molecular formula C9H10N2O B1320377 (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 926223-25-8

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1320377
CAS No.: 926223-25-8
M. Wt: 162.19 g/mol
InChI Key: AYLQQEGSDYADDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLQQEGSDYADDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588101
Record name (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926223-25-8
Record name (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific derivative, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, providing a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an exploration of its potential within drug discovery. By synthesizing data from analogous compounds and established chemical principles, this document serves as a technical resource for researchers aiming to leverage this promising molecule in their work. We will delve into its physicochemical characteristics, analytical characterization, and the broader context of the therapeutic relevance of the imidazo[1,2-a]pyridine class, offering insights into its potential as a building block for novel therapeutics.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine bicyclic system, characterized by a bridgehead nitrogen atom, is a recurring motif in a multitude of pharmacologically significant molecules.[3] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a diverse range of biological targets. Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (for acute heart failure) all feature this core, underscoring its therapeutic versatility.[3][4]

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to:

  • Anticancer: Targeting kinases such as PI3K and c-Met.[5][6]

  • Anti-infective: Showing promise against pathogens like Mycobacterium tuberculosis.[7]

  • Anti-inflammatory and Analgesic [8]

  • Antiviral and Antiprotozoal [4]

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (Figure 1) is a key intermediate and building block within this chemical space. The presence of a primary alcohol at the 2-position offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of more complex molecules. The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins.

Figure 1. Chemical Structure of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Physicochemical and Basic Properties

PropertyValueSource/Method
CAS Number 926223-25-8[9]
Molecular Formula C₉H₁₀N₂O[9]
Molecular Weight 162.19 g/mol [9]
Appearance White to Off-White Solid (predicted)Inferred from related solids[10]
Melting Point 134-139 °C (predicted for a related amine)[11]
Predicted logP ~1.5 - 2.5Calculated based on similar structures[7][12]
Predicted pKa ~8.30 (for a related amine)[11]
Solubility Slightly soluble in Chloroform and Methanol (predicted)[11]
Storage 2-8°C, dry, sealed[9]

Expert Insights on Physicochemical Properties:

  • The predicted logP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. Studies on other imidazo[1,2-a]pyridine derivatives have shown a correlation between lipophilicity (logP) and biological activity, with an optimal range for anti-parasitic effects.[12][13]

  • The predicted pKa indicates that the molecule will be partially protonated at physiological pH. The basicity of the imidazo[1,2-a]pyridine core can be crucial for forming salt bridges with acidic residues in protein binding pockets. Attenuating the pKa through chemical modification is a common strategy in drug design to optimize properties like permeability and reduce efflux by transporters like P-glycoprotein.[1]

Synthesis and Characterization

A robust and efficient synthesis is critical for the exploration of any chemical scaffold. While a specific protocol for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not explicitly detailed in the reviewed literature, a reliable two-step synthesis can be proposed based on established methods for analogous compounds.[3][14]

Proposed Synthetic Pathway

The synthesis involves a classic approach for constructing the imidazo[1,2-a]pyridine core, followed by a standard reduction of an ester to a primary alcohol.

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction A 6-Methyl-2-aminopyridine C Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux in Ethanol B Ethyl bromopyruvate B->C E (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol C->E 0°C to RT D Lithium Aluminum Hydride (LiAlH4) in dry THF D->E Biological_Targets cluster_scaffold Imidazo[1,2-a]pyridine Scaffold cluster_targets Potential Protein Targets scaffold (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol PI3K PI3Kα scaffold->PI3K Anticancer cMet c-Met scaffold->cMet Anticancer Mtb_Enzymes Mtb Enzymes (e.g., QcrB) scaffold->Mtb_Enzymes Antitubercular GABA_R GABAA Receptors scaffold->GABA_R Anxiolytic/Hypnotic

Sources

Foreword: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Synthesis, Characterization, and Application in Drug Discovery

The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that are not only capable of binding to a wide array of biological targets but have also yielded multiple marketed therapeutics. Drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (for acute heart failure) validate the therapeutic versatility of this heterocyclic system.[1][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with enzyme active sites and receptors. The nitrogen-rich core is adept at forming critical hydrogen bonds, a key feature for high-affinity binding.

This guide focuses on a specific, yet foundational, member of this family: (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol . While not an end-drug itself, this molecule serves as a pivotal building block—a key intermediate—for the synthesis of more complex and potent drug candidates.[4] Understanding its synthesis, structural properties, and strategic application is fundamental for researchers aiming to innovate within this chemical space. This document provides the technical detail and field-proven insights necessary to leverage this versatile intermediate in drug development programs.

Physicochemical and Structural Properties

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a stable, solid organic compound. Its core structure consists of a five-membered imidazole ring fused to a six-membered pyridine ring, with a methyl group at the 6-position and a hydroxymethyl (methanol) group at the 2-position.

PropertyValueSource
IUPAC Name (6-Methylimidazo[1,2-a]pyridin-2-yl)methanolN/A
CAS Number 926223-25-8[4][5][6]
Molecular Formula C₉H₁₀N₂O[4][5]
Molecular Weight 162.19 g/mol [4][5]
Appearance Solid (predicted)General Chemical Knowledge
Storage 2-8°C, dry, sealed[5]

Synthesis and Purification: A Validated Two-Step Approach

The synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is most effectively achieved through a robust two-step sequence. This pathway begins with the construction of the imidazo[1,2-a]pyridine core via a classic cyclocondensation reaction to form an ester intermediate, followed by a high-fidelity reduction to the target primary alcohol. This approach is chosen for its reliability, scalability, and use of well-documented, high-yielding transformations.

Workflow Diagram: Synthesis Pathway

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Ester Reduction A 2-Amino-5-methylpyridine C Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (Intermediate) A->C Reflux, Ethanol B Ethyl Bromopyruvate B->C E (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (Final Product) C->E 1. Add Intermediate to LiAlH₄ 2. Aqueous Workup D LiAlH₄ in dry THF D->E

Caption: A validated two-step workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (Intermediate)

This reaction, a variation of the Tschitschibabin reaction, constructs the core heterocyclic scaffold. The nucleophilic amino group of 2-amino-5-methylpyridine attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide. Subsequent intramolecular cyclization and dehydration yield the aromatic imidazo[1,2-a]pyridine system.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylpyridine (1.0 eq) in anhydrous ethanol.

  • Reaction Initiation: Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

  • Workup and Purification:

    • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid, Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate [CAS: 70705-30-5], can be purified by column chromatography on silica gel or by recrystallization.[7]

Step 2: Reduction to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

The ester functional group of the intermediate is selectively reduced to a primary alcohol using a powerful hydride-donating agent, Lithium Aluminium Hydride (LiAlH₄).[8][9] This is a standard and highly efficient transformation in organic synthesis.

Protocol:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a dropping funnel and magnetic stirrer.

  • Reducing Agent: Suspend Lithium Aluminium Hydride (LiAlH₄, approx. 2.0 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0°C in an ice bath.

  • Addition of Intermediate: Dissolve the Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ slurry, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Quenching and Workup (Fieser method):

    • Cool the reaction mixture back to 0°C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts into a filterable solid.

    • Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol by column chromatography on silica gel to obtain the final product as a solid.

Structural Elucidation and Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. This is achieved through a combination of standard analytical techniques. While a publicly available, peer-reviewed full dataset for this specific molecule is not available, the expected spectral characteristics can be reliably predicted based on extensive data from closely related analogs and fundamental principles of spectroscopy.

Expected Analytical Data:
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key diagnostic signals would include:

    • A singlet for the methyl group (C6-CH₃) around δ 2.3-2.4 ppm.

    • A singlet for the imidazole proton (H-3) around δ 7.5-7.6 ppm.

    • A singlet for the proton at the 5-position (H-5), appearing furthest downfield around δ 7.9-8.0 ppm due to its proximity to the bridgehead nitrogen.

    • A doublet of doublets for the H-7 proton.

    • A doublet for the H-8 proton.

    • A singlet or doublet for the methylene protons (C2-CH₂OH) around δ 4.7-4.8 ppm.

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon atoms in the molecule. Expected key signals include:

    • The methyl carbon (C6-C H₃) around δ 20-22 ppm.

    • The methylene carbon (C2-C H₂OH) around δ 58-60 ppm.

    • Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the bicyclic core. The C-2 carbon, attached to the methanol group, would likely appear around δ 150-152 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode would be used to confirm the molecular formula.

    • Expected [M+H]⁺: 163.0866 for C₉H₁₁N₂O⁺.

Applications in Medicinal Chemistry & Drug Development

The primary value of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol lies in its function as a versatile chemical intermediate. The hydroxymethyl group at the 2-position is a synthetic handle that can be readily modified to introduce a vast array of other functional groups, enabling the exploration of structure-activity relationships (SAR).

Strategic Modifications:
  • Oxidation: The primary alcohol can be oxidized to an aldehyde, which can then participate in reactions like reductive amination or Wittig reactions to build more complex side chains.

  • Halogenation: Conversion of the alcohol to a chloromethyl or bromomethyl group (e.g., using SOCl₂ or PBr₃) creates a potent electrophile, perfect for alkylating nucleophiles like amines, thiols, or phenols to link the imidazopyridine core to other pharmacophores.

  • Etherification: The alcohol can be deprotonated and used as a nucleophile to form ethers, linking it to other molecular fragments through a stable ether bond.

This synthetic flexibility allows researchers to systematically probe the chemical space around the imidazo[1,2-a]pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activity of Structurally Related Analogs

While (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol itself has not been extensively profiled, numerous studies on derivatives built from this or similar scaffolds demonstrate significant biological activity, particularly as anticancer agents. These analogs provide compelling evidence for the therapeutic potential of this compound class.

Cytotoxicity Data for 6-Substituted Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative analogs against various human cancer cell lines.

Compound StructureCell LineCancer TypeIC₅₀ (µM)Reference
Analog 1 (A 6-substituted imidazopyridine derivative)A375Melanoma9.7[10]
WM115Melanoma16.5[10]
HeLaCervical Cancer35.0[10]
Analog 2 (A 6-(quinazolin-yl) derivative)HCC827Lung Cancer0.09[11]
A549Lung Cancer0.11[11]
MCF-7Breast Cancer0.19[11]
Analog 3 (A pyrazole-bearing derivative)MCF-7Breast Cancer< 50

Note: The structures of the analogs are complex and can be found in the cited references. This table is intended to demonstrate the potential of the scaffold.

These data strongly suggest that the 6-methylimidazo[1,2-a]pyridine core is a promising starting point for the development of potent cytotoxic agents. Mechanistic studies on some of these active compounds have indicated that they may exert their effects by inhibiting critical cell survival pathways, such as the AKT/mTOR signaling cascade .[10][12]

Field-Proven Experimental Protocol: MTT Cytotoxicity Assay

To empirically determine the cytotoxic potential of novel compounds derived from (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, the MTT assay is a reliable and standard colorimetric method. It measures the metabolic activity of cells, which correlates with cell viability.[1][2]

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Seed Cells Plate cells in a 96-well plate and incubate for 24h to allow attachment. B 2. Compound Treatment Treat cells with serial dilutions of the test compound. Include vehicle control. A->B C 3. Incubation Incubate for desired time period (e.g., 48h) at 37°C, 5% CO₂. B->C D 4. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL final conc.) to each well. C->D E 5. Formazan Formation Incubate for 2-4h. Viable cells with active mitochondria reduce yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve crystals. E->F G 7. Absorbance Reading Read absorbance on a plate reader (e.g., at 570 nm). F->G H 8. Data Analysis Calculate % viability vs. control and determine the IC₅₀ value. G->H

Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Detailed Step-by-Step Methodology:
  • Cell Plating:

    • Harvest exponentially growing cells (e.g., A375 or HeLa) and perform a cell count.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium and DMSO only as a vehicle control.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize this solution.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[1]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[2][13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm).[1][2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Conclusion and Future Directions

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a strategically important intermediate for the synthesis of novel therapeutics. Its straightforward, high-yielding synthesis provides a reliable supply for medicinal chemistry campaigns. The true value of this molecule is realized through the chemical versatility of its hydroxymethyl group, which serves as a launchpad for extensive structure-activity relationship studies.

Given the potent anticancer activity observed in more complex derivatives, future research should focus on synthesizing a focused library of compounds from this intermediate. Key areas of exploration include:

  • Bioisosteric Replacement: Replacing the hydroxymethyl group with other hydrogen-bond donors/acceptors like aminomethyl or sulfonylmethyl groups.

  • Linker Chemistry: Using the alcohol as an attachment point for linkers of varying lengths and flexibility to probe deeper pockets of target enzymes.

  • Target Identification: Elucidating the precise molecular targets of the most potent compounds derived from this scaffold to move beyond phenotypic screening and toward rational, target-based drug design.

By applying the synthetic strategies and analytical protocols detailed in this guide, researchers are well-equipped to unlock the full potential of the 6-methylimidazo[1,2-a]pyridine scaffold and develop the next generation of innovative therapeutics.

References

  • Verma, A., et al. (2013). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Medicinal Chemistry Research, 22(12), 5763-5779. Available at: [Link]

  • Gaba, M., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]

  • MySkinRecipes. (n.d.). (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved January 17, 2026, from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Rangel, D. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 18. Available at: [Link]

  • Singh, P., & Paul, K. (2013). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Journal of the Indian Chemical Society, 90(10), 1739-1756. Available at: [Link]

  • PubChem. (n.d.). (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Al-Blewi, F. F., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 724. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Chemical and Pharmaceutical Research, 17(1). Available at: [Link]

  • Al-Tel, T. H., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Journal of Inflammation Research, 15, 5459–5475. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 17, 2026, from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Organic & Biomolecular Chemistry, 20(41), 8126-8142. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6-methylimidazo(1,2-a)pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 17, 2026, from [Link]

  • Clark, J. (2015). Reduction of carboxylic acids. Chemguide. Retrieved January 17, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Chemical and Pharmaceutical Research, 17(1). Available at: [Link]

  • Al-Blewi, F. F., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 724. Available at: [Link]

Sources

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable therapeutic spectrum, including applications as anticancer, antituberculosis, antiviral, and anti-inflammatory agents.[2] While the broader class is well-studied, the specific mechanism of action for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol remains to be elucidated. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of this compound. It moves from foundational profiling and hypothesis generation, based on the known pharmacology of its structural class, to a detailed, multi-step experimental workflow designed to identify its molecular target(s) and delineate its mechanism of action with high scientific rigor.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant interest from the pharmaceutical research community. Their rigid structure and synthetic tractability allow for diverse functionalization, leading to compounds with finely-tuned pharmacological properties. Marketed drugs such as Zolpidem (insomnia) and Alpidem (anxiolytic) validate the therapeutic potential of this core structure.[3] In the context of oncology and infectious diseases, this scaffold has yielded potent inhibitors of key cellular pathways. Notably, derivatives have been developed as inhibitors of protein kinases, such as the PI3K/Akt/mTOR pathway, and as agents targeting crucial enzymes in Mycobacterium tuberculosis.[4][5]

This document serves as a strategic guide for researchers to systematically unravel the biological activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. The central objective is to progress from broad phenotypic observations to a precise, validated molecular mechanism.

Compound Profile: (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

A thorough understanding of the molecule's fundamental properties is the first step in any mechanistic investigation.

Physicochemical Properties

The basic physicochemical data for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol are summarized below. These properties are crucial for designing experiments, including ensuring solubility in assay buffers and predicting potential cell permeability.

PropertyValueSource
CAS Number 926223-25-8[6]
Molecular Formula C₉H₁₀N₂O[6]
Molecular Weight 162.19 g/mol [6]
Storage 2-8°C, Dry, Sealed[6]

Further characterization, including experimental determination of solubility, pKa, and LogP, is a recommended prerequisite to biological studies.

Synthesis Overview

The synthesis of imidazo[1,2-a]pyridine derivatives is well-documented. Common strategies involve the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide an efficient route to highly substituted analogs.[8][9] For the title compound, a likely synthetic route involves the reaction of 5-methyl-2-aminopyridine with a suitable three-carbon electrophile bearing a protected hydroxyl group, followed by deprotection.

Postulated Mechanisms of Action

Based on extensive literature on the imidazo[1,2-a]pyridine class, we can formulate several primary hypotheses for the mechanism of action of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Hypothesis 1: Anticancer Activity via Kinase Inhibition

A predominant activity of imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, particularly within cancer-relevant signaling pathways.

  • PI3K/Akt/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers. Numerous imidazo[1,2-a]pyridine analogs have been identified as potent inhibitors of PI3K kinases.[1][5] Inhibition of this pathway by the title compound would be expected to induce cell cycle arrest and apoptosis.

  • Other Tyrosine Kinases: Derivatives of this scaffold have also shown inhibitory activity against other receptor tyrosine kinases such as the insulin-like growth factor-1 receptor (IGF-1R) and c-KIT, both of which are validated cancer targets.[10][11]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Proliferation Proliferation mTORC1->Proliferation Compound (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (Hypothesized Target) Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Hypothesis 2: Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is present in Q203 (Telacebec), a clinical candidate for tuberculosis that targets the cytochrome bc1 complex (QcrB) of the electron transport chain in Mycobacterium tuberculosis (Mtb).[12][13] Additionally, other derivatives have been explored as inhibitors of InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.[2]

Mtb_Targets cluster_mtb Mycobacterium tuberculosis Compound (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol QcrB QcrB (Cytochrome bc1 complex) Compound->QcrB Inhibits InhA InhA (Enoyl-ACP reductase) Compound->InhA Inhibits ATP_Synth ATP Synthesis QcrB->ATP_Synth Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid

Caption: Postulated antitubercular targets in M. tuberculosis.

Experimental Workflow for Mechanism of Action Deconvolution

A phased, systematic approach is required to move from broad hypotheses to a validated mechanism. This workflow ensures that each step logically informs the next, maximizing efficiency and scientific rigor.

Workflow cluster_pheno cluster_id cluster_val cluster_path node_pheno Phase 1: Phenotypic Screening node_id Phase 2: Target Identification node_pheno->node_id Identifies primary biological effect pheno_assay Cell Viability Assays (e.g., NCI-60 Panel, Mtb MIC) node_val Phase 3: Target Validation node_id->node_val Provides candidate target(s) id_kinase Hypothesis-Driven: Kinome Profiling id_unbiased Hypothesis-Free: Chemical Proteomics node_path Phase 4: Pathway Analysis node_val->node_path Confirms direct binding val_cetsa In-Cell Target Engagement (CETSA) val_spr Biophysical Binding (SPR) path_wb Downstream Signaling (Western Blot)

Sources

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Guide to Unveiling its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities. This technical guide delves into the potential therapeutic applications of a specific derivative, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. While direct biological data for this compound is nascent, this document synthesizes the extensive research on analogous structures to build a robust hypothesis for its potential as an anticancer and antimicrobial agent. We provide a comprehensive overview of the key signaling pathways modulated by imidazo[1,2-a]pyridines, detailed experimental protocols for in-vitro and in-vivo evaluation, and a framework for future research to fully elucidate the therapeutic promise of this molecule.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Heterocycle in Drug Discovery

The imidazo[1,2-a]pyridine core, a fused bicyclic aromatic system, is a recurring motif in a multitude of biologically active compounds. Its rigid, planar structure provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This has led to the development of several marketed drugs with diverse therapeutic applications, including the hypnotic zolpidem and the anxiolytic alpidem.

In recent years, the focus has shifted towards the development of imidazo[1,2-a]pyridine derivatives as potent therapeutic agents for more complex diseases. Extensive research has demonstrated their efficacy in a range of activities, including:

  • Anticancer: Targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[1][2][3]

  • Antimicrobial: Exhibiting activity against a spectrum of bacteria and fungi, including drug-resistant strains.[4]

  • Antiviral: Showing promise in the inhibition of viral replication.

  • Anti-inflammatory: Modulating inflammatory responses.

The versatility of the imidazo[1,2-a]pyridine scaffold lies in the ease of its chemical modification at various positions, allowing for the fine-tuning of its pharmacological properties. The specific compound of interest, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, possesses a methyl group at the 6-position and a methanol group at the 2-position. Based on existing structure-activity relationship (SAR) studies of related compounds, these substitutions are anticipated to influence its biological profile.

Postulated Biological Activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

While direct experimental evidence for the biological activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not yet extensively published, a strong inference can be drawn from the activities of structurally similar compounds.

Anticancer Potential

The anticancer activity of imidazo[1,2-a]pyridine derivatives is well-documented, with many compounds demonstrating potent inhibition of cancer cell growth.[1][3] The substitution pattern of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol suggests a potential for anticancer efficacy, likely through the modulation of critical oncogenic signaling pathways.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[2][5][6][7] The core scaffold can effectively occupy the ATP-binding pocket of these kinases, leading to the downregulation of downstream signaling and subsequent induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation Inhibits translation (when unphosphorylated) Imidazopyridine (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Fig. 1: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Mutations in the KRAS gene are among the most common drivers of cancer, and for a long time, were considered "undruggable." Recent breakthroughs have led to the development of covalent inhibitors targeting specific KRAS mutants. The imidazo[1,2-a]pyridine scaffold has emerged as a promising backbone for the design of novel KRAS inhibitors.[8][9][10][11][12] These compounds can bind to allosteric pockets on the KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways that promote tumor growth.

Antimicrobial Potential

The imidazo[1,2-a]pyridine nucleus is also a key structural feature in a number of compounds with significant antimicrobial activity.[4] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. The mechanism of action for the antimicrobial effects of these compounds can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. Given the prevalence of antimicrobial resistance, the development of new classes of antimicrobial agents is a critical area of research.

A Proposed Workflow for the Biological Evaluation of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

To systematically evaluate the biological potential of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a tiered experimental approach is recommended. This workflow is designed to first establish its cytotoxic and antimicrobial activity in vitro, followed by more complex mechanistic studies and in vivo validation.

Experimental_Workflow Start (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Anticancer_Assays Anticancer Assays In_Vitro_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays In_Vitro_Screening->Antimicrobial_Assays Cytotoxicity Cytotoxicity Assay (MTT/MTS) Anticancer_Assays->Cytotoxicity MIC_Determination MIC Determination Antimicrobial_Assays->MIC_Determination Mechanism_of_Action Mechanism of Action Studies Cytotoxicity->Mechanism_of_Action If active Kinase_Inhibition Kinase Inhibition Assays (PI3K, Akt, mTOR) Mechanism_of_Action->Kinase_Inhibition Apoptosis_Analysis Apoptosis & Cell Cycle Analysis Mechanism_of_Action->Apoptosis_Analysis In_Vivo_Validation In Vivo Validation Kinase_Inhibition->In_Vivo_Validation If potent Xenograft_Model Tumor Xenograft Model In_Vivo_Validation->Xenograft_Model Toxicity_Studies Toxicity Studies In_Vivo_Validation->Toxicity_Studies Lead_Optimization Lead Optimization Xenograft_Model->Lead_Optimization Toxicity_Studies->Lead_Optimization

Fig. 2: Proposed experimental workflow for biological evaluation.
In Vitro Anticancer Evaluation

The initial step in assessing anticancer potential is to determine the compound's effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable and widely used colorimetric methods for this purpose.[13][14][15][16][17] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., a panel representing different cancer types such as breast, lung, colon) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Evaluation

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21][22] This is a fundamental assay to quantify the antimicrobial potency of a compound.

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a serial two-fold dilution of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anticancer Evaluation

Should in vitro studies demonstrate significant anticancer activity, the next step is to evaluate the compound's efficacy in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model for this purpose.[23][24][25][26][27]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line that was sensitive to the compound in vitro) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition in the treated groups to the control group.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Anticancer Activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Cell LineCancer TypeIC50 (µM)
MCF-7Breast[To be determined]
A549Lung[To be determined]
HCT116Colon[To be determined]

Table 2: Hypothetical In Vitro Antimicrobial Activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive[To be determined]
Escherichia coliNegative[To be determined]
Candida albicansN/A (Fungus)[To be determined]

Future Directions and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. While the biological activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol remains to be fully elucidated, the extensive body of research on analogous compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The experimental workflows detailed in this guide offer a systematic approach to unveiling its therapeutic potential. Further studies should also focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile. The insights gained from such research will be invaluable for the future design and development of next-generation imidazo[1,2-a]pyridine-based therapeutics.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Cancer Research and Treatment. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. bio-protocol. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Treatment Reports. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D. International Journal of Biological Macromolecules. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]

  • Testing Compounds for Antiviral Activity in Cell Cultures Infected with HIV. Methods in Molecular Medicine. [Link]

  • In vitro methods for testing antiviral drugs. Rhinology. [Link]

  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers. [Link]

  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. [Link]

  • In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. [Link]

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • ChemInform Abstract: 6-Substituted Imidazo[1,2-a]pyridines: Synthesis and Biological Activity Against Colon Cancer Cell Lines HT-29 and Caco-2. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Antibacterial imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]

  • Recent advancements for the evaluation of anti-viral activities of natural products. Journal of Pharmacy and Bioallied Sciences. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics. [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE (Journal of Visualized Experiments). [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

  • MTT assay. Wikipedia. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ResearchGate. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry sectors. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous clinically approved drugs, and the targeted 6-methyl-2-hydroxymethyl substitution pattern offers a valuable building block for the development of novel therapeutic agents. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for a reliable two-step synthesis route. The synthesis proceeds via the formation of a carboxylic acid intermediate, followed by its selective reduction to the desired primary alcohol. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic methodology.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This scaffold is a key structural component in a range of therapeutic agents, demonstrating anxiolytic, sedative, anticancer, and anti-inflammatory properties.[3][4] The unique electronic and steric properties of this ring system allow for versatile functionalization, enabling the fine-tuning of its biological activity. The target molecule, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, incorporates a methyl group at the 6-position, which can influence metabolic stability and receptor binding, and a hydroxymethyl group at the 2-position, providing a crucial handle for further chemical modification and exploration of structure-activity relationships (SAR).

This guide outlines a logical and efficient synthetic strategy, commencing with the construction of the 6-methylimidazo[1,2-a]pyridine core, followed by the introduction and subsequent reduction of a carboxylic acid at the 2-position.

Overall Synthetic Strategy

The synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is most effectively achieved through a two-step process. This approach offers a high degree of control and generally provides good overall yields. The key stages are:

  • Formation of the Imidazo[1,2-a]pyridine Core and Introduction of a C2-Precursor: Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Reduction of the Carboxylic Acid: Conversion of the carboxylic acid to the target primary alcohol, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Synthesis_Pathway Start 6-Methyl-2-aminopyridine + Ethyl Bromopyruvate Intermediate 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Start->Intermediate Cyclocondensation Hydrolysis Hydrolysis Intermediate->Hydrolysis Carboxylic_Acid 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Hydrolysis->Carboxylic_Acid Reduction Reduction (e.g., LiAlH4) Carboxylic_Acid->Reduction Final_Product (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Reduction->Final_Product

Caption: Overall synthetic workflow for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Step 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

The initial and crucial step involves the construction of the bicyclic imidazo[1,2-a]pyridine core with a carboxylic acid precursor at the 2-position. A classic and reliable method for this is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5][6]

Mechanistic Rationale

The reaction proceeds via an initial SN2 reaction where the more nucleophilic ring nitrogen of 6-methyl-2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound (in this case, ethyl bromopyruvate). This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

Mechanism_Step1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 6-Me-2-AP 6-Methyl-2-aminopyridine SN2_product SN2 Adduct 6-Me-2-AP->SN2_product SN2 Attack EtBrPyr Ethyl Bromopyruvate EtBrPyr->SN2_product Cyclized_intermediate Cyclized Intermediate SN2_product->Cyclized_intermediate Intramolecular Cyclization Ester_product Ester Product Cyclized_intermediate->Ester_product Dehydration Carboxylic_Acid 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Ester_product->Carboxylic_Acid Hydrolysis

Caption: Mechanistic pathway for the formation of the carboxylic acid intermediate.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methyl-2-aminopyridine108.1410.81 g0.1
Ethyl bromopyruvate195.0321.45 g0.11
Sodium bicarbonate84.0110.08 g0.12
Ethanol46.07200 mL-
Sodium hydroxide40.008.00 g0.2
Water18.02100 mL-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methyl-2-aminopyridine (10.81 g, 0.1 mol), sodium bicarbonate (10.08 g, 0.12 mol), and ethanol (200 mL).

  • Stir the mixture at room temperature to ensure dissolution of the starting materials.

  • Slowly add ethyl bromopyruvate (21.45 g, 0.11 mol) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • To the crude ester, add a solution of sodium hydroxide (8.00 g, 0.2 mol) in water (100 mL).

  • Heat the mixture to 80 °C and stir for 2-3 hours to effect hydrolysis.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.[7]

Step 2: Reduction of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

The final step in the synthesis is the reduction of the carboxylic acid functionality to a primary alcohol. This transformation requires a powerful reducing agent due to the relative stability of the carboxylate group.

Choice of Reducing Agent: A Critical Decision

Two primary reagents are suitable for this reduction: Lithium Aluminum Hydride (LiAlH4) and Borane (BH3).

  • Lithium Aluminum Hydride (LiAlH4): This is a very powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[4][8][9] Its high reactivity necessitates careful handling under anhydrous conditions.[10]

  • Borane (BH3): Often used as a complex with tetrahydrofuran (BH3·THF) or dimethyl sulfide (BH3·SMe2), borane is a more chemoselective reducing agent for carboxylic acids.[1][3][11] It typically does not reduce esters, amides, or nitro groups under standard conditions, which can be advantageous in more complex molecules.[12]

For this specific transformation, LiAlH4 is a reliable choice, ensuring complete reduction.

Mechanistic Considerations

The reduction with LiAlH4 proceeds through the formation of an aluminum alkoxide intermediate. The first equivalent of hydride acts as a base, deprotonating the carboxylic acid. Subsequent hydride transfers from the aluminohydride species reduce the carbonyl group to the alcohol level. The reaction is completed by an aqueous workup to protonate the resulting alkoxide.[13][14]

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid176.178.81 g0.05
Lithium Aluminum Hydride (LiAlH4)37.952.84 g0.075
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Ethyl acetate88.11As needed-
Water18.023 mL-
15% Sodium hydroxide solution-3 mL-
Water18.029 mL-

Procedure:

!! CAUTION: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). !!

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminum Hydride (2.84 g, 0.075 mol) and anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (8.81 g, 0.05 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the LiAlH4 suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the dropwise addition of ethyl acetate.

  • Perform a Fieser workup by sequentially and carefully adding water (3 mL), 15% aqueous sodium hydroxide (3 mL), and then water (9 mL).

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Conclusion

The synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol can be reliably achieved through a two-step sequence involving the initial formation of 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid followed by its reduction. The choice of reagents and adherence to the detailed protocols are critical for ensuring a successful and high-yielding synthesis. This guide provides the necessary theoretical framework and practical insights for researchers to confidently produce this valuable chemical entity for applications in drug discovery and development. The versatility of the imidazo[1,2-a]pyridine scaffold continues to make it an exciting area of research, and robust synthetic pathways are essential for unlocking its full therapeutic potential.

References

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 2020 , 59(4), 1598-1602.

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2022 , 27(19), 6649.

  • A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. Tetrahedron Letters, 2008 , 49(29-30), 4566-4569.

  • Reduction of carboxylic acids. Chemguide.

  • Acid to Alcohol - Common Conditions. Organic Chemistry Data.

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie, 2020 , 132(4), 1610-1614.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Carboxylic Acids to Alcohols. Chemistry Steps.

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 2019 , 24(12), 2292.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021 , 6(50), 34373–34387.

  • Lithium aluminium hydride. Wikipedia.

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S.

  • 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Chemistry LibreTexts.

  • 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. Santa Cruz Biotechnology.

Sources

An In-Depth Technical Guide to the Discovery of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant compounds.[1][2] This guide provides a comprehensive technical overview of the discovery and synthesis of a key derivative, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This compound serves as a critical building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[3][4][5] We will delve into the strategic rationale behind its synthesis, provide a detailed, field-proven experimental protocol, and present a thorough characterization of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery programs.

Introduction: The Significance of the Imidazo[1,2-a]Pyridine Core

The imidazo[1,2-a]pyridine moiety is a fused heterocyclic system that has garnered significant attention from the pharmaceutical industry. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing molecules that can effectively interact with a variety of biological targets.[6] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core structure, highlighting its therapeutic potential.[6][7]

In recent years, the focus has shifted towards the development of imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors.[2][4][5] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The unique structural features of the imidazo[1,2-a]pyridine scaffold allow for the strategic placement of substituents to achieve high affinity and selectivity for specific kinase targets.

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, with its reactive hydroxyl group and a methyl substituent on the pyridine ring, is a particularly valuable intermediate. The methyl group can influence the molecule's pharmacokinetic properties and provide a vector for further structural modifications, while the methanol moiety at the 2-position serves as a versatile handle for introducing a wide range of functional groups to explore the target's binding pocket. This compound is primarily utilized in pharmaceutical research and development for the synthesis of novel drug candidates with potential anti-inflammatory, antiviral, or antimicrobial properties.[8]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is approached through a logical and efficient two-step process. The core imidazo[1,2-a]pyridine skeleton is first constructed, followed by the reduction of a carbonyl group at the 2-position to the desired primary alcohol.

A robust and widely adopted method for the formation of the imidazo[1,2-a]pyridine ring is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] In our strategy, we opt for a precursor that already incorporates the desired substituent at the 2-position in an oxidized form, namely an ester. This approach allows for a straightforward final reduction step.

Therefore, the retrosynthetic analysis points to ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate as a key intermediate. This ester can be synthesized via the cyclocondensation of 2-amino-5-methylpyridine with ethyl bromopyruvate. The final step involves the reduction of the ester functionality to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Retrosynthesis Target (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Precursor Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Target->Precursor Reduction Starting_Materials 2-Amino-5-methylpyridine + Ethyl Bromopyruvate Precursor->Starting_Materials Cyclocondensation

Experimental Protocols

The following protocols are presented as a self-validating system, with detailed steps and explanations for the critical experimental choices.

Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

This step involves the formation of the core heterocyclic scaffold through a cyclocondensation reaction.

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-methylpyridine (1.0 eq) and methanol.

  • Addition of Reagent: While stirring, add ethyl bromopyruvate (1.1 eq) dropwise to the solution. The addition of the α-halocarbonyl initiates the alkylation of the pyridine nitrogen, the first step in the cyclization process.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) for 4 hours. The elevated temperature provides the necessary activation energy for both the initial alkylation and the subsequent intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Work-up: After cooling the reaction mixture to room temperature, neutralize it with a saturated aqueous solution of sodium bicarbonate (Na₂CO₃). This step quenches any remaining acidic byproducts.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. A typical yield for this reaction is in the range of 60-70%.

Step 2: Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

This final step involves the reduction of the ester to the target primary alcohol.

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). LiAlH₄ is a potent and moisture-sensitive reducing agent, necessitating anhydrous conditions to prevent its violent reaction with water and to ensure its reactivity.[9]

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Add a solution of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the stirred suspension. The slow, controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser work-up, is a standard and safe method for decomposing the excess LiAlH₄ and the resulting aluminum salts into a granular, easily filterable precipitate.[10]

  • Filtration and Extraction: Stir the resulting mixture vigorously for 15-30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate. The filtrate contains the desired product.

  • Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

  • Purification: The product can be purified by recrystallization from a suitable solvent such as ethanol to yield colorless crystals. A typical yield for this reduction is in the range of 65-75%.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction A 2-Amino-5-methylpyridine D Reflux (4h) A->D B Ethyl bromopyruvate B->D C Methanol (Solvent) C->D E Work-up & Purification D->E F Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate E->F I 0°C to RT (2h) F->I G LiAlH₄ G->I H Anhydrous THF H->I J Fieser Work-up I->J K Recrystallization J->K L (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol K->L

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. The following data is expected for the final product.

Parameter Value
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 926223-25-8
Appearance Colorless crystals
Melting Point 140 °C (for the 5-methyl isomer)[11]

Spectroscopic Data (Predicted and based on analogous structures):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0 (s, 1H, H-5), ~7.5 (s, 1H, H-3), ~7.4 (d, 1H, J ≈ 9.0 Hz, H-8), ~7.0 (dd, 1H, J ≈ 9.0, 2.0 Hz, H-7), ~4.8 (s, 2H, -CH₂OH), ~2.4 (s, 3H, -CH₃). The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~150.0 (C-2), ~145.0 (C-8a), ~128.0 (C-6), ~125.0 (C-5), ~122.0 (C-8), ~117.0 (C-7), ~110.0 (C-3), ~60.0 (-CH₂OH), ~21.0 (-CH₃).

  • Mass Spectrometry (ESI+): m/z = 163.08 [M+H]⁺.

  • Infrared (IR, KBr): ν (cm⁻¹) ~3300-3100 (O-H stretch, alcohol), ~3050 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1640 (C=N stretch), ~1500 (C=C stretch, aromatic).

Applications in Drug Discovery: A Versatile Building Block

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a valuable intermediate for the synthesis of a diverse range of biologically active molecules. Its primary application lies in its use as a scaffold for the development of kinase inhibitors. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, amines, and halides, allowing for the systematic exploration of structure-activity relationships (SAR).

Numerous studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives as inhibitors of various kinases, including:

  • PI3K/mTOR: These kinases are central components of a signaling pathway that is frequently hyperactivated in cancer. Imidazo[1,2-a]pyridine-based compounds have been developed as potent dual inhibitors of PI3K and mTOR.[2][4]

  • RAF Kinases: The RAF/MEK/ERK pathway is another critical signaling cascade in cancer, and imidazo[1,2-a]pyridines have been designed as effective inhibitors of B-RAF, particularly the V600E mutant.

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): This kinase is involved in stress and inflammatory responses, and its inhibition by imidazo[1,2-a]pyridine derivatives has shown therapeutic potential.[3]

  • DYRK1A and CLK1: These kinases are implicated in neurodegenerative diseases and certain types of cancer, and imidazo[1,2-a]pyridines have been identified as inhibitors of these targets.[1][5]

The 6-methyl substituent on the pyridine ring of the title compound can play a crucial role in modulating the potency and selectivity of the final inhibitor by influencing its binding orientation within the kinase active site and its overall physicochemical properties.

Conclusion

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol represents a strategically important intermediate for the discovery of novel therapeutics. Its synthesis, based on the well-established chemistry of the imidazo[1,2-a]pyridine scaffold, is both efficient and scalable. The versatility of its chemical handles allows for extensive structural diversification, making it an invaluable tool for medicinal chemists. This in-depth guide provides the necessary technical information to empower researchers to utilize this compound in their efforts to develop the next generation of targeted therapies.

References

  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. PubMed. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. MySkinRecipes. [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. PMC - NIH. [Link]

Sources

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Key Intermediate

The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold".[1][2][3][4] This bicyclic heterocyclic system is a structural component in numerous commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[4][5] Its widespread therapeutic relevance stems from its versatile binding capabilities and synthetic tractability. Molecules built upon this framework have demonstrated a vast spectrum of biological activities, including anticancer, antituberculosis, antiviral, and anti-inflammatory properties.[3][4][6]

Within this important class of compounds, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (IUPAC Name: (6-methylimidazo[1,2-a]pyridin-2-yl)methanol; CAS Number: 926223-25-8) serves as a critical building block for the synthesis of novel drug candidates.[7] The presence of a primary alcohol functional group at the 2-position provides a versatile handle for synthetic elaboration, allowing for the introduction of diverse pharmacophoric elements through reactions such as etherification, esterification, and alkylation. The methyl group at the 6-position can also influence the molecule's pharmacokinetic profile and target engagement.

This in-depth technical guide provides a comprehensive overview of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, detailing its synthesis, characterization, and strategic application in drug discovery programs. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable intermediate.

Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Two-Step Approach

The most logical and efficient synthetic route to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol involves a two-step sequence starting from commercially available precursors. This pathway consists of the construction of the imidazo[1,2-a]pyridine core via a condensation reaction to form an ester intermediate, followed by the chemoselective reduction of the ester to the desired primary alcohol.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Functional Group Reduction 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Condensation Condensation 2-Amino-5-methylpyridine->Condensation Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate->Condensation Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Condensation->Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Reduction Reduction Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate->Reduction LiAlH4 LiAlH4 LiAlH4->Reduction Target_Molecule (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Reduction->Target_Molecule G Start (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Etherification Etherification (e.g., Williamson Ether Synthesis) Start->Etherification Esterification Esterification (e.g., with Acyl Chlorides) Start->Esterification Oxidation Oxidation Start->Oxidation Halogenation Halogenation (e.g., with SOCl₂) Start->Halogenation Ethers Ether Derivatives (Modulated Lipophilicity, H-Bonding) Etherification->Ethers Esters Ester Derivatives (Prodrugs, Bioisosteres) Esterification->Esters Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Halide Halide Intermediate Halogenation->Halide Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Further Oxidation

Sources

Spectroscopic Characterization of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key intermediate in pharmaceutical research.[1] The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[2] Precise structural elucidation through spectroscopic methods is paramount for ensuring the identity, purity, and quality of this compound in any research and development setting. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide standardized protocols for data acquisition.

While specific experimental data for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not widely published, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to provide a robust predictive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.30s1HH-5The proton at position 5 is deshielded by the adjacent nitrogen and the aromatic system, appearing as a singlet due to the lack of adjacent protons.
~7.80s1HH-3The proton on the imidazole ring is typically a singlet and appears in the aromatic region.
~7.50d1HH-8This proton is part of the pyridine ring and will show coupling to H-7. It is deshielded by the adjacent nitrogen atom.
~7.10dd1HH-7This proton will appear as a doublet of doublets due to coupling with both H-8 and H-5.
~5.40t1H-OHThe hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It will show coupling to the methylene protons.
~4.60d2H-CH₂-The methylene protons adjacent to the hydroxyl group and the aromatic ring will appear as a doublet due to coupling with the hydroxyl proton.
~2.30s3H-CH₃The methyl group protons will appear as a singlet in the aliphatic region.

Experimental Protocol for ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in Deuterated Solvent b Transfer to NMR Tube a->b c Insert into Spectrometer b->c d Tune and Shim c->d e Acquire FID d->e f Fourier Transform e->f g Phase and Reference f->g h Integrate and Analyze g->h

Figure 1: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~155.0C-2The carbon bearing the methanol group is significantly deshielded due to its attachment to a nitrogen and an oxygen-containing substituent.
~145.0C-8aThe bridgehead carbon adjacent to the nitrogen of the pyridine ring.
~130.0C-6The carbon with the methyl substituent.
~125.0C-5Aromatic carbon in the pyridine ring.
~117.0C-8Aromatic carbon in the pyridine ring.
~112.0C-7Aromatic carbon in the pyridine ring.
~110.0C-3Aromatic carbon in the imidazole ring.
~60.0-CH₂-The methylene carbon is shielded compared to the aromatic carbons.
~21.0-CH₃The methyl carbon appears in the aliphatic region.

Experimental Protocol for ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A longer acquisition time or a higher number of scans is required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale
3400 - 3200O-HStretchingA broad and strong absorption in this region is characteristic of the hydroxyl group due to hydrogen bonding.
3100 - 3000C-H (aromatic)StretchingAbsorption due to the C-H bonds of the imidazo[1,2-a]pyridine ring system.
2950 - 2850C-H (aliphatic)StretchingAbsorptions corresponding to the C-H bonds of the methyl and methylene groups.
1640 - 1500C=C and C=NStretchingA series of sharp to medium intensity bands characteristic of the aromatic and heteroaromatic ring stretching vibrations.
1250 - 1000C-OStretchingA strong absorption band corresponding to the stretching vibration of the alcohol C-O bond.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Grind Sample with KBr b Press into Pellet a->b c Acquire Background Spectrum b->c d Acquire Sample Spectrum c->d e Generate Absorbance/ Transmittance Spectrum d->e

Figure 2: IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (charge-to-mass ratio)IonRationale
163.0866[M+H]⁺The protonated molecule is expected to be the base peak in positive ion mode ESI-MS. The exact mass is calculated for C₉H₁₁N₂O⁺.
145.0760[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion is a common fragmentation pathway for primary alcohols. The exact mass is for C₉H₉N₂⁺.
132.0793[M+H - CH₂OH]⁺Fragmentation involving the loss of the hydroxymethyl group. The exact mass is for C₈H₈N₂⁺.

Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Processing:

    • The software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

    • For HRMS data, the elemental composition of the observed ions can be determined.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in Solvent b Infuse into ESI Source a->b c Acquire Mass Spectrum b->c d Generate Mass Spectrum c->d e Determine Elemental Composition (HRMS) d->e

Sources

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and the Broader Imidazo[1,2-a]pyridine Scaffold

A Senior Application Scientist's Perspective on a Privileged Scaffold

January 17, 2026

Foreword: Unlocking the Potential of a Versatile Chemical Moiety

The imidazo[1,2-a]pyridine scaffold has long been recognized by medicinal chemists as a "privileged structure," a distinction reserved for molecular frameworks that are recurrent motifs in a multitude of bioactive compounds.[1][2] This bicyclic heterocyclic system is a cornerstone in the design of numerous therapeutics, owing to its unique structural and electronic properties that facilitate interactions with a wide array of biological targets.[3][4] While specific data on (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is limited, its structure is representative of a class of molecules with immense therapeutic promise. This guide will, therefore, explore the potential therapeutic targets of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol by examining the well-documented activities of the broader imidazo[1,2-a]pyridine class. For researchers and drug development professionals, this document serves as a foundational resource, offering insights into the potential mechanisms of action and providing actionable experimental protocols to investigate this promising compound.

The Imidazo[1,2-a]pyridine Scaffold: A Gateway to Diverse Bioactivity

The imidazo[1,2-a]pyridine core is a nitrogen-containing fused ring system that has been successfully incorporated into a range of clinically used drugs, including zolpidem (a hypnotic), alpidem (an anxiolytic), and olprinone (a cardiotonic).[2][3] The versatility of this scaffold stems from its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological properties. The known biological activities of imidazo[1,2-a]pyridine derivatives are extensive, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system-modulating effects.[3][4][5]

Potential Therapeutic Targets in Oncology

The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of novel anticancer agents, with derivatives demonstrating activity against a variety of cancer-related targets.[6]

Covalent Inhibition of KRAS G12C

The KRAS protein, a key signaling node, is one of the most frequently mutated oncogenes. The G12C mutation creates a unique cysteine residue that can be targeted by covalent inhibitors.

Mechanistic Insight: Recent studies have identified imidazo[1,2-a]pyridine derivatives as potent covalent inhibitors of KRAS G12C.[7] These compounds typically incorporate an electrophilic "warhead" that forms a covalent bond with the cysteine residue in the mutant protein, locking it in an inactive state. The imidazo[1,2-a]pyridine core serves as a scaffold to orient the warhead and other substituents for optimal binding in the switch-II pocket of the protein. While compound I-11 in one study showed promise, it was suggested that it may have off-target effects, indicating the need for further optimization.[7]

Experimental Protocol: KRAS G12C Covalent Binding Assay

  • Protein Expression and Purification: Express and purify recombinant human KRAS G12C protein.

  • Compound Incubation: Incubate the purified KRAS G12C with varying concentrations of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (or a derivative containing a suitable warhead) for different time points.

  • Intact Protein Mass Spectrometry: Analyze the protein-compound mixture using LC-MS to detect the formation of a covalent adduct, evidenced by an increase in the protein's molecular weight corresponding to the mass of the compound.

  • Data Analysis: Determine the rate of covalent modification to assess the compound's reactivity and binding affinity.

Logical Relationship: KRAS G12C Inhibition

KRAS_Inhibition Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative KRAS G12C (Active) KRAS G12C (Active) Imidazo[1,2-a]pyridine Derivative->KRAS G12C (Active) Forms Covalent Adduct Covalent Adduct Inactive KRAS G12C Inactive KRAS G12C Covalent Adduct->Inactive KRAS G12C Leads to Downstream Signaling Downstream Signaling Inactive KRAS G12C->Downstream Signaling Blocks Tumor Growth Tumor Growth Downstream Signaling->Tumor Growth Promotes

Caption: Covalent inhibition of KRAS G12C by an imidazo[1,2-a]pyridine derivative.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers.

Mechanistic Insight: Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/Akt/mTOR pathway.[8] Some of these compounds act as direct inhibitors of PI3Kα.[8] By blocking the activity of PI3K, these compounds prevent the phosphorylation and activation of Akt and its downstream effector mTOR, leading to cell cycle arrest and apoptosis.[8]

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Signaling

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A375 melanoma or HeLa cervical cancer cells) and treat with varying concentrations of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol for a specified time.[8]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the compound on the phosphorylation status and expression levels of the target proteins.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Targeting Receptor Tyrosine Kinases: c-Met

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell motility, invasion, and proliferation. Overexpression or mutation of c-Met is associated with poor prognosis in several cancers.

Mechanistic Insight: A notable example of an imidazo[1,2-a]pyridine derivative targeting c-Met is volitinib, which has been in clinical development.[9] These inhibitors typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways.

Experimental Protocol: c-Met Kinase Assay

  • Enzyme and Substrate Preparation: Obtain recombinant human c-Met kinase and a suitable substrate (e.g., a synthetic peptide).

  • Kinase Reaction: Set up a reaction mixture containing the c-Met enzyme, substrate, ATP, and varying concentrations of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

  • Detection of Phosphorylation: Use a detection method such as a fluorescence-based assay or a radioactive filter-binding assay to quantify the level of substrate phosphorylation.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value to determine the compound's potency.

Potential Applications in Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has also been explored for the development of novel anti-infective agents.

Antitubercular Activity via QcrB Inhibition

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new drugs with novel mechanisms of action.

Mechanistic Insight: Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[10] Some of these compounds target the cytochrome bc1 complex (QcrB), a key component of the electron transport chain, thereby disrupting cellular respiration and ATP synthesis.[4]

Experimental Protocol: M. tuberculosis Growth Inhibition Assay

  • Bacterial Culture: Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium.

  • Compound Treatment: Add serial dilutions of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol to the bacterial cultures.

  • Incubation: Incubate the cultures under appropriate conditions for several days.

  • Determination of MIC: Measure bacterial growth, typically by optical density or a resazurin-based viability assay, to determine the minimum inhibitory concentration (MIC) of the compound.

Antibacterial Activity through GyrB Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription, making it an attractive target for antibacterial drugs.

Mechanistic Insight: Molecular docking studies have suggested that some azo-based imidazo[1,2-a]pyridine derivatives exhibit strong binding affinities for the GyrB subunit of DNA gyrase.[11] This binding is predicted to interfere with the enzyme's ATPase activity, leading to the inhibition of bacterial growth.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Enzyme and DNA Substrate: Use purified bacterial DNA gyrase and relaxed circular plasmid DNA as the substrate.

  • Supercoiling Reaction: Set up a reaction mixture containing the enzyme, DNA substrate, ATP, and varying concentrations of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

  • Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of the supercoiling activity will result in a decrease in the amount of supercoiled DNA.

Experimental Workflow: DNA Gyrase Supercoiling Assay

Gyrase_Assay Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Gyrase, DNA, ATP Add Gyrase, DNA, ATP Prepare Reaction Mix->Add Gyrase, DNA, ATP Add Compound Add Compound Add Gyrase, DNA, ATP->Add Compound Incubate Incubate Add Compound->Incubate Run Gel Electrophoresis Run Gel Electrophoresis Incubate->Run Gel Electrophoresis Visualize Bands Visualize Bands Run Gel Electrophoresis->Visualize Bands Analyze Results Analyze Results Visualize Bands->Analyze Results End End Analyze Results->End

Caption: Workflow for a DNA gyrase supercoiling assay.

Potential Targets in Neurodegenerative Diseases

The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease.

Mechanistic Insight: Derivatives of imidazo[1,2-a]pyridine have been identified with inhibitory activity against key enzymes implicated in the pathogenesis of Alzheimer's disease, such as cholinesterases and secretases.[4] Inhibition of acetylcholinesterase, for example, can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine, and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reaction Mixture: In a 96-well plate, combine the enzyme, DTNB, and varying concentrations of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

  • Initiate Reaction: Add acetylthiocholine to start the reaction.

  • Spectrophotometric Reading: Measure the absorbance at 412 nm over time. The rate of color development is proportional to the enzyme activity.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.

Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

The synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol can be achieved through established methods for the preparation of imidazo[1,2-a]pyridines. A common approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related species.

Synthetic Protocol:

  • Condensation: React 2-amino-5-methylpyridine with a suitable three-carbon building block containing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. For example, condensation with ethyl bromopyruvate followed by reduction of the resulting ester would yield the desired product.[12]

  • Purification: The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Directions

While direct biological data for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not yet widely available, the extensive research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a valuable starting point for drug discovery programs. The diverse range of therapeutic targets modulated by this class of compounds, from oncogenic kinases to essential bacterial enzymes, highlights its versatility.

Future research should focus on the systematic evaluation of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives against the targets outlined in this guide. Structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a roadmap for initiating such investigations. The continued exploration of this privileged scaffold is likely to yield novel therapeutic agents for a variety of human diseases.

References

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
  • El-Sayed, M. A., et al. (2023).
  • Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • Shaikh, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Das, T., & Das, A. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ChemMedChem, 18(11), e202300055.
  • Kovač, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(19), 6595.
  • Sharma, A., et al. (2016).
  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 793.
  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. MySkinRecipes.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). Molbank, 2024(1), M1809.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Altaher, A. M. H., et al. (2020). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
  • Glaxo Group Ltd. (2008). Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases. U.S.
  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (2014). ACS Medicinal Chemistry Letters, 5(6), 700-705.
  • Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][7][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589.

  • Ben Fathallah, M., et al. (2017). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
  • Wang, H., et al. (2014). Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors. Journal of Chemistry, 2014, 853757.

Sources

Methodological & Application

Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant molecules.[1][2] This bicyclic nitrogen-containing heterocycle is the core of drugs like Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis), highlighting its therapeutic versatility.[1] The unique electronic properties and rigid conformational structure of the imidazo[1,2-a]pyridine nucleus allow it to serve as a versatile template for designing ligands that can interact with a diverse range of biological targets.

This guide provides a comprehensive overview of the synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its subsequent derivatization. This specific analogue, featuring a methyl group at the 6-position and a reactive hydroxymethyl group at the 2-position, serves as a valuable building block for creating libraries of novel compounds for drug discovery programs. The strategic placement of these functional groups allows for systematic exploration of the structure-activity relationships (SAR) essential for optimizing lead compounds.

Application Notes: The Strategic Advantage of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in Drug Discovery

The true value of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol lies in its potential as a versatile intermediate for the synthesis of new chemical entities with a wide spectrum of biological activities. The imidazo[1,2-a]pyridine core itself has been associated with anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3]

The 6-methyl group can influence the molecule's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile. The primary alcohol at the 2-position is a key handle for diversification. Through straightforward chemical modifications such as esterification and etherification, a multitude of derivatives can be readily synthesized. This allows for the rapid generation of compound libraries to probe interactions with biological targets and optimize for potency, selectivity, and drug-like properties. For instance, ester derivatives can act as prodrugs, enhancing bioavailability, while ether analogues can be used to explore specific hydrogen bond interactions within a target's active site.

The exploration of derivatives of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a promising avenue for the discovery of novel therapeutics, particularly in oncology, where imidazo[1,2-a]pyridine-based compounds have shown potential as covalent inhibitors of challenging targets like KRAS G12C.[3]

Synthetic Protocols

The synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is most effectively achieved through a classical cyclocondensation reaction. The general strategy involves the reaction of a substituted 2-aminopyridine with an α-haloketone.[4]

Overall Synthetic Workflow

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A 2-Amino-5-methylpyridine C (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol A->C Cyclocondensation B 1-Bromo-3-hydroxy-2-propanone B->C E Ester Derivative C->E Esterification G Ether Derivative C->G Williamson Ether Synthesis D Acid Chloride / Anhydride D->E F Alkyl Halide F->G

Caption: Synthetic workflow for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives.

Protocol 1: Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

This protocol details the cyclocondensation of 2-amino-5-methylpyridine with 1-bromo-3-hydroxy-2-propanone. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.

G start Start reactants Dissolve 2-amino-5-methylpyridine and 1-bromo-3-hydroxy-2-propanone in ethanol start->reactants reflux Reflux the mixture for 12-24 hours reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool neutralize Neutralize with aq. NaHCO3 cool->neutralize extract Extract with ethyl acetate neutralize->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (Silica gel, EtOAc/Hexane gradient) concentrate->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Materials and Reagents:

  • 2-Amino-5-methylpyridine

  • 1-Bromo-3-hydroxy-2-propanone

  • Anhydrous Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylpyridine (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approximately 10 mL per gram of aminopyridine).

  • Add a solution of 1-bromo-3-hydroxy-2-propanone (1.1 eq) in a minimal amount of ethanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the hydrobromide salt formed during the reaction.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Expected Outcome: The product is typically a solid. The yield can vary depending on the purity of the starting materials and the reaction scale.

ParameterValue
Starting Material 2-Amino-5-methylpyridine
Reagent 1-Bromo-3-hydroxy-2-propanone
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 12-24 hours
Purification Column Chromatography
Protocol 2: Derivatization - Esterification

This protocol describes a standard procedure for the esterification of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol using an acid chloride in the presence of a non-nucleophilic base.

Materials and Reagents:

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 3: Derivatization - Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives via a Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Materials and Reagents:

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise and stir the reaction at room temperature overnight, or with gentle heating if necessary. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ether by column chromatography.

References

  • Organic & Biomolecular Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • Calderón-Rangel, D., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(23), 8274. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • U.S. Patent No. 5,332,824. (1994).
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]

  • PrepChem.com. (n.d.). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively?[Link]

  • Hypervalent Iodine Mediated Synthesis of Imidazo[1,2-a] pyridine Ethers: Consecutive Methylene Linkage and Insertion of Ethylene. Unpublished.
  • Request PDF. (2025). Synthesis and Biological Evaluation of New Imidazo[1,2-a]pyridine Derivatives Designed as Mefloquine Analogues. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Journal of Organic Chemistry. (2025). Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification. [Link]

  • MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • Google Patents. (2010). Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. [Link]

  • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically used drugs. In oncology, this scaffold has garnered significant interest due to the potent and selective anticancer activities of its derivatives.[1][2] These compounds have been shown to modulate critical cellular pathways implicated in cancer progression, including the PI3K/Akt/mTOR signaling cascade, and are known to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4] (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a specific derivative of this promising class. While its direct anticancer activities have not been extensively reported, its structural similarity to other biologically active imidazopyridines suggests it may hold significant therapeutic potential.

This guide provides a comprehensive framework for the initial preclinical evaluation of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a potential anticancer agent. It outlines detailed protocols for assessing its cytotoxicity, effects on long-term cell survival, and its mechanisms of action, including apoptosis induction and cell cycle modulation. The protocols are designed to be self-validating and are grounded in established methodologies, providing a solid foundation for further investigation.

Compound Profile: (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol
PropertyValueSource
CAS Number 926223-25-8[5]
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [5]
Appearance Solid (predicted)Inferred
Storage 2-8°C, dry, sealed[5]
Solubility Soluble in DMSO and MethanolInferred from similar compounds[6]

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[7][8]

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Materials:

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 prep_compound Prepare Compound Dilutions treat Treat Cells with Compound prep_compound->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570nm) dissolve->read calculate Calculate Viability & IC50 read->calculate

Caption: Workflow for MTT-based cytotoxicity assay.

Part 2: Long-Term Survival and Proliferative Capacity

While the MTT assay measures short-term metabolic activity, the clonogenic survival assay assesses the long-term ability of a single cell to proliferate and form a colony, providing a more stringent measure of cytotoxicity.[9][10][11]

Protocol 2: Clonogenic Survival Assay

Materials:

  • 6-well plates

  • Complete culture medium

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

  • Crystal Violet staining solution (0.5% in methanol)

Procedure:

  • Cell Seeding:

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized for your cell line to yield 50-100 colonies in the control wells.

    • Allow cells to attach for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (e.g., 0.25x, 0.5x, 1x, and 2x the IC50 value).

    • Incubate for 24 hours.

  • Colony Formation:

    • Remove the compound-containing medium, wash with PBS, and add fresh complete medium.

    • Incubate for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.

  • Staining and Counting:

    • Wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain with 0.5% Crystal Violet solution for 30 minutes.[12]

    • Gently wash with water and air dry.

    • Count the colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group.

Part 3: Mechanistic Investigations

Understanding how a compound kills cancer cells is crucial for its development. Based on the known activities of imidazo[1,2-a]pyridine derivatives, we hypothesize that (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol may induce apoptosis and/or cause cell cycle arrest, potentially through modulation of the PI3K/Akt/mTOR pathway.[3][4]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol for 24 and 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend 1x10⁵ cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Interpret the quadrants:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_membrane Plasma Membrane Changes cluster_detection Flow Cytometry Detection cluster_outcome Cell Population Compound (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol PS_Flip Phosphatidylserine (PS) Translocation Compound->PS_Flip Membrane_Perm Loss of Membrane Integrity Compound->Membrane_Perm PS_Flip->Membrane_Perm AnnexinV Annexin V-FITC Binding PS_Flip->AnnexinV PI Propidium Iodide (PI) Staining Membrane_Perm->PI Early_Apoptosis Early Apoptosis (Annexin V+ / PI-) AnnexinV->Early_Apoptosis Late_Apoptosis Late Apoptosis (Annexin V+ / PI+) PI->Late_Apoptosis PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Compound->PI3K Inhibition Compound->AKT Inhibition Compound->mTOR Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2021). Bio-protocol. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). Systematic Review Pharmacy. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. [Link]

  • Clonogenic Assay. (2006). Bio-protocol. [Link]

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. (n.d.). MySkinRecipes. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]

  • Clonogenic Assay: Adherent Cells. (2011). Journal of Visualized Experiments. [Link]

  • Video: Clonogenic Assay: Adherent Cells. (2010). Journal of Visualized Experiments. [Link]

  • Clonogenic Cell Survival Assay. (2014). Springer Nature Experiments. [Link]

  • Western Blot and the mTOR Pathway. (2019). eCampusOntario Pressbooks. [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components... (2022). ResearchGate. [Link]

  • Western Blot analysis of different PI3K/AKT/mTOR pathway components in... (2021). ResearchGate. [Link]

  • Western blot analysis of PI3K/Akt/mTOR signaling pathways... (2018). ResearchGate. [Link]

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. (n.d.). MySkinRecipes. [Link]

  • 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. (n.d.). PubChem. [Link]

Sources

Application Notes & Protocols: (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal platform for developing compounds that can effectively interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases.[3][4] This guide provides an in-depth technical overview of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (Compound 3 ), a highly valuable building block for drug discovery. We present detailed, field-proven protocols for its synthesis and subsequent elaboration, explain the causal logic behind its strategic use, and illustrate its application in the construction of potential therapeutic agents, such as kinase inhibitors.

Introduction: The Strategic Value of the Scaffold

The strategic importance of the (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol building block stems from the convergence of three key features:

  • The Privileged Core : The imidazo[1,2-a]pyridine scaffold itself is a bioisostere for purines and is frequently found in ATP-competitive inhibitors. Its unique geometry allows it to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of kinases.[1] Marketed drugs like Zolpidem (an insomnia agent) and numerous clinical candidates for oncology and inflammatory diseases feature this core structure.[5]

  • The 6-Methyl Group : Substitution at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to be critical for potency and selectivity in several kinase inhibitor series.[6][7] This methyl group can occupy a specific hydrophobic pocket in the target protein, enhancing binding affinity and influencing the overall pharmacokinetic profile of the final compound.

  • The 2-Methanol Group : The primary alcohol at the C2-position serves as a versatile synthetic handle. It provides a strategic point for introducing a variety of linkers and pharmacophores through reactions like etherification, esterification, or conversion to an amine. This allows for the exploration of the solvent-exposed region of a binding site, which is a common strategy for improving solubility, potency, and selectivity.[8] The introduction of a hydroxymethyl group can also enhance aqueous solubility and provide a site for metabolic hydroxylation, potentially leading to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]

This guide will first detail the robust, two-step synthesis of this building block and then provide a protocol for its use in a key synthetic transformation relevant to drug discovery.

Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (3)

The preparation of the title compound is efficiently achieved via a two-step sequence: (1) cyclocondensation to form the core heterocycle with an ester handle, followed by (2) selective reduction of the ester to the primary alcohol.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction A 2-Amino-5-methylpyridine (1) C Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (2) A:e->C:w Reflux, EtOH B Ethyl bromopyruvate B:e->C:w D Compound 2 F (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (3) D:e->F:w 0 °C to rt E LiAlH4, THF E:e->F:w

Fig. 1: Two-step synthesis workflow for the target building block.
Protocol 2.1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (2)

This procedure is based on the classic Tchichibabin reaction for the synthesis of imidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3]

Rationale: The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of 1 by the electrophilic α-carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine core. Ethanol is an excellent solvent choice as it is polar enough to dissolve the starting materials and allows for heating to reflux to drive the reaction to completion.

Table 1: Reagents and Conditions for Protocol 2.1

Reagent/ParameterMolar Equiv.AmountNotes
2-Amino-5-methylpyridine (1)1.010.8 g (100 mmol)Starting material.
Ethyl bromopyruvate1.0520.5 g (105 mmol)Added dropwise to control exotherm.
Ethanol (Absolute)-200 mLSolvent.
Sodium Bicarbonate (NaHCO₃)1.210.1 g (120 mmol)Base to neutralize HBr byproduct.
Reaction Temperature -Reflux (~78 °C)-
Reaction Time -12-16 hoursMonitor by TLC (e.g., 3:1 Hexanes:EtOAc).

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylpyridine (1 ) (10.8 g, 100 mmol) and absolute ethanol (200 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add sodium bicarbonate (10.1 g, 120 mmol) to the solution. In a separate dropping funnel, add ethyl bromopyruvate (20.5 g, 105 mmol).

  • Reaction: Heat the mixture to reflux. Once refluxing, add the ethyl bromopyruvate solution dropwise over 30 minutes.

  • Monitoring: Maintain the reaction at reflux for 12-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid (NaBr and excess NaHCO₃) and wash with a small amount of cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil/solid is re-dissolved in ethyl acetate (250 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (2) as a solid.[6][10]

Protocol 2.2: Reduction to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (3)

The ester functional group of compound 2 is reliably reduced to the primary alcohol 3 using a powerful hydride reducing agent.

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, unselective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[11][12] The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the final alcohol.[12] Anhydrous THF is the required solvent as LiAlH₄ reacts violently with protic solvents like water or alcohols.[13] The reaction is performed at 0 °C initially to control the exothermic reaction.

Table 2: Reagents and Conditions for Protocol 2.2

Reagent/ParameterMolar Equiv.AmountNotes
Ethyl 6-methylimidazo...carboxylate (2)1.010.2 g (50 mmol)Starting material from Protocol 2.1.
Lithium Aluminum Hydride (LiAlH₄)1.52.8 g (75 mmol)Potent reducing agent, handle with care.
Tetrahydrofuran (THF), Anhydrous-250 mLAnhydrous solvent is critical.
Reaction Temperature -0 °C to Room Temp.-
Reaction Time -2-4 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Setup: To a 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), equipped with a magnetic stirrer and a dropping funnel, add LiAlH₄ (2.8 g, 75 mmol) and anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve compound 2 (10.2 g, 50 mmol) in anhydrous THF (150 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Quenching (Caution: Exothermic): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add the following reagents sequentially, allowing the gas evolution to subside between each addition:

    • 2.8 mL of water

    • 2.8 mL of 15% aqueous NaOH

    • 8.4 mL of water

  • Work-up: Stir the resulting granular white suspension vigorously for 30 minutes at room temperature. Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure. The resulting solid is the desired product, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (3) , which can be further purified by recrystallization if necessary.[1][10]

Application Note: Ether Synthesis for Kinase Inhibitor Scaffolds

A primary application of building block 3 is to serve as an anchor point for attaching linkers and pharmacophores that can probe the solvent-exposed region of a kinase ATP-binding site. The Williamson ether synthesis is a classic and highly effective method for this purpose.[14][15]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Displacement A (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (3) C Alkoxide Intermediate A:e->C:w B NaH, DMF B:e->C:w D Alkoxide Intermediate F 2-(Alkoxymethyl)-6-methylimidazo[1,2-a]pyridine (4) D:e->F:w E R-X (Alkyl Halide) E:e->F:w SN2 Reaction

Fig. 2: Williamson ether synthesis workflow using Compound 3.
Protocol 3.1: Synthesis of 2-(Benzyloxymethyl)-6-methylimidazo[1,2-a]pyridine (4, R=Benzyl)

This protocol demonstrates the coupling of building block 3 with benzyl bromide, a common surrogate for more complex side chains in early-stage drug discovery.

Rationale: The reaction is a classic Sₙ2 mechanism.[9] Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the primary alcohol of 3 to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide (benzyl bromide), displacing the bromide leaving group to form the desired ether. Anhydrous DMF is an ideal polar aprotic solvent that solubilizes the alkoxide salt and promotes the Sₙ2 reaction.

Table 3: Reagents and Conditions for Protocol 3.1

Reagent/ParameterMolar Equiv.AmountNotes
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (3)1.01.62 g (10 mmol)Starting material from Protocol 2.2.
Sodium Hydride (NaH), 60% in mineral oil1.20.48 g (12 mmol)Strong base, handle with care.
N,N-Dimethylformamide (DMF), Anhydrous-50 mLAnhydrous solvent is critical.
Benzyl Bromide1.11.88 g (11 mmol)Lachrymator, handle in a fume hood.
Reaction Temperature -0 °C to Room Temp.-
Reaction Time -4-6 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask under an inert atmosphere, add compound 3 (1.62 g, 10 mmol) and anhydrous DMF (50 mL). Stir to dissolve and then cool the solution to 0 °C.

  • Deprotonation: Add the sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.88 g, 11 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours until TLC analysis indicates complete consumption of the starting alcohol.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water (10 mL).

  • Extraction: Pour the mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel) to yield the final ether product 4 .

Conceptual Application in Kinase Inhibitor Design

The synthesized ether 4 represents a core fragment of a potential kinase inhibitor. The imidazo[1,2-a]pyridine acts as the "hinge-binding" motif, the 6-methyl group provides affinity, and the newly installed benzyloxymethyl group can be further functionalized or serve to occupy a hydrophobic pocket.

cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone H-Bonds) pocket Hydrophobic Pocket solvent Solvent-Exposed Region mol Imidazo[1,2-a]pyridine Core 6-Methyl Group 2-Alkoxymethyl Side Chain mol:f0->hinge H-Bonding mol:f1->pocket Hydrophobic Interaction mol:f2->solvent Vector for Solubility/ Selectivity

Fig. 3: Conceptual binding mode of an inhibitor utilizing the scaffold.

This strategic placement of functional groups allows medicinal chemists to systematically optimize the molecule's properties. The 2-alkoxymethyl side chain can be varied to improve properties such as:

  • Potency: By accessing additional binding interactions.

  • Selectivity: By exploiting differences in the solvent-exposed regions between different kinases.

  • Physicochemical Properties: By introducing polar or ionizable groups to improve solubility and cell permeability.

Conclusion

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a high-value, strategically designed building block for medicinal chemistry. Its synthesis is straightforward and scalable, and the presence of distinct functional groups on a privileged scaffold provides a versatile platform for the rapid generation of diverse compound libraries. The protocols and rationale provided herein offer a comprehensive guide for researchers aiming to leverage this powerful intermediate in the discovery and development of novel therapeutic agents.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link][2]

  • Hieke, M., Rödl, C. B., Wisniewska, J. M., Buscató, E., Stark, H., Schubert-Zsilavecz, M., ... & Proschak, E. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975. [Link]

  • Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]

  • Rangel, D. C., Gámez-Montaño, R., & et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(15), 4475. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link][14]

  • Patel, R., Singh, R., & et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link][3][4]

  • Kovalova, S., & et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 25(11), 2588. [Link][3]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][15]

  • Ferreira, L. G., & da Silva, A. B. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 8, 769. [Link][8]

  • Guppy, S. L., & et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link][6]

  • Ferreira, L. A. P., & et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link][16]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. chem.richmond.edu. [Link]

  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. chem.leeds.ac.uk. [Link][17]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. organicchemistrytutor.com. [Link][9]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. cambridgemedchemconsulting.com. [Link]

  • Adimurthy, S., & et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(79), 11657-11673. [Link][18]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Byrgazov, K., & et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link][19]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link][13]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. khanacademy.org. [Link][20]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. chem.libretexts.org. [Link][12]

  • Hieke, M., & et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975. [Link][7]

  • Quora. (2017). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?. quora.com. [Link][11]

  • MySkinRecipes. (n.d.). (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. myskinrecipes.com. [Link][1][10]

  • Calderón-Rangel, D., & Gámez-Montaño, R. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 18(1), 25. [Link][5]

Sources

Protocol for the synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry and pharmaceutical development.[1] This fused bicyclic heterocycle is a key structural component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiulcer, antibacterial, and hypnotic activities.[2][3] Its prominence is exemplified by its presence in marketed drugs such as Zolpidem, a widely prescribed agent for the treatment of insomnia.[2][4][5]

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a valuable building block and a key intermediate in the synthesis of various functionalized imidazo[1,2-a]pyridine derivatives. Its structural features—a reactive primary alcohol on a biologically relevant core—make it an ideal starting point for further chemical elaboration in drug discovery programs. This document provides a detailed, two-step protocol for the synthesis of this important intermediate, grounded in established chemical principles and designed for reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of the imidazo[1,2-a]pyridine core is most classically achieved through the condensation of a 2-aminopyridine with a suitable two-carbon electrophilic synthon, typically an α-halocarbonyl compound.[6][7][8] Our strategy leverages this robust reaction, followed by a standard functional group transformation to yield the target primary alcohol.

The pathway is designed as a two-stage process:

  • Cyclocondensation: Construction of the 6-methylimidazo[1,2-a]pyridine-2-carboxylate framework via the reaction of 2-amino-6-methylpyridine with an α-halo-α-ketoester. This step efficiently builds the core heterocyclic system and installs a functional handle at the C2 position.

  • Reduction: Conversion of the C2-ester functionality to the desired primary hydroxymethyl group using a powerful reducing agent.

This approach is selected for its reliability, use of readily available starting materials, and straightforward execution.

Visualized Experimental Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Ester Reduction start 2-Amino-6-methylpyridine + Ethyl 3-bromo-2-oxopropanoate react Add NaHCO3 in Ethanol Reflux for 6-8 hours start->react monitor_tlc Monitor reaction by TLC react->monitor_tlc workup1 Cool to RT Filter solids Concentrate filtrate monitor_tlc->workup1 extract1 Dissolve in EtOAc Wash with NaHCO3(aq) & Brine workup1->extract1 dry1 Dry over Na2SO4 Filter & Concentrate extract1->dry1 purify1 Purify via Column Chromatography dry1->purify1 product1 Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate purify1->product1 start2 Ester Intermediate in THF (Anhydrous) product1->start2 Proceed to Step 2 add_ester Slowly add ester solution to LiAlH4 suspension start2->add_ester prepare_lah Prepare LiAlH4 suspension in THF at 0 °C prepare_lah->add_ester react2 Warm to RT Stir for 2-3 hours add_ester->react2 quench Quench reaction at 0 °C (Fieser workup) react2->quench workup2 Filter through Celite® Wash with EtOAc quench->workup2 dry2 Concentrate filtrate workup2->dry2 purify2 Purify via Recrystallization or Chromatography dry2->purify2 final_product (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol purify2->final_product

Caption: High-level workflow for the two-step synthesis of the target compound.

Detailed Synthesis Protocol

Part 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Rationale: This step builds the core heterocyclic structure. 2-Amino-6-methylpyridine serves as the nitrogen-rich backbone.[9][10] Ethyl 3-bromo-2-oxopropanoate is an ideal C2-synthon as it possesses the necessary electrophilic carbon for the initial alkylation and a subsequent carbonyl for cyclization. Sodium bicarbonate (NaHCO₃) is used as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Ethanol is a suitable polar protic solvent for this type of condensation.[5][11]

Materials & Reagents:

ReagentMolar Mass ( g/mol )EquivalentsAmount
2-Amino-6-methylpyridine108.141.05.41 g
Ethyl 3-bromo-2-oxopropanoate195.021.110.73 g
Sodium Bicarbonate (NaHCO₃)84.012.510.50 g
Ethanol (Absolute)46.07-200 mL
Ethyl Acetate (EtOAc)88.11-As needed
Sodium Sulfate (Na₂SO₄)142.04-As needed
Silica Gel (230-400 mesh)--As needed

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methylpyridine (5.41 g, 50.0 mmol) and ethanol (200 mL). Stir until the solid is fully dissolved.

  • Add sodium bicarbonate (10.50 g, 125.0 mmol) to the solution.

  • In a separate beaker, dissolve ethyl 3-bromo-2-oxopropanoate (10.73 g, 55.0 mmol) in a minimal amount of ethanol and add it dropwise to the reaction flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter off the inorganic salts (NaBr and excess NaHCO₃) and wash the solid cake with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 10% to 40% EtOAc in hexane).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid. Expected yield: 70-85%.

Plausible Reaction Mechanism: Cyclocondensation

G start_mat 2-Amino-6-methylpyridine + Bromo-ketoester inter1 S N 2 Attack (Pyridinium Salt Intermediate) start_mat->inter1 Pyridine N attacks -Br departs inter2 Intramolecular Cyclization (Hemiaminal-like Intermediate) inter1->inter2 Exocyclic NH2 attacks carbonyl C inter3 Dehydration (-H2O) inter2->inter3 Proton transfer & Loss of water product Aromatized Imidazo[1,2-a]pyridine Product inter3->product Aromatization

Caption: Mechanism of imidazo[1,2-a]pyridine formation.

The reaction proceeds via an initial SN2 reaction where the nucleophilic pyridine nitrogen of 2-amino-6-methylpyridine attacks the carbon bearing the bromine atom, displacing the bromide ion to form a pyridinium salt intermediate.[8] This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the electrophilic ketone carbonyl.[7] The resulting intermediate then undergoes dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Part 2: Reduction of the Ester to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleanly reducing esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. A careful, low-temperature workup procedure (Fieser workup) is essential for safety and to effectively neutralize the excess LiAlH₄ and hydrolyze the aluminum salts into easily filterable solids.

Materials & Reagents:

ReagentMolar Mass ( g/mol )EquivalentsAmount
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate204.231.08.17 g
Lithium Aluminum Hydride (LiAlH₄)37.951.52.28 g
Tetrahydrofuran (THF, Anhydrous)72.11-250 mL
Water (H₂O)18.02-As per workup
15% Sodium Hydroxide (NaOH)40.00-As per workup
Ethyl Acetate (EtOAc)88.11-As needed

Procedure:

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a 1 L three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (150 mL). Cool the flask to 0 °C in an ice-water bath.

  • Carefully and portion-wise, add lithium aluminum hydride (2.28 g, 60.0 mmol) to the cold THF with vigorous stirring.

  • Dissolve the ester from Part 1 (8.17 g, 40.0 mmol) in anhydrous THF (100 mL) and add it dropwise via an addition funnel to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Cool the reaction mixture back down to 0 °C.

  • Quench the reaction carefully using the Fieser workup method. For 'X' g of LiAlH₄ used (in this case, X = 2.28), sequentially and dropwise add:

    • 'X' mL of water (2.3 mL)

    • 'X' mL of 15% aqueous NaOH (2.3 mL)

    • '3X' mL of water (6.9 mL)

  • A granular white precipitate of aluminum salts should form. Allow the slurry to stir vigorously for 30 minutes at room temperature.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by recrystallization (e.g., from ethyl acetate/hexane) or, if necessary, by a short plug of silica gel chromatography to afford (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a crystalline solid. Expected yield: 80-95%.

Product Characterization

The identity and purity of the final product, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Signals between δ 7.0-8.0 ppm (corresponding to H-3, H-5, H-7, H-8).

    • -CH₂-OH: A singlet around δ 4.8 ppm.

    • -OH: A broad singlet (exchangeable with D₂O) typically between δ 2.0-4.0 ppm.

    • -CH₃: A singlet around δ 2.4 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Heterocyclic Carbons: Signals in the aromatic region (δ 110-150 ppm).

    • -CH₂-OH Carbon: A signal around δ 60-65 ppm.

    • -CH₃ Carbon: A signal around δ 18-20 ppm.

  • Mass Spectrometry (ESI+):

    • Expected m/z for [M+H]⁺: 163.08.

  • Melting Point: A sharp melting point should be observed for the pure crystalline solid.

By following this detailed protocol, researchers can reliably synthesize (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a versatile intermediate for applications in medicinal chemistry and drug development.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Synthesis of 1-(imidazo[1,2-a]pyridin-6-yl)-2-propanone. PrepChem.com.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide. Google Patents.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Process for preparing zolpidem. Google Patents.
  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available at: [Link]

  • A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. National Institutes of Health. Available at: [Link]

  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. Available at: [Link]

  • 6-Methylpyridin-2-amine. National Institutes of Health. Available at: [Link]

  • Synthesis of zolpidem in different routes. ResearchGate. Available at: [Link]

  • Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Kinase-Targeted Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This "privileged" structure is a key component in several approved drugs and a multitude of clinical and preclinical candidates.[4] Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. Within the realm of oncology and inflammatory diseases, the imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[5][6][7][8][9][10][11]

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[12][13] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][8] Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed to target a range of kinases, including Akt, PI3K, RAF, c-Met, and IGF-1R, demonstrating the scaffold's broad applicability in this area.[5][6][7][11][14]

This document provides detailed application notes and protocols for the use of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol , a key synthetic intermediate, in the discovery and characterization of novel kinase inhibitors. We will explore its utility as a foundational building block for creating libraries of potential drug candidates and detail the methodologies for their subsequent screening and profiling.

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Versatile Starting Point for Inhibitor Synthesis

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol serves as an ideal starting material for the synthesis of a diverse library of kinase inhibitors. The primary alcohol functional group at the 2-position offers a reactive handle for a variety of chemical transformations, allowing for the introduction of different pharmacophores to explore the chemical space around the kinase ATP-binding site. The 6-methyl group provides a specific substitution pattern on the pyridine ring that can influence solubility, metabolic stability, and target engagement.

The general strategy involves using this intermediate to build more complex molecules. For instance, the alcohol can be oxidized to an aldehyde for use in reactions like the Groebke–Blackburn–Bienaymé multicomponent reaction to generate diverse substituted aminomethyl derivatives.[4][15] Alternatively, it can be converted to a leaving group to allow for nucleophilic substitution, or used in esterification or etherification reactions to append various side chains.

The diagram below illustrates a conceptual synthetic workflow starting from (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol to generate a library of potential kinase inhibitors for screening.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Kinase Screening & Profiling Start (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (Starting Material) Activation Functional Group Activation (e.g., Oxidation, Tosylation) Start->Activation Diversification Parallel Synthesis Reactions (e.g., Reductive Amination, Suzuki Coupling, Etherification) Activation->Diversification Library Diverse Library of Imidazo[1,2-a]pyridine Derivatives Diversification->Library HTS High-Throughput Screening (Single Kinase, Single Concentration) Library->HTS Test Compounds Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID IC50 IC50 Determination (Dose-Response Curves) Hit_ID->IC50 Selectivity Kinase Panel Profiling (Selectivity Assessment) IC50->Selectivity Lead_Compound Lead Compound(s) Selectivity->Lead_Compound

Figure 1: Conceptual workflow for kinase inhibitor discovery.

Protocols for Kinase Inhibition Studies

The following protocols are designed to guide the researcher through the process of screening and characterizing novel compounds derived from (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol for their kinase inhibitory activity.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12] The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial kit for this purpose.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (derived from (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO. For a standard 10-point dose-response curve, a 3-fold serial dilution is recommended.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a negative control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at 2X the final desired concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at 2X the final desired concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes (the optimal time may vary depending on the kinase).

  • ADP Detection:

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[16]

Protocol 2: Kinase Selectivity Profiling

Once a potent inhibitor ("hit") for a specific kinase has been identified, it is crucial to assess its selectivity by testing it against a panel of other kinases. This helps to identify potential off-target effects and provides a more complete picture of the compound's biological activity.[16]

Principle: The hit compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases using an appropriate assay format (e.g., the luminescence-based assay described above). The percent inhibition for each kinase is then calculated.

Procedure:

  • Follow the general procedure for the in vitro kinase activity assay.

  • Instead of a serial dilution, prepare the hit compound at a single high concentration (e.g., 100X the final desired concentration in DMSO).

  • Use a diverse panel of kinases representing different branches of the human kinome.

  • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))

  • Visualize the data as a heatmap or a bar chart to easily identify which kinases are significantly inhibited by the compound.

Data Presentation and Interpretation

The results of kinase inhibition studies are typically presented in a tabular format for easy comparison. Below is an example of how to present IC50 data for a hypothetical series of compounds derived from (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol against a target kinase.

Compound IDR-Group ModificationTarget Kinase IC50 (nM)
MIPM-001 -H (parent alcohol)>10,000
MIPM-002 -CH2-Phenyl850
MIPM-003 -CH2-(4-Fluorophenyl)250
MIPM-004 -CH2-(4-Methoxyphenyl)150
Staurosporine (Control)15

Table 1: Example IC50 data for a series of hypothetical inhibitors. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[12]

The data in Table 1 suggests that derivatization of the primary alcohol is necessary for activity and that substitutions on the appended phenyl ring can significantly impact potency.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by an inhibitor developed from the imidazo[1,2-a]pyridine scaffold, such as an inhibitor of a key kinase in the PI3K/Akt pathway.

G Receptor Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cell Proliferation, Survival, Growth Downstream->Response Inhibitor (6-Methylimidazo[1,2-a]pyridin-2-yl) methanol Derivative Inhibitor->Akt Inhibits

Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic use in library synthesis, coupled with robust screening and profiling protocols, can accelerate the discovery of new therapeutic candidates for a wide range of diseases. The methodologies outlined in this document provide a solid framework for researchers to embark on such drug discovery programs, leveraging the proven potential of the imidazo[1,2-a]pyridine scaffold.

References

  • Biorg Med Chem Lett. 2011 Aug 15;21(16):4698-701. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. [Link]

  • J Med Chem. 2014 Sep 25;57(18):7577-89. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][6][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]

  • Bioorg Med Chem. 2016 Feb 1;24(3):402-13. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]

  • Bioorg Med Chem Lett. 2012 Mar 1;22(5):1797-801. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. [Link]

  • Molecules. 2023 Dec 28;29(1):153. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • Future Sci OA. 2022 Nov 10;8(11):FSO840. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]

  • ResearchGate. Imidazopyridine as a possible aspirant for cancer treatment through various mechanisms. [Link]

  • Oncol Lett. 2021 May;21(5):379. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. [Link]

  • ACS Med Chem Lett. 2024 Jan 25;15(3):363-368. Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer. [Link]

  • ResearchGate. Imidazole-Pyridine Hybrids as Potent Anti-cancer Agents. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • J Med Chem. 2023 Nov 9;66(21):14567-14583. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

  • MySkinRecipes. (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. [Link]

  • Molecules. 2019 Jul 24;24(15):2699. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • J Med Chem. 2014 Sep 25;57(18):7577-89. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][6][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]

  • Google Patents. WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • Molecules. 2023 Nov 21;28(23):7733. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Beilstein J Org Chem. 2023 Aug 2;19:1191-1200. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • Eur J Med Chem. 2011 Sep;46(9):4573-83. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]

  • Bioorg Med Chem Lett. 2017 Dec 15;27(24):5392-5396. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. [Link]

  • Acta Crystallogr Sect E Struct Rep Online. 2014 Nov 1;70(Pt 11):o1183-4. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. [Link]

  • PubChem. (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. [Link]

Sources

Analytical Methods for the Characterization of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a key building block in the synthesis of novel drug candidates, making its unambiguous characterization and purity assessment critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and purity profiling of this compound, grounded in established scientific principles and regulatory expectations.

Section 1: Structural Elucidation and Confirmation

The primary identification and structural confirmation of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's protons and carbons.

Causality Behind Experimental Choices: The choice of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical and depends on the solubility of the analyte. DMSO-d₆ is often a good starting point for polar compounds containing hydroxyl groups, as the hydroxyl proton is readily observable. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Expected ¹H NMR Spectral Features: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Based on the structure of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, the following key signals are anticipated:

  • Aromatic Protons: The imidazo[1,2-a]pyridine ring system will exhibit a set of distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will influence the splitting patterns (coupling constants, J) of these protons.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group at the C6 position.

  • Methylene Protons: A singlet or a doublet (if coupled to the hydroxyl proton) for the two protons of the methanol group at the C2 position.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which can be concentration and temperature-dependent.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule, providing a carbon map of the structure. Key expected signals include:

  • Aromatic Carbons: Signals for the carbon atoms of the imidazo[1,2-a]pyridine ring.

  • Methyl Carbon: A signal in the aliphatic region for the C6-methyl group.

  • Methylene Carbon: A signal for the carbon of the CH₂OH group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (at C6)~2.3~20
CH₂ (methanol)~4.6~60
OHVariable-
H-3~7.5~110
H-5~7.6~125
H-7~7.0~115
H-8~8.0~120
C-2-~150
C-3-~110
C-5-~125
C-6-~130
C-7-~115
C-8-~120
C-8a-~140

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Causality Behind Experimental Choices: ESI in positive ion mode is typically chosen for nitrogen-containing heterocyclic compounds as they are readily protonated. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition, providing a high degree of confidence in the molecular formula.[1]

Expected Mass Spectrum:

  • Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺. For (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (C₉H₁₀N₂O, MW = 162.19), this peak would be observed at m/z 163.08.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. A characteristic fragmentation would be the loss of the methanol group (CH₂OH), resulting in a fragment ion.

Section 2: Purity Assessment and Impurity Profiling

A robust analytical method is required to determine the purity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and to identify and quantify any process-related impurities or degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Development of a Stability-Indicating HPLC Method

The development of a stability-indicating method requires demonstrating that the method can separate the main compound from its potential impurities and degradation products. This is achieved through forced degradation studies.

Workflow for Stability-Indicating HPLC Method Development:

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) A Initial Method Scouting B Forced Degradation Studies A->B Inform C Method Optimization B->C Refine D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Robustness F->G H LOD & LOQ G->H

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

2.1.1 Forced Degradation Studies

Forced degradation (or stress testing) is performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[2][3] The parent molecule is subjected to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[2]

Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat at 105°C for 48 hours. Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples by the developed HPLC method. The chromatograms should be inspected for the appearance of new peaks corresponding to degradation products.

2.1.2 Potential Impurities

Potential impurities can arise from the synthesis process or from degradation. A common synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[4][5][6] For (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, this would likely involve 5-methyl-2-aminopyridine and a suitable three-carbon building block with a protected hydroxyl group.

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: 5-methyl-2-aminopyridine.

  • By-products: Isomeric products from reaction at other positions of the aminopyridine.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

HPLC Method Protocol

The following is a starting point for an HPLC method for the analysis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its related substances. This method should be optimized and validated according to ICH guidelines.[7][8][9][10]

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per USP <621>.[4][11] This typically includes parameters such as tailing factor, theoretical plates, and repeatability of injections.

Method Validation Workflow:

Validation_Workflow cluster_0 Validation Parameters Start Validated HPLC Method Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity (Correlation Coefficient) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (% RSD) Start->Precision Robustness Robustness (System Suitability) Start->Robustness LOD_LOQ LOD & LOQ Start->LOD_LOQ

Caption: Key parameters for HPLC method validation according to ICH Q2(R2).

Section 3: Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. The combination of NMR and mass spectrometry ensures unambiguous structural confirmation, while the validated stability-indicating HPLC method guarantees the purity and quality of the compound. Adherence to these protocols will enable researchers and drug development professionals to confidently use this important building block in their discovery and development programs.

References

  • United States Pharmacopeia.
  • European Pharmacopoeia. Chapter 2.2.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R2)
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products (2003).
  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 48-55.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2016).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2016).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig

Sources

Application Notes & Protocols: Experimental Use of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Molecules incorporating this framework have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The subject of this guide, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, is a key synthetic intermediate.[7] Its most notable role is in the synthesis of Molidustat (BAY 85-3934) , a potent inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH).[8][9][10]

Molidustat functions by mimicking a hypoxic state, preventing the degradation of Hypoxia-Inducible Factors (HIFs).[11][12] This stabilization leads to the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO), making it a therapeutic agent for treating anemia associated with chronic kidney disease (CKD).[8][11][13]

Given that (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a precursor to Molidustat, it lacks the fully elaborated structure required for potent HIF-PH inhibition. This makes it an ideal negative control in cell-based assays designed to study Molidustat or other HIF-PH inhibitors. Its use can help researchers differentiate between target-specific effects of the final drug and off-target or scaffold-related effects. This guide provides detailed protocols for utilizing this compound in foundational cell-based experiments to probe the HIF pathway.

Compound Profile & Physicochemical Data

A summary of essential information for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is provided below.

ParameterValueSource
CAS Number 926223-25-8[7]
Molecular Formula C₉H₁₀N₂O[7]
Molecular Weight 162.19 g/mol [7]
Appearance Solid (Varies by supplier)N/A
Solubility Soluble in DMSO, MethanolGeneral Chemical Knowledge
Storage 2-8°C, dry, sealed conditions[7]

Inferred Mechanism of Action & Experimental Rationale

The therapeutic effect of Molidustat is driven by its inhibition of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[11][14] This inhibition prevents the hydroxylation of HIF-α subunits, which would normally target them for rapid proteasomal degradation under normoxic conditions.[12][15] By blocking this degradation, Molidustat causes HIF-α to accumulate, translocate to the nucleus, and activate gene transcription.[12]

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not expected to be a potent inhibitor of PHDs. A comparative analysis of its structure with Molidustat reveals it lacks the critical pyrazol-3-one moiety and other functional groups essential for binding to the active site of the PHD enzymes.[10]

Therefore, the primary application of this compound in cell culture is to serve as a scaffold control or negative control . The experimental protocols outlined below are designed to validate this hypothesis by assessing its impact on cell viability and its inability to stabilize HIF-1α, the key downstream effector of PHD inhibition.

Foundational Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Scientific Rationale: Proper solubilization and storage are critical for ensuring compound stability and accurate dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for polar organic compounds and is miscible with cell culture media. A high-concentration stock minimizes the final solvent concentration in assays, reducing potential solvent-induced artifacts.

Materials:

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound needed to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 162.19 g/mol * 0.001 L = 1.62 mg

  • Weighing: Carefully weigh the required amount of powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.[14]

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTS/MTT Assay)

Scientific Rationale: Before conducting mechanistic studies, it is essential to determine the concentrations at which the compound does not induce significant cell death. This ensures that any observed effects in subsequent assays are not merely a consequence of cytotoxicity. This protocol establishes a dose-response curve for cell viability.

Materials:

  • Human cell lines (e.g., HeLa, Hep3B, U2OS)[16][17]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well cell culture plates

  • Compound stock solution (10 mM in DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: Prepare a serial dilution of the compound in complete medium. A common starting range is 100 µM down to ~0.1 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time and experimental goals.

  • MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 1–4 hours at 37°C, or as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot cell viability (%) against compound concentration (log scale) to determine the IC₅₀ value, if any.

Protocol 3: Western Blot Analysis of HIF-1α Stabilization

Scientific Rationale: This is the key mechanistic assay. The hallmark of a functional HIF-PH inhibitor is its ability to cause the accumulation of HIF-1α protein under normal oxygen (normoxic) conditions. This protocol directly tests whether (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol can induce this effect. Molidustat or another known HIF-PH inhibitor (like Roxadustat) should be used as a positive control.[16]

Materials:

  • Human cell lines (e.g., HeLa, PC-3, Hep3B)[17][18][19]

  • Complete cell culture medium

  • Sterile 6-well plates

  • Compound stock solutions (test compound and positive control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary antibodies: anti-HIF-1α, anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the test compound at non-toxic concentrations (e.g., 1 µM, 10 µM, 50 µM), a positive control (e.g., 10 µM Molidustat), and a vehicle control (DMSO) for 4 to 24 hours.[16]

  • Cell Lysis: After treatment, immediately place plates on ice. Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[16]

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[16]

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for a loading control (β-actin or GAPDH) to ensure equal protein loading across lanes.[16]

Data Visualization and Expected Outcomes

Expected Results Summary

The table below outlines the anticipated results from the described protocols when comparing the test compound to a vehicle and a positive control.

AssayVehicle Control (DMSO)(6-Methylimidazo[1,2-a]pyridin-2-yl)methanolPositive Control (Molidustat)
Cell Viability (MTS) 100% ViabilityHigh viability (>90%) up to 50-100 µMHigh viability at effective concentrations (e.g., <50 µM)
HIF-1α Protein Level Very low / UndetectableVery low / UndetectableStrong, dose-dependent increase
Visual Workflow and Pathway Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Cell-Based Assays cluster_analysis Phase 3: Data Analysis Compound Compound Powder Stock Prepare 10 mM Stock in DMSO Compound->Stock Seed Seed Cells (96-well & 6-well) Treat Treat with Compound (Vehicle, Test, Positive Control) Seed->Treat Viability MTS Assay (24-72h) Treat->Viability Western Cell Lysis & Western Blot (4-24h) Treat->Western Viability_Read Measure Absorbance (490 nm) Viability->Viability_Read Western_Image Image Blots for HIF-1α & Loading Control Western->Western_Image IC50 Calculate IC50 (Cytotoxicity) Viability_Read->IC50 HIF_Quant Quantify HIF-1α Stabilization Western_Image->HIF_Quant

Caption: General experimental workflow for compound characterization.

G cluster_normoxia Normoxia (Vehicle or Test Compound) cluster_inhibition HIF-PH Inhibition (Molidustat) PHD_active PHD Enzymes (Active) OH Hydroxylation (OH) PHD_active->OH + O₂ HIF_alpha HIF-1α HIF_alpha->OH HIF_alpha_stable HIF-1α (Stable) VHL VHL Complex OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Molidustat Molidustat PHD_inhibited PHD Enzymes (Inhibited) Molidustat->PHD_inhibited Inhibits Nucleus Nucleus HIF_alpha_stable->Nucleus HRE Gene Transcription (e.g., EPO) Nucleus->HRE

Caption: Simplified HIF-1α signaling pathway under different conditions.

Troubleshooting

IssuePossible CauseRecommended Solution
High background on Western blot Insufficient blocking; Primary antibody concentration too high; Insufficient washing.Increase blocking time to 1.5 hours. Optimize antibody dilution. Increase number and duration of TBST washes.
No HIF-1α signal in positive control Antibody not working; Protein degradation; Ineffective positive control.Test antibody on a positive control lysate (e.g., cells treated with CoCl₂). Ensure lysis buffer contains fresh protease inhibitors and work on ice. Verify the activity and concentration of the positive control compound.
High variability in MTS assay Uneven cell seeding; Edge effects in the 96-well plate; Compound precipitation.Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS. Visually inspect dilutions for any precipitate before adding to cells.
Unexpected cytotoxicity of test compound Compound instability in media; Off-target effects.Prepare fresh dilutions for each experiment. If cytotoxicity is confirmed, this is a valid result and should be noted when interpreting mechanistic data.

Safety and Handling Precautions

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a chemical reagent intended for research use only. Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.

  • Handling: Handle the compound powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

  • MSDS: Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Molidustat Sodium?
  • Wikipedia. (n.d.). Molidustat.
  • BenchChem. (2025). Molidustat: A Novel HIF-Prolyl Hydroxylase Inhibitor for the Stimulation of Erythropoiesis in Chronic Kidney Disease.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors.
  • New Drug Approvals. (2018, October 14). Molidustat, Bay 85-3934.
  • Akizawa, T., et al. (2019). Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease. PMC - NIH.
  • Elanco US Inc. (2023, September 19). Varenzin™-CA1 (molidustat oral suspension) Mode of Action. YouTube.
  • MySkinRecipes. (n.d.). (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
  • Flamme, I., et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLOS One.
  • Hill, C. E., et al. (2019). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. NIH.
  • Lentini, S., et al. (2018). First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia. NIH.
  • Oehme, F., et al. (2018). Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia. NIH.
  • MCE. (n.d.). Molidustat (BAY 85-3934).
  • ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl...
  • Rajendran, J. G., et al. (n.d.). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. PubMed Central.
  • Zhang, Y., et al. (2014). Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. PLOS One.
  • van der Meer, T., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Sanapalli, B. K. R., et al. (n.d.). Synthetic strategies for the preparation of imidazopyridines. ResearchGate.
  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]Pyridines: A Brief Review. ChemistrySelect.
  • Tietze, L.F., & Beifuss, U. (n.d.).
  • Farrant, E., et al. (n.d.).
  • Suresh, S., et al. (n.d.). A series of imidazopyridine derivatives has been synthesized efficiently via intramolecular cyclization in excellent yields using Al3+-exchanged on K10 montmorillonite clay (Al3+-K10 clay)
  • Gaba, M., et al. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Google Patents. (n.d.). WO2007023504A1 - Process for the preparation of imidazopyridines.
  • Google Patents. (n.d.). WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • Al-Ostath, A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Krylov, A. R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • da Silva, I. M. F., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • ChemProc. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • NIH. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.

Sources

Application Note & Protocols: High-Throughput Screening Assays for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of multiple marketed drugs with diverse biological activities.[1][2] Analogs of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a representative of this class, hold significant potential for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to identify and characterize novel modulators derived from this scaffold. We present a strategic screening cascade, beginning with a high-throughput biochemical binding assay to identify primary hits, followed by a cell-based functional assay for validation and mechanistic elucidation, and concluding with selectivity profiling. Detailed, field-proven protocols for each assay are provided, emphasizing the causal logic behind experimental choices to ensure robust and reproducible results.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and its Therapeutic Promise

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, notable for its synthetic tractability and its presence in drugs like zolpidem and alpidem.[1][2] These compounds are best known for their modulatory effects on the central nervous system, particularly as ligands for the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] Zolpidem, a potent hypnotic, exhibits high selectivity for the α1 subunit of the GABA-A receptor, acting as a positive allosteric modulator at the benzodiazepine binding site.[3][6][7] Similarly, alpidem has demonstrated anxiolytic properties through its interaction with GABA-A receptors.[8][9]

Beyond their neurological effects, derivatives of this scaffold have shown a broad spectrum of biological activities, including anticancer properties.[10][11] Given this therapeutic versatility, a high-throughput screening campaign for novel (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol analogs is a promising strategy for discovering new chemical entities (NCEs) for various disease indications. The primary hypothesis for this screening guide is that novel analogs will retain affinity for GABA-A receptors. Therefore, the screening cascade is designed to identify and characterize modulators of this target class.

The Strategic Screening Cascade

A successful HTS campaign requires a logical progression of assays to efficiently identify true hits while eliminating false positives. Our proposed cascade is designed to maximize throughput in the primary screen and increase biological relevance in subsequent secondary and selectivity assays.

HTS_Cascade cluster_0 Screening Funnel Primary Primary Screen: Fluorescence Polarization (FP) Binding Assay (High-Throughput) Hit_Confirmation Hit Confirmation: Repeat Primary Assay & Dose-Response Primary->Hit_Confirmation ~1-2% Hit Rate Secondary Secondary Screen: Cell-Based Functional Assay (HTRF) (Medium-Throughput) Hit_Confirmation->Secondary Confirmed Hits Selectivity Selectivity & Counter-Screen: Differential Receptor Subtype Binding Kinase Panel Screen Secondary->Selectivity Functional Hits Lead_Opt Lead Optimization Selectivity->Lead_Opt Selective Leads

Figure 1: A strategic workflow for identifying and validating novel drug candidates.

Primary Screen: Identifying Binders with Fluorescence Polarization

Rationale: The initial goal is to rapidly screen a large library of analogs to identify compounds that bind to the target, in this case, the benzodiazepine binding site on a representative GABA-A receptor subtype (e.g., α1β2γ2). Fluorescence Polarization (FP) is an ideal technology for this purpose. It is a homogeneous, "mix-and-read" assay with a robust signal window, making it highly amenable to automation and miniaturization.[12][13] The principle relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) when it binds to a much larger protein receptor. Unbound tracer tumbles rapidly, depolarizing emitted light, while bound tracer tumbles slowly, maintaining light polarization. A test compound that displaces the tracer will cause a decrease in the FP signal.[14]

Protocol 3.1: FP-Based Competitive Binding Assay

Objective: To identify compounds that displace a fluorescently labeled benzodiazepine analog from the GABA-A receptor.

Materials:

  • Receptor: Purified, soluble GABA-A receptor (α1β2γ2 subtype).

  • Tracer: A fluorescently labeled benzodiazepine ligand (e.g., BODIPY-TMR-flumazenil).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Compound Library: (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol analogs dissolved in DMSO.

  • Plates: Low-volume, black, 384-well microplates.

  • Plate Reader: Equipped with FP capabilities, with appropriate excitation and emission filters for the chosen fluorophore.[15]

Procedure:

  • Reagent Preparation:

    • Determine the dissociation constant (Kd) of the tracer for the receptor via saturation binding experiments to define optimal assay concentrations.

    • Prepare working solutions of the GABA-A receptor and the fluorescent tracer in assay buffer. The final receptor concentration should be approximately equal to the Kd, and the tracer concentration should be low (e.g., 1-5 nM) to maximize the signal window.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound from the stock plates into the assay plates to achieve a final screening concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known, high-affinity unlabeled ligand (e.g., diazepam) at a saturating concentration.

  • Reagent Addition:

    • Add the GABA-A receptor solution to all wells.

    • Add the fluorescent tracer solution to all wells. The final assay volume is typically 10-20 µL.

  • Incubation:

    • Seal the plates and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. Protect from light.

  • Data Acquisition:

    • Read the plates on an FP-capable microplate reader.[14] Measure both parallel and perpendicular fluorescence emission. The reader's software will calculate the millipolarization (mP) value for each well.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)]).

    • Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).

    • Identify primary "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Parameter Value Rationale
Assay Format 384-wellBalances throughput and reagent consumption.
Final Volume 15 µLReduces reagent cost.
Compound Conc. 10 µMA standard concentration for primary single-point screens.
Receptor Conc. ~Kd of TracerOptimizes binding and competitive displacement.
Tracer Conc. 1-5 nMMinimizes background while providing a robust signal.
Z'-Factor > 0.5Ensures the assay is robust and suitable for HTS.
Table 1: Key parameters for the primary FP binding assay.

Secondary Screen: Validating with a Cell-Based Functional Assay

Rationale: Primary hits from a biochemical binding assay must be validated in a more biologically relevant context. A cell-based assay confirms that the compound can penetrate a cell membrane and modulate receptor function.[16][17][18] Since GABA-A receptors are ligand-gated ion channels that influence cellular signaling, we can measure a downstream consequence of their activation or modulation. Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent technology for this purpose, offering high sensitivity and resistance to interference from assay components.[19][20] We will use an HTRF assay to quantify cyclic AMP (cAMP), a key second messenger whose levels can be modulated by GABA-A receptor activity, particularly through cross-talk with G-protein coupled receptor (GPCR) pathways in recombinant cell lines.[21]

Protocol 4.1: HTRF® cAMP Functional Assay

Objective: To determine if hit compounds functionally modulate GABA-A receptor activity in a cellular context.

Materials:

  • Cell Line: A stable cell line co-expressing the GABA-A receptor (e.g., α1β2γ2) and a GPCR that modulates adenylyl cyclase (e.g., a Gs-coupled receptor).

  • Reagents: HTRF® cAMP assay kit (containing cAMP-d2 acceptor and anti-cAMP-cryptate donor).[22]

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[23]

  • GPCR Agonist: A known agonist for the co-expressed Gs-coupled receptor (e.g., isoproterenol).

  • Confirmed Hit Compounds: From the primary screen, prepared in a dose-response format.

  • Plates: White, low-volume, 384-well microplates.

  • Plate Reader: HTRF®-certified reader with a pulsed laser or flash lamp and dual-emission detection capabilities.[19][22]

Procedure:

  • Cell Plating:

    • Seed the cells into the 384-well plates and grow overnight to form a confluent monolayer.

  • Compound Addition:

    • Wash the cells with stimulation buffer.

    • Add the hit compounds at varying concentrations (e.g., an 8-point, 3-fold serial dilution starting from 50 µM).

    • Incubate for 15-30 minutes at room temperature.

  • Cell Stimulation:

    • Add a sub-maximal (EC20) concentration of the GPCR agonist to all wells to stimulate cAMP production. This allows for the detection of both positive and negative modulation by the test compounds.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and HTRF Reagent Addition:

    • Add the HTRF cAMP-d2 and anti-cAMP-cryptate reagents, which are mixed in the lysis buffer provided with the kit.

    • This step lyses the cells and initiates the competitive immunoassay.[24]

  • Incubation:

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.[25]

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission).

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists/positive allosteric modulators) or IC50 (for antagonists/negative allosteric modulators) values.

HTRF_Principle High_cAMP High Cellular cAMP Low_FRET Low HTRF Signal (cAMP displaces d2-tracer) High_cAMP->Low_FRET Competition Low_cAMP Low Cellular cAMP High_FRET High HTRF Signal (d2-tracer binds Ab-Cryptate) Low_cAMP->High_FRET Binding Ab_Cryptate Anti-cAMP Ab (Donor) cAMP_d2 cAMP-d2 (Acceptor)

Figure 2: Principle of the competitive HTRF cAMP assay.

Selectivity Profiling: Ensuring Target Specificity

Rationale: The imidazo[1,2-a]pyridine scaffold is known to interact with various biological targets.[1][2] Therefore, it is crucial to assess the selectivity of functional hits to minimize off-target effects. This involves testing the compounds against different GABA-A receptor subtypes and a panel of unrelated targets, such as protein kinases, which are a common source of off-target activity.[26][27]

Protocol 5.1: Counter-Screening and Panel Profiling

Objective: To assess the selectivity of validated hits.

Methodologies:

  • GABA-A Subtype Selectivity:

    • Repeat the primary FP binding assay (Protocol 3.1) using different purified GABA-A receptor subtypes (e.g., α2β3γ2, α3β3γ2, α5β3γ2).

    • Compare the IC50 values obtained for each subtype to determine the selectivity profile. A compound with >10-fold selectivity for one subtype over others is generally considered promising.

  • Kinase Inhibitor Profiling:

    • Submit the most promising compounds to a commercial kinase profiling service (e.g., using radiometric or TR-FRET based assays).[28][29]

    • Screen against a panel of representative kinases at a fixed concentration (e.g., 10 µM).

    • Follow up with IC50 determination for any kinases that show significant inhibition. Compounds with potent, unintended kinase activity should be deprioritized.

Compound ID GABA-A α1 IC50 (µM) GABA-A α5 IC50 (µM) Selectivity (α5/α1) Kinase X %Inhib @ 10µM
Analog-001 0.253.5148%
Analog-002 1.51.81.292%
Analog-003 0.8>50>6215%
Table 2: Example data summary for selectivity profiling.

Conclusion

This application note outlines a robust and logical HTS cascade for the discovery of novel modulators based on the (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol scaffold, with a primary focus on the GABA-A receptor target class. By integrating a high-throughput biochemical binding assay with a biologically relevant cell-based functional assay and comprehensive selectivity profiling, this strategy enables the efficient identification of potent, selective, and cell-permeable lead compounds. The detailed protocols provide a practical framework for researchers to implement these assays, while the underlying scientific rationale ensures that the chosen methodologies are fit-for-purpose, leading to high-quality, actionable data for progression into lead optimization.

References

  • Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. Available at: [Link]

  • Rudolph, U., & Möhler, H. (2000). Mechanism of action of the hypnotic zolpidem in vivo. Illinois Experts. Available at: [Link]

  • Baggio, R., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Molecules, 26(16), 4793. Available at: [Link]

  • Wikipedia. (2024). Zolpidem. Wikipedia. Available at: [Link]

  • Le, J.K., & Gerriets, V. (2023). Zolpidem. StatPearls. Available at: [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. Available at: [Link]

  • Britannica. (2026). Zolpidem. Britannica. Available at: [Link]

  • Sartorius. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Sartorius. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. BPS Bioscience. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • An, S. S. A., & Toll, L. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. Available at: [Link]

  • Arita, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(7), 747–755. Available at: [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. Available at: [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available at: [Link]

  • An, W. F., & Toll, L. (2012). Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • Eastwood, B. J., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell, 142(5), 681–692. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Wikipedia. (2024). Alpidem. Wikipedia. Available at: [Link]

  • Berthold Technologies. (n.d.). HTRF®. Berthold Technologies. Available at: [Link]

  • BellBrook Labs. (2012). BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. BellBrook Labs. Available at: [Link]

  • Drug Central. (n.d.). alpidem. Drug Central. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. Available at: [Link]

  • Qin, S., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(12), 3182–3189. Available at: [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. DNDi. Available at: [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32. Available at: [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Emerald Cloud Lab. Available at: [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available at: [Link]

  • Wyllie, D. J. A., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 437–445. Available at: [Link]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • An, W. F., & Toll, L. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(3), 255-266. Available at: [Link]

  • ResearchGate. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. Available at: [Link]

  • Lecrubier, Y., et al. (1992). Alpidem in the treatment of panic disorder. Journal of Clinical Psychopharmacology, 12(4), 282–283. Available at: [Link]

  • Singh, A., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 22(12), 1403–1422. Available at: [Link]

  • Letteron, P., et al. (2003). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Journal of Pharmacology and Experimental Therapeutics, 304(2), 795–802. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22453–22469. Available at: [Link]

  • ResearchGate. (2025). Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. MySkinRecipes. Available at: [Link]

  • Kumar, V., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4381–4386. Available at: [Link]

  • Preprints.org. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Preprints.org. Available at: [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Exploration of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a variety of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This heterocyclic system is a key structural component in drugs with a wide range of therapeutic applications, from anxiolytics like Alpidem to hypnotics such as Zolpidem.[4] The versatility of the imidazo[1,2-a]pyridine framework allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This has led to the discovery of derivatives with potent anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][5][6][7]

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a specific derivative that holds considerable potential for the development of novel therapeutics. The introduction of a methyl group at the C6 position and a hydroxymethyl group at the C2 position offers unique opportunities for forming targeted interactions within biological systems. These functional groups can modulate the molecule's solubility, metabolic stability, and binding affinity to protein targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. It provides a plausible synthetic strategy, outlines a screening cascade for evaluating its biological activity, and offers detailed protocols for key in vitro assays.

Synthetic Strategy: A Plausible Route to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. This initial step involves the reaction of 5-methyl-2-aminopyridine with ethyl bromopyruvate. This condensation reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol to form the core imidazo[1,2-a]pyridine ring system with an ester group at the C2 position.[10]

Step 2: Reduction of the Ester to the Primary Alcohol. The ethyl ester synthesized in the previous step can then be reduced to the corresponding primary alcohol, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This transformation can be achieved using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Proposed Biological Evaluation: A Strategic Screening Cascade

Given the well-documented anticancer and anti-inflammatory properties of the imidazo[1,2-a]pyridine scaffold, a logical starting point for the biological evaluation of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is to investigate its potential in these therapeutic areas.[1][2][6][11]

Below is a proposed workflow for the initial screening and characterization of this novel compound.

Drug_Discovery_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action (Anticancer) cluster_2 Anti-inflammatory Evaluation A Synthesis and Purification of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol B Primary Cytotoxicity Screening (MTT Assay) across Cancer Cell Lines A->B Characterized Compound C Apoptosis Analysis (Flow Cytometry) B->C Active Hit F COX-2 Inhibition Assay B->F Active Hit D Cell Cycle Analysis C->D E Target-Based Screening (e.g., PI3Kα Kinase Assay) C->E G Measurement of Pro-inflammatory Cytokines F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its successful synthesis is crucial for the advancement of various therapeutic agents.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Overview of the Synthesis

The synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol typically involves a two-step process:

  • Formation of the Imidazo[1,2-a]pyridine Core: This is most commonly achieved through the condensation of 5-methyl-2-aminopyridine with a suitable three-carbon synthon, such as an α-haloketone or an equivalent. A prominent method is the reaction with ethyl bromopyruvate to form the corresponding ester.[5]

  • Reduction of the Ester to the Alcohol: The ester intermediate is then reduced to the desired primary alcohol, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.[5]

Variations of this synthetic route exist, including one-pot multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, which can offer increased efficiency.[2][6][7][8][9]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Issue 1: Low Yield in the Cyclization Step (Formation of the Imidazo[1,2-a]pyridine Ring)

Question: My cyclization reaction between 5-methyl-2-aminopyridine and my carbonyl compound is resulting in a low yield of the desired imidazo[1,2-a]pyridine intermediate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the formation of the imidazo[1,2-a]pyridine core are a common challenge. The underlying causes can often be traced back to reaction conditions, reagent quality, or the presence of side reactions.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or gradually increasing the temperature. For less reactive starting materials, extended refluxing may be necessary.[10]

  • Suboptimal Solvent:

    • Explanation: The choice of solvent is critical and can significantly impact reaction rates and solubility of reactants. While polar protic solvents like methanol or ethanol are commonly used, they can sometimes lead to side reactions.[11]

    • Solution: If using a polar protic solvent, ensure anhydrous conditions to minimize solvolysis of the α-haloketone. Alternatively, explore less polar aprotic solvents like acetonitrile, toluene, or dioxane, which may require higher temperatures and longer reaction times but can suppress side reactions.[10] Some protocols have also found success using water as a green solvent.[12]

  • Inadequate Base or Catalyst:

    • Explanation: Many imidazo[1,2-a]pyridine syntheses benefit from the presence of a base to neutralize the HBr or HCl generated during the reaction. In some cases, a catalyst is employed to accelerate the reaction.

    • Solution: If not already in use, consider adding a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. For multicomponent reactions, a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) catalyst can be beneficial.[7][8] Iodine has also been reported as an effective and environmentally benign catalyst for similar syntheses.[12][13][14]

  • Poor Quality of Reagents:

    • Explanation: Impurities in the 5-methyl-2-aminopyridine or the carbonyl compound can lead to the formation of byproducts and consume the starting materials. α-Haloketones, in particular, can be unstable.

    • Solution: Ensure the purity of your starting materials. 5-methyl-2-aminopyridine can be purified by recrystallization or sublimation. If using an α-haloketone, it is best to use it fresh or stored under appropriate conditions (cool, dark, and dry).

  • Side Reactions:

    • Explanation: The primary competing reaction is often the dimerization or polymerization of the α-haloketone, especially in the presence of a base.

    • Solution: Add the α-haloketone slowly to the reaction mixture containing the 2-aminopyridine derivative. This maintains a low concentration of the ketone and favors the desired bimolecular reaction over self-condensation.

Experimental Workflow for Optimizing Cyclization:

experimental_workflow start Low Yield in Cyclization check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction? check_completion->incomplete optimized Optimized Yield check_completion->optimized Reaction Complete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time Yes check_solvent Evaluate Solvent incomplete->check_solvent No extend_time->check_completion change_solvent Test Alternative Solvents (e.g., ACN, Toluene) check_solvent->change_solvent check_base Assess Base/Catalyst check_solvent->check_base change_solvent->check_completion add_base Add Base (e.g., NaHCO3) or Catalyst (e.g., I2) check_base->add_base check_reagents Verify Reagent Purity check_base->check_reagents add_base->check_completion purify_reagents Purify Starting Materials check_reagents->purify_reagents purify_reagents->check_completion troubleshooting_reduction start Incomplete Ester Reduction check_reagent Check Reducing Agent (Freshness, Equivalents) start->check_reagent increase_reagent Increase Equivalents of Fresh Reducing Agent check_reagent->increase_reagent Issue Found check_conditions Review Reaction Conditions (Temperature, Time) check_reagent->check_conditions OK complete Complete Reduction increase_reagent->complete modify_conditions Increase Temperature or Extend Reaction Time check_conditions->modify_conditions Suboptimal check_purity Assess Purity of Ester Intermediate check_conditions->check_purity OK modify_conditions->complete purify_ester Purify Ester Before Reduction check_purity->purify_ester Impure consider_alternative Consider Alternative Reducing Agent (e.g., DIBAL-H) check_purity->consider_alternative Pure purify_ester->complete consider_alternative->complete

Sources

Technical Support Center: Purification of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This molecule, belonging to the imidazo[1,2-a]pyridine class, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] However, its purification can present unique challenges due to the combination of a basic nitrogenous core and a polar hydroxyl group. This guide is structured in a question-and-answer format to directly address the common issues encountered during the purification of this compound, providing not just protocols, but the underlying chemical principles to empower your troubleshooting efforts.

Section 1: Initial Purity Assessment & Characterization

Before attempting any purification, it is critical to assess the purity of your crude material. This initial analysis will inform your choice of purification strategy.

Q1: How can I get a quick and reliable estimate of my crude sample's purity and identify the main components?

A1: A combination of Thin-Layer Chromatography (TLC) and Proton NMR (¹H NMR) is the most efficient approach for an initial assessment.

  • Thin-Layer Chromatography (TLC): TLC provides a rapid visual confirmation of the number of components in your mixture. For (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a good starting mobile phase is a mixture of a moderately polar solvent and a non-polar solvent, such as 30-50% Ethyl Acetate in Hexane . The polar hydroxyl group and basic nitrogen mean the compound will have a moderate Rf value. Spot your crude material alongside any available starting materials to identify them. The presence of multiple spots indicates impurities.

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum is invaluable. It allows you to see the characteristic peaks of your desired product and identify impurities by comparing the integration of their peaks to your product's peaks. Look for unreacted starting materials, such as 2-amino-5-methylpyridine, or residual solvents.

Analytical Data for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Appearance Typically an off-white to light-colored solid.
TLC (Typical System) Rf ≈ 0.3-0.5 in 40% Ethyl Acetate/Hexane.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9 (s, 1H, H5), ~7.5 (s, 1H, H3), ~7.2 (d, 1H, H8), ~6.8 (dd, 1H, H7), ~4.8 (s, 2H, -CH₂OH), ~3.5 (br s, 1H, -OH), ~2.4 (s, 3H, -CH₃). Note: Exact shifts can vary based on solvent and concentration.
LC-MS (ESI+) Expected m/z: 163.08 [M+H]⁺ for C₉H₁₀N₂O.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying this compound. However, its basicity often causes issues on standard silica gel.

Q2: My product is streaking or "tailing" severely on the silica gel column, leading to poor separation and mixed fractions. Why is this happening and how do I fix it?

A2: This is the most frequent challenge. Tailing is caused by a strong, non-ideal interaction between the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to slow, uneven elution of the compound.

Causality & Solution: To prevent this, you must neutralize the acidic sites on the silica. The most effective way to do this is by adding a small amount of a basic modifier to your mobile phase.

Recommended Solutions:

  • Add Triethylamine (Et₃N): Add 0.5-1% triethylamine to your chosen eluent (e.g., Ethyl Acetate/Hexane). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically and form much sharper bands.[4]

  • Use a Different Stationary Phase: If tailing persists, consider switching to a more inert or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds without the need for modifiers.[4]

    • Reverse-Phase Chromatography (C18): If the impurities have significantly different polarities, reverse-phase chromatography using a solvent system like Acetonitrile/Water or Methanol/Water can be highly effective.

Q3: My compound seems to be stuck on the column. I have to use a very high polarity eluent (like 100% Ethyl Acetate or Methanol) to get it off, and the recovery is low. What should I do?

A3: This issue, known as irreversible adsorption, can occur if your compound binds too strongly to the silica gel.[5] It can sometimes be accompanied by on-column degradation.

Recommended Solutions:

  • Dry Loading: Instead of dissolving your sample in a strong solvent and loading it onto the column (wet loading), adsorb it onto a small amount of silica gel first. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Methanol), add a few grams of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This "dry load" can then be carefully added to the top of your column. This technique often results in significantly sharper bands and better separation.[4]

  • Gradient Elution: Start with a low-polarity mobile phase (e.g., 20% Ethyl Acetate/Hexane) and gradually increase the polarity throughout the separation. This ensures that less polar impurities elute first and your product elutes at an optimal polarity, improving resolution and recovery.

Workflow: Troubleshooting Column Chromatography

Caption: Logic diagram for troubleshooting common column chromatography issues.

Protocol 1: Optimized Flash Column Chromatography
  • Column Packing: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica mass to crude product mass). Pack the column using a slurry of silica gel in a low-polarity solvent (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Preparation (Dry Loading): Dissolve your crude (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in a minimal amount of DCM or Methanol. Add silica gel (approx. 2-3 times the mass of your crude product) and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a uniform, flat layer. Gently add a small layer of sand on top to prevent disturbance.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexane + 0.5% Et₃N). Gradually increase the polarity (e.g., to 40%, then 60% Ethyl Acetate, all containing 0.5% Et₃N).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent and triethylamine under reduced pressure to yield the purified compound.

Section 3: Troubleshooting Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, crystalline material, but finding the right conditions is key.

Q4: I'm trying to recrystallize my product, but the yield is very low, or it crashes out as an oil instead of forming crystals. What am I doing wrong?

A4: This is a classic recrystallization problem that usually comes down to solvent choice and cooling rate. The ideal solvent should dissolve your compound well when hot but poorly when cold.[5][6] Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

Recommended Solutions & Causality:

  • Solvent Selection: Based on literature for similar compounds, Ethanol or Isopropanol are excellent starting points for recrystallization.[7][8] You can also try solvent/anti-solvent systems like Ethyl Acetate/Hexane or Dichloromethane/Hexane. The key is to find a system where the compound is soluble in the first solvent (e.g., Ethyl Acetate) and insoluble in the second (e.g., Hexane).

  • Slow Cooling: Do not rush the cooling process. Allow the hot, clear solution to cool slowly to room temperature first. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals or oils.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous pure batch.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: Place the crude, semi-purified solid in a flask. Add a minimal amount of hot ethanol, just enough to fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. You should see crystals begin to form.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the crystals under vacuum to a constant weight.

Section 4: Dealing with Stubborn Impurities

Q5: I've tried chromatography and recrystallization, but I have a persistent impurity with similar polarity. What could it be and is there another way to remove it?

A5: The most likely stubborn impurity is the starting material, 2-amino-5-methylpyridine . Its basicity and polarity are similar enough to the product to make separation by chromatography or recrystallization difficult. The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine with a carbonyl compound.[2][9]

Since both your product and the key starting material are basic, an acid-base extraction can be used to remove any neutral or acidic impurities. While it won't separate two basic compounds from each other, it is an excellent cleanup step prior to a final purification by chromatography.

Workflow: Purification Strategy

Caption: A comprehensive workflow from crude product to final purification.

Protocol 3: Acid-Base Extraction Cleanup
  • Dissolution: Dissolve the crude product in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute acid (e.g., 1 M HCl). This step will protonate your basic product and the basic 2-amino-5-methylpyridine, pulling them into the aqueous layer and leaving neutral impurities in the organic layer. Discard the organic layer containing neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). Your product and any basic impurities will deprotonate and precipitate or oil out.

  • Re-extraction: Extract the now-basic aqueous solution multiple times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid is now free of acidic and neutral impurities and can be further purified by chromatography or recrystallization.

Summary of Purification Techniques

MethodTypical PurityTypical YieldPros & Cons
Column Chromatography >95%60-90%Pros: Good for complex mixtures. Cons: Can be time-consuming; tailing is a major issue without a basic modifier.[5]
Recrystallization >99%50-85%Pros: Excellent for achieving high purity; scalable. Cons: Requires a suitable solvent; yield can be lower.[5]
Acid-Base Extraction Variable70-95%Pros: Excellent for removing acidic/neutral impurities. Cons: Does not separate compounds with similar basicity.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • BenchChem. (2025).
  • El-Faham, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • BenchChem. (2025). Overcoming challenges in the purification of long-chain fatty alcohols. BenchChem Technical Support.
  • El-Sayed, M. A. A., et al. (2015). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
  • Meroni, G., et al. (2002). A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides.
  • Çetin, A., et al. (2024). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.

Sources

Technical Support Center: Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-IMPY-MEOH-2601

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This molecule is a valuable heterocyclic building block, frequently utilized as a key intermediate in the development of pharmacologically active compounds, including derivatives related to Zolpidem.[1][2] The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[3][4][5]

The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and the formation of persistent side products. This guide is designed for researchers, chemists, and process development professionals to navigate these challenges effectively. We will address common experimental issues through a detailed troubleshooting guide and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Core Synthesis Overview

The most prevalent and robust method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a variant of the Tschitschibabin reaction.[5][6][7] In the synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, this typically involves two key stages:

  • Cyclocondensation: Reaction of 2-amino-5-methylpyridine with an α-haloketone or ester bearing the precursor to the C2-methanol group (e.g., ethyl bromopyruvate).

  • Reduction: Conversion of the C2-ester or C2-ketone functionality to the primary alcohol.

This guide will focus on potential side reactions and troubleshooting for this common pathway.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 2-Amino-5-methylpyridine C Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate A->C 1. Cyclocondensation (e.g., NaHCO₃, EtOH, Reflux) B Ethyl Bromopyruvate B->C D (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol C->D 2. Reduction (e.g., LiAlH₄, THF)

Figure 1: General synthetic route to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct Q&A to address specific problems encountered during the synthesis.

Question 1: My overall yield is very low. What are the most common causes?

Answer: Low yield is the most frequently reported issue and can stem from several stages of the synthesis. A systematic approach is required to diagnose the root cause.

  • Cause A: Inefficient Cyclocondensation. The initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization is the critical bond-forming sequence.[8]

    • Troubleshooting:

      • Confirm Intermediate Formation: Monitor the reaction by TLC or LC-MS. The first step is the SN2 reaction between the pyridine nitrogen of 2-amino-5-methylpyridine and ethyl bromopyruvate. You should see the disappearance of starting materials and the appearance of a new, more polar spot corresponding to the pyridinium salt intermediate before the final cyclized product appears.

      • Solvent & Base Choice: The reaction is often performed in ethanol or isopropanol with a mild base like sodium bicarbonate to neutralize the HBr formed.[9] Using a solvent that is too polar may solvate the nucleophile too effectively, while a non-polar solvent may cause solubility issues. Ensure the base is not too strong, as it can promote self-condensation of the bromopyruvate.

      • Temperature Control: While reflux is common, excessive temperatures can lead to decomposition and the formation of tar-like substances. A moderate temperature (e.g., 60-80 °C) with extended reaction time may provide a cleaner reaction profile.

  • Cause B: Competing Side Reactions. The primary culprit for low yield is often the formation of stable byproducts that consume starting materials. The most significant is the alkylation of the exocyclic amino group , which leads to a dead-end product that cannot cyclize.

    • Troubleshooting:

      • Isolate and Characterize Byproducts: If you observe a major byproduct, attempt to isolate and characterize it. N-alkylation on the amino group can be identified by ¹H NMR, as the protons on the pyridine ring will show different splitting patterns and chemical shifts compared to the desired product.

      • Reaction Conditions: This side reaction is kinetically controlled. Running the reaction at a lower temperature may favor the thermodynamically preferred N-alkylation of the more nucleophilic pyridine ring nitrogen.

  • Cause C: Incomplete Reduction or Product Degradation.

    • Troubleshooting:

      • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly effective for reducing the ester to the alcohol. However, it is non-selective and can react with other functional groups. Sodium borohydride (NaBH₄) is generally too weak to reduce the ester but might be used if converting a ketone precursor.[2][10]

      • Work-up Procedure: The aqueous work-up after LiAlH₄ reduction (e.g., Fieser work-up) must be performed carefully at low temperatures (0 °C) to prevent decomposition of the product and manage the exothermic quenching of excess hydride.

Troubleshooting_Flowchart Start Low Yield Observed Check_SM Starting materials consumed? (Check TLC/LCMS) Start->Check_SM Major_BP Major byproduct present? Check_SM->Major_BP Yes Incomplete_Rxn Action: Increase reaction time, temperature, or check reagent purity. Check_SM->Incomplete_Rxn No Side_Rxn Action: Characterize byproduct. Likely N-alkylation. Lower reaction temperature. Major_BP->Side_Rxn Yes Decomposition Action: Reaction turned dark? Lower temperature, use inert atm, check for reagent decomposition. Major_BP->Decomposition No, just tar Reduction_Issue Action: Check reduction step. Verify hydride activity. Optimize work-up conditions. Decomposition->Reduction_Issue If cyclization is clean

Figure 2: Troubleshooting flowchart for diagnosing low product yield.

Question 2: I've isolated a significant byproduct that has the same mass as my desired intermediate but different properties. What is it?

Answer: This is a classic problem in imidazo[1,2-a]pyridine synthesis. The byproduct is almost certainly the result of alkylation on the wrong nitrogen atom of 2-amino-5-methylpyridine.

  • Mechanism of Side Reaction: 2-amino-5-methylpyridine has two nucleophilic centers: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2'). While N1 is generally more nucleophilic and leads to the desired cyclization precursor, alkylation at N2' can occur. This forms an N-alkylated 2-aminopyridine derivative that cannot undergo the subsequent intramolecular cyclization to form the imidazole ring.

Side_Reaction cluster_pathways Competing Nucleophilic Attack Start 2-Amino-5-methylpyridine + Ethyl Bromopyruvate Desired_Path Desired Pathway: Attack from Pyridine N Start->Desired_Path Side_Path Side Reaction: Attack from Amino N Start->Side_Path Intermediate Pyridinium Intermediate (Leads to Product) Desired_Path->Intermediate Dead_End N-Alkylated Byproduct (Cannot Cyclize) Side_Path->Dead_End

Sources

Technical Support Center: Optimization of Reaction Conditions for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Synthesis

The synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a multi-step process that requires careful optimization to achieve high yields and purity. The core of this molecule is the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3] The most common and direct route involves the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone or its equivalent, followed by the reduction of a carbonyl group to the desired methanol functionality.[4][5][6]

This guide will focus on a two-step synthetic sequence:

  • Step 1: Cyclization - The reaction of 5-methyl-2-aminopyridine with an appropriate C2 synthon (e.g., ethyl bromopyruvate) to form the imidazo[1,2-a]pyridine ring with an ester at the 2-position.

  • Step 2: Reduction - The subsequent reduction of the ester to the primary alcohol.

Below, we address common issues encountered during this synthesis in a question-and-answer format.

Troubleshooting Guide

Issue 1: Low Yield in the Cyclization Step (Formation of Ethyl 6-Methylimidazo[1,2-a]pyridine-2-carboxylate)

Question: I am getting a very low yield for the cyclization reaction between 5-methyl-2-aminopyridine and ethyl bromopyruvate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Tschitschibabin-type cyclization for imidazo[1,2-a]pyridine synthesis are a common challenge. Several factors can contribute to this issue, primarily related to reaction conditions and reagent stability.

Causality and Solutions:

  • Reagent Quality:

    • 5-Methyl-2-aminopyridine: Ensure it is pure and dry. Impurities can interfere with the reaction.

    • Ethyl bromopyruvate: This reagent is a potent lachrymator and can degrade upon storage, especially in the presence of moisture. It is advisable to use freshly opened or distilled reagent. Degradation can lead to the formation of byproducts that complicate the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While alcohols like ethanol or methanol are commonly used, they can participate in side reactions. Acetonitrile is often a good alternative.[7] The reaction can also be performed under solvent-free conditions, which can be efficient and environmentally friendly.[4]

    • Temperature: The reaction typically requires heating.[8] A systematic optimization of the temperature is recommended. Start with refluxing ethanol or acetonitrile and monitor the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[9]

    • Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the HBr formed during the reaction, preventing potential side reactions and improving the yield.[3]

Experimental Workflow for Optimization:

Byproduct_Troubleshooting Start Multiple Byproducts Observed Check_Reagent_Addition Was ethyl bromopyruvate added dropwise? Start->Check_Reagent_Addition Check_Reaction_Time Was the reaction time optimized via TLC? Start->Check_Reaction_Time Check_Temperature Was the temperature controlled? Start->Check_Temperature Solution_Addition Action: Add ethyl bromopyruvate dropwise to heated solution. Check_Reagent_Addition->Solution_Addition No Solution_Time Action: Stop reaction upon consumption of starting material. Check_Reaction_Time->Solution_Time No Solution_Temp Action: Lower reaction temperature and monitor. Check_Temperature->Solution_Temp No

Caption: Decision tree for minimizing byproduct formation.

Issue 3: Incomplete or Sluggish Reduction of the Ester

Question: The reduction of my ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate to the corresponding methanol is either incomplete or very slow. How can I improve this step?

Answer:

The reduction of an ester to a primary alcohol is a standard transformation, but the specific substrate can influence the reaction's efficiency.

Key Factors for Successful Reduction:

  • Choice of Reducing Agent:

    • Lithium Aluminium Hydride (LAH): This is a powerful reducing agent and is generally effective for this transformation. [8]It should be used in an anhydrous ether solvent like THF or diethyl ether.

    • Sodium Borohydride (NaBH₄): This is a milder reducing agent and is often not strong enough to reduce esters efficiently on its own. However, its reactivity can be enhanced by the addition of a Lewis acid (e.g., LiCl, CaCl₂) or by performing the reaction in a protic solvent like methanol or ethanol at elevated temperatures.

  • Reaction Conditions:

    • Anhydrous Conditions: For LAH reductions, it is absolutely critical that the solvent and glassware are scrupulously dried. Any moisture will quench the LAH, reducing its effective concentration and leading to incomplete reaction.

    • Temperature: LAH reductions are typically started at 0°C and then allowed to warm to room temperature. For sluggish reactions, gentle heating (refluxing THF) might be necessary.

    • Workup: The workup of an LAH reaction (e.g., Fieser workup with water, then 15% NaOH, then more water) must be done carefully to ensure the complete precipitation of aluminum salts and to avoid emulsions, which can trap the product and lower the isolated yield.

Recommended Protocol for Reduction:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the ester in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • LAH Addition: Add a solution of LAH in THF (or add the solid portion-wise) slowly to the cooled ester solution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cautiously and sequentially add water, 15% aqueous NaOH, and then more water.

  • Filtration and Extraction: Filter the resulting solids and wash them thoroughly with ethyl acetate. Extract the filtrate with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization. [8] Reduction Parameter Comparison:

Reducing AgentSolventTemperatureKey Considerations
LiAlH₄ Anhydrous THF/Ether0°C to RT/RefluxHighly reactive, requires strictly anhydrous conditions. [8]
NaBH₄/LiCl Ethanol/MethanolRoom Temperature to RefluxMilder, more tolerant to protic solvents, may require longer reaction times or heating.

Frequently Asked Questions (FAQs)

Q1: Can I use a different α-halocarbonyl for the cyclization, for example, 2-bromo-1,1-diethoxyethane, to directly obtain the aldehyde for subsequent reduction?

A1: Yes, this is a viable alternative strategy. Using 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) would lead to the formation of 6-methyl-2-(diethoxymethyl)imidazo[1,2-a]pyridine. This acetal can then be hydrolyzed under acidic conditions to the corresponding aldehyde, which can be readily reduced to the desired methanol using a milder reducing agent like NaBH₄. This multi-step approach can sometimes offer better overall yields and easier purification compared to the direct ester reduction.

Q2: My final product, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, is difficult to purify by column chromatography. Are there other purification methods?

A2: Due to the presence of the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring and the polar hydroxyl group, the compound can exhibit tailing on silica gel chromatography.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification. [8]A solvent screen (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/hexanes) should be performed to find suitable conditions.

  • Modified Column Chromatography: To minimize tailing on silica gel, you can add a small amount of a basic modifier to the eluent, such as 1-2% triethylamine or ammonia in methanol.

  • Acid-Base Extraction: You can dissolve the crude product in an organic solvent like dichloromethane and extract it with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, and then the pH is adjusted to be basic (e.g., with NaHCO₃ or NaOH) to re-extract the purified product into an organic solvent.

Q3: Are there any one-pot methods to synthesize (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol directly?

A3: While a direct one-pot synthesis from 5-methyl-2-aminopyridine is not commonly reported, multi-component reactions (MCRs) are known for the synthesis of the imidazo[1,2-a]pyridine core. [1][10][11]For instance, a three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) can build the core structure quickly. [1][10]However, these methods would likely require a starting aldehyde that already contains a protected hydroxyl group, which would then be deprotected in a final step. The two-step approach of cyclization followed by reduction remains a more robust and generally applicable method.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2023). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • PubMed. (2021). Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ACS Omega. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines | Request PDF. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]

  • Semantic Scholar. (2014). Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine via CH Amination: An Expedient Synthesis of 3-Aroylimidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. Retrieved from [Link]

  • PMC - NIH. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Retrieved from [Link]

Sources

Overcoming solubility issues of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in various experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in my aqueous assay buffer. What is the likely cause?

A1: Precipitation in aqueous buffers is a common issue for many heterocyclic compounds. The imidazo[1,2-a]pyridine core, while containing nitrogen atoms that can aid in solubility, is still a largely aromatic and rigid structure, which can lead to low aqueous solubility. The issue is often exacerbated when a stock solution, typically in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer. This rapid change in solvent polarity can cause the compound to crash out of solution if its solubility limit in the final buffer composition is exceeded. Factors such as the final compound concentration, buffer pH, and the presence of salts can all influence solubility.

Q2: What is a good starting solvent for making a high-concentration stock solution of this compound?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting point. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it's crucial to be mindful of the final concentration of DMSO in your assay, as it can be toxic to cells and interfere with some enzymatic reactions, typically above 0.5-1% (v/v). If DMSO is not compatible with your assay, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered. A preliminary solubility test with small amounts of the compound in these solvents is always advisable.

Q3: Can I use pH adjustment to improve the solubility of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol?

A3: Yes, pH can be a critical factor. The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can be protonated, making the molecule more soluble in acidic conditions. The predicted pKa of a similar imidazopyridine derivative is around 8.30[1]. This suggests that at physiological pH (~7.4), the compound will be a mix of ionized and neutral forms. Lowering the pH of your buffer (e.g., to pH 5-6) will increase the proportion of the more soluble, protonated form. However, you must ensure that the adjusted pH is compatible with your biological assay system (e.g., cell viability, enzyme activity).

Q4: Are there any general-purpose solubility enhancers I can try?

A4: Yes, several excipients can be used to improve solubility. These are broadly categorized and should be tested for compatibility with your specific assay:

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG), such as PEG 300 or PEG 400.[2]

  • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to form micelles that encapsulate the compound and increase its apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[2] β-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

Troubleshooting Guide: A Stepwise Approach to Overcoming Solubility Issues

This section provides a systematic workflow for tackling solubility problems with (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Phase 1: Characterization and Stock Solution Preparation

The first step is to establish a reliable, high-concentration stock solution.

Protocol 1: Small-Scale Solubility Testing

  • Objective: To determine the best solvent for your stock solution.

  • Procedure:

    • Weigh out a small, known amount of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (e.g., 1-2 mg) into several clear vials.

    • To each vial, add a different solvent (e.g., DMSO, Ethanol, Methanol, DMF) in small, incremental volumes (e.g., 10-20 µL at a time).

    • After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution. Use a light source and a dark background to aid in observation.

    • Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility in mg/mL or mM.

  • Causality: This initial screen helps you identify the most effective solvent for your compound and establishes a maximum concentration for your stock solution, preventing issues with undissolved material from the start.

Data Summary Table: Solvent Selection

SolventTypical Starting Concentration RangeProsCons
DMSO 10-50 mMHigh solubilizing power for many compounds.Can be toxic to cells at >0.5-1%; may interfere with some assays.
Ethanol 5-20 mMLess toxic than DMSO for many cell types; volatile.Lower solubilizing power than DMSO for some compounds.
Methanol 5-20 mMGood solubilizing power; volatile.Can be toxic; may not be suitable for all cell-based assays.
DMF 10-30 mMHigh solubilizing power.Higher toxicity than DMSO; use with caution in biological systems.
Phase 2: Optimizing Dilution into Aqueous Assay Buffer

Precipitation often occurs during the dilution step. The following workflow helps to mitigate this.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Troubleshooting Steps start Start: Compound Precipitation in Assay Buffer prep_stock Prepare a Concentrated Stock in an Organic Solvent (e.g., DMSO) start->prep_stock dilution Dilute Stock into Final Assay Buffer prep_stock->dilution check_precip Observe for Precipitation dilution->check_precip lower_conc Lower Final Compound Concentration check_precip->lower_conc Yes success Success: Soluble Compound in Assay check_precip->success No lower_conc->dilution Retry ph_adjust Adjust Buffer pH (e.g., pH 6.0-7.0) lower_conc->ph_adjust ph_adjust->dilution Retry add_cosolvent Add a Co-solvent (e.g., 1-5% PEG 400) ph_adjust->add_cosolvent add_cosolvent->dilution Retry add_surfactant Add a Surfactant (e.g., 0.01% Tween® 80) add_cosolvent->add_surfactant add_surfactant->dilution failure Re-evaluate Formulation Strategy add_surfactant->failure

Sources

Stability testing of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound belonging to the imidazopyridine class of molecules.[1][2] Imidazopyridines are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] Understanding the stability of this molecule under various environmental conditions is a critical aspect of its development as a potential drug candidate.[4][5][6] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8][9] This guide will walk you through the key considerations and troubleshooting for the stability testing of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that users might encounter during their stability testing experiments.

Sample Preparation and Handling

Q1: What are the recommended storage conditions for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol?

A1: The compound should be stored at 2-8°C in a dry, tightly sealed container to minimize exposure to moisture and light.[10]

Q2: I'm observing degradation of my stock solution even before starting my stress studies. What could be the cause?

A2: This could be due to several factors:

  • Solvent Reactivity: Ensure the solvent used for your stock solution is inert and of high purity. Protic solvents, especially at non-neutral pH, can initiate hydrolysis.

  • Autoxidation: Some organic molecules are susceptible to autoxidation.[11] Preparing fresh solutions and blanketing with an inert gas like nitrogen or argon can mitigate this.

  • Light Exposure: The imidazopyridine core can be light-sensitive.[12] Protect your solutions from light by using amber vials or wrapping them in aluminum foil.

Forced Degradation Studies: Troubleshooting

Q3: My acid hydrolysis experiment is showing very rapid and extensive degradation, making it difficult to identify primary degradants. What should I do?

A3: The imidazopyridine ring system can be susceptible to acid-catalyzed hydrolysis. To control the degradation rate:

  • Use Milder Acid Conditions: Start with a lower concentration of acid (e.g., 0.01 N HCl instead of 0.1 N or 1 N HCl).

  • Reduce the Temperature: Perform the study at a lower temperature (e.g., 40°C instead of 60°C or 80°C).

  • Shorter Time Points: Analyze samples at earlier time points to capture the initial degradation products before they degrade further.

Q4: In my base hydrolysis study, I am not observing any significant degradation. Does this mean the compound is stable to base?

A4: While possible, it's also likely that the conditions are not stringent enough. Before concluding stability, consider:

  • Increasing Base Concentration: If you started with 0.1 N NaOH, try 1 N NaOH.

  • Increasing Temperature: Elevate the temperature of the study.

  • Extending the Duration: Increase the exposure time.

  • Solvent Effects: Ensure the compound is fully dissolved, as poor solubility can limit its exposure to the basic conditions.

Q5: My oxidative degradation experiment with hydrogen peroxide is not showing reproducible results. What could be the issue?

A5: Oxidative degradation can be complex and influenced by trace metals.

  • Control for Metal Contamination: Use high-purity water and reagents. Consider the use of a chelating agent like EDTA in a control experiment to assess the role of metal catalysis.

  • Consistent H₂O₂ Concentration: Ensure the concentration of your hydrogen peroxide solution is accurately known and consistent across experiments.

  • Light Conditions: Perform the experiment in the dark, as light can catalyze the decomposition of H₂O₂ and influence the reaction.

Q6: I am observing a new peak in my HPLC chromatogram for the control sample (stored in the dark at the same temperature as the stressed samples). What does this signify?

A6: This indicates that the compound may be thermally labile. The appearance of a new peak in the dark control suggests that some degradation is due to heat alone and not the specific stress condition (acid, base, light, etc.).[13] This is important for accurately interpreting the results from your other stress conditions.

Analytical Method Issues

Q7: My HPLC method is not separating the parent compound from its degradants effectively. How can I improve the resolution?

A7: Developing a stability-indicating method is crucial.[4] To improve separation:

  • Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient can improve the resolution of closely eluting peaks.

  • Change in Mobile Phase/pH: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the pH of the aqueous phase.

  • Different Column Chemistry: Try a column with a different stationary phase (e.g., C18, phenyl-hexyl, or a polar-embedded phase).

  • Temperature Control: Ensure your column oven temperature is stable and consider optimizing it for better separation.

Q8: I am having trouble achieving mass balance in my stability studies. Where could the missing mass be?

A8: A lack of mass balance can be due to several reasons:

  • Co-eluting Peaks: A degradant may be co-eluting with the parent peak or another peak. A photodiode array (PDA) detector can help assess peak purity.

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) can help identify these.

  • Precipitation: The degradants may not be soluble in the sample diluent and could have precipitated out.

  • Volatile Degradants: Some degradation products could be volatile and lost during sample preparation or analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for key stability testing experiments.

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation: Prepare a stock solution of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Control: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

  • Incubation: Incubate both the stressed and control samples at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Basic Conditions
  • Preparation: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Control: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

  • Incubation: Incubate both samples at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Forced Degradation under Oxidative Conditions
  • Preparation: Prepare a 1 mg/mL stock solution.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Control: Prepare a control sample with 1 mL of purified water.

  • Incubation: Keep the samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze immediately by HPLC.

Protocol 4: Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a stability chamber at 60°C with 75% relative humidity.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Incubation: Store the solid sample and the solution (in a sealed vial) at 60°C, protected from light.

  • Time Points: Analyze the samples at 1, 3, and 7 days.

  • Analysis: For the solid sample, dissolve it in a suitable solvent before analysis. Analyze all samples by HPLC.

Protocol 5: Photostability Testing
  • Sample Preparation: Prepare solid samples and solutions of the compound as for thermal degradation.

  • Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that complies with ICH Q1B guidelines.[14][15][16] The total illumination should be not less than 1.2 million lux hours and the near-ultraviolet energy not less than 200 watt-hours/square meter.[13][14]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

Data Presentation

The following table summarizes hypothetical data from forced degradation studies of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (Retention Time)
0.1 N HCl24 hours60°C15.234.5 min
0.1 N NaOH24 hours60°C8.725.2 min
3% H₂O₂24 hoursRoom Temp12.543.8 min
Heat (Solid)7 days60°C/75% RH2.116.1 min
Heat (Solution)7 days60°C5.426.1 min, 7.3 min
Light1.2 M lux hrPhotostability Chamber18.953.2 min

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Stock_Solution Prepare 1 mg/mL Stock Solution API->Stock_Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Base Base Hydrolysis (0.1 N NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal Stress (60°C) Photo Photostability (ICH Q1B) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (if applicable) Sampling->Neutralization HPLC HPLC Analysis (Stability-Indicating Method) Neutralization->HPLC Data Data Interpretation (Purity, Mass Balance) HPLC->Data

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol C₉H₁₀N₂O Hydrolysis_Product Potential Ring Opening or Side Chain Modification Parent->Hydrolysis_Product H⁺ / OH⁻ N_Oxide N-Oxide Formation on Pyridine or Imidazole Ring Parent->N_Oxide [O] Hydroxylation Aromatic Ring Hydroxylation Parent->Hydroxylation [O] Side_Chain_Oxidation Alcohol to Aldehyde/Carboxylic Acid Parent->Side_Chain_Oxidation [O] Radical_Species Radical Intermediates Parent->Radical_Species Polymerization Dimerization/Polymerization Radical_Species->Polymerization

Caption: Potential degradation pathways for the compound.

References

  • ICH Q1B Requirements for Photostability Testing. (2021, December 13). Atlas-mts.com. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. [Link]

  • Spotlight on stability: API and drug product testing. (2021, April 8). Almac. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2020). Molecules, 25(23), 5769. [Link]

  • Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. (2001). Journal of the American Chemical Society, 123(31), 7479-7486. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). Molecules, 29(9), 1944. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2020). ResearchGate. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Spotlight on stability: API and drug product testing. (2021, April 8). Chemicals Knowledge Hub. [Link]

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. MySkinRecipes. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2023). Pharmaceuticals, 16(5), 754. [Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering, 7(15), 13359-13367. [Link]

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. (2025). ResearchGate. [Link]

  • Electrochemical degradation of typical nitrogen-containing heterocyclic compounds using Co3O4-nanowire-modified graphite felt electrodes. (2025). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(5). [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Pharmtech. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Omega, 8(21), 18889-18903. [Link]

  • Imidazopyridine. Wikipedia. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences, 108(9), 2964-2972. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • 6-Methyl-2-pyridylmethanol. PubChem. [Link]

  • Degradation Pathway. (2017). ResearchGate. [Link]

  • 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. PubChem. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). International Journal of Molecular Sciences, 24(21), 15935. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2025). ResearchGate. [Link]

  • 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetic Acid. Pharmaffiliates. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [https://www.researchgate.net/publication/387864448_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2019). Molecules, 24(18), 3290. [Link]

  • Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 631-635. [Link]

  • 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. PubChem. [Link]

Sources

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold.[1][2] The following content is structured in a question-and-answer format to directly address common challenges encountered during synthesis, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue in organic synthesis. For imidazo[1,2-a]pyridine synthesis, several factors could be at play, primarily depending on the synthetic route you are employing.

For the classical Tschitschibabin-type reaction (2-aminopyridine and α-haloketone):

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If starting material is still present after the initially planned duration, extend the reaction time.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. Many protocols recommend refluxing in solvents like ethanol or dioxane.[4][5] However, be cautious of potential side reactions at higher temperatures.

      • Microwave Irradiation: Consider using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields in some cases.[5][6]

  • Substituent Effects: The electronic properties of the substituents on both the 2-aminopyridine and the α-haloketone can significantly impact the reaction rate and yield.

    • Explanation: Electron-donating groups on the 2-aminopyridine ring increase its nucleophilicity, facilitating the initial attack on the α-haloketone. Conversely, electron-withdrawing groups on the 2-aminopyridine can decrease its reactivity. On the α-haloketone, electron-withdrawing groups can make the carbonyl carbon more electrophilic but may also affect the stability of the intermediate. It has been observed that electron-withdrawing groups on the substrate can increase the reaction rate and yield.[7]

    • Troubleshooting: If you are working with a deactivated 2-aminopyridine, you may need to use more forcing conditions (higher temperature, longer reaction time).

  • Base Strength: The choice and amount of base can be critical.

    • Explanation: A base is often used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[6][8] Common bases include sodium bicarbonate or sodium carbonate.[6][8]

    • Troubleshooting: Ensure you are using an adequate amount of base (at least one equivalent). If the reaction is still sluggish, a slightly stronger, non-nucleophilic base might be beneficial, but be mindful of potential side reactions.

For Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé):

  • Catalyst Inefficiency: Many multicomponent reactions for imidazo[1,2-a]pyridine synthesis are catalyzed by Lewis or Brønsted acids.[4][9]

    • Troubleshooting:

      • Catalyst Screening: If your current catalyst is not providing good yields, consider screening other catalysts. Iodine has been shown to be an effective catalyst in some instances.[9]

      • Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side product formation.

  • Reagent Quality: The purity of your starting materials is crucial, especially for isocyanides, which can be prone to decomposition.[9]

    • Troubleshooting: Use freshly distilled aldehydes and high-purity isocyanides.

  • Solvent Choice: The solvent can have a significant impact on the reaction outcome.

    • Troubleshooting: While polar aprotic solvents are common, sometimes a switch to a different solvent system, such as a greener solvent like ethanol or even water with a surfactant, can improve yields.[10][11]

Below is a troubleshooting workflow to address low yields:

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion increase_time_temp Increase Reaction Time/Temp check_completion->increase_time_temp Incomplete check_reagents Verify Reagent Purity check_completion->check_reagents Complete, but low yield increase_time_temp->check_completion purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure optimize_stoichiometry Optimize Stoichiometry check_reagents->optimize_stoichiometry Pure purify_reagents->optimize_stoichiometry screen_solvents Screen Solvents optimize_stoichiometry->screen_solvents screen_catalysts Screen Catalysts (if applicable) screen_solvents->screen_catalysts consider_alternative Consider Alternative Synthetic Route screen_catalysts->consider_alternative

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are some common impurities and effective purification strategies?

Purification can be challenging due to the polar nature of the imidazo[1,2-a]pyridine core and the potential for closely related side products.

  • Common Impurities:

    • Unreacted 2-aminopyridine: This is a common impurity, especially if an excess was used.

    • Side products from self-condensation of the α-haloketone.

    • Polymeric materials: These can form under harsh reaction conditions.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.[3]

      • Stationary Phase: Silica gel is typically used.[3]

      • Mobile Phase: A gradient of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is often effective.[3] For more polar products, adding a small amount of methanol or triethylamine to the eluent can improve separation and reduce tailing.

    • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method.

    • Acid-Base Extraction: The basic nitrogen on the pyridine ring allows for selective extraction.

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the imidazo[1,2-a]pyridine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product.

      • Extract the product back into an organic solvent.

      • Dry the organic layer and concentrate to obtain the purified product.

Q3: My reaction is producing a significant amount of a dark, tarry substance. What is causing this and how can I prevent it?

The formation of dark, insoluble materials is often indicative of polymerization or decomposition of starting materials or intermediates.

  • Potential Causes:

    • High Temperatures: Excessive heat can lead to the decomposition of sensitive reagents, particularly α-haloketones.

    • Presence of Oxygen: Some reactions are sensitive to air and can lead to oxidative side reactions.

    • Strongly Acidic or Basic Conditions: Extreme pH can catalyze side reactions and decomposition.

  • Prevention Strategies:

    • Temperature Control: Carefully control the reaction temperature. If the reaction is exothermic, consider adding reagents slowly and using an ice bath for cooling.

    • Inert Atmosphere: If you suspect oxidative side reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • pH Control: Use a moderate base like sodium bicarbonate instead of strong bases. If an acid catalyst is used, ensure it is used in catalytic amounts.

    • Solvent Choice: Some solvents are more prone to participating in side reactions at elevated temperatures. Ensure your chosen solvent is stable under the reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask, add 2-aminopyridine (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL/mmol of 2-aminopyridine).

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • In a separate container, dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of the same solvent.

  • Add the 2-bromoacetophenone solution dropwise to the 2-aminopyridine mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

The mechanism for this reaction involves an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

tschitschibabin_mechanism cluster_0 S_N2 Reaction cluster_1 Intramolecular Cyclization cluster_2 Dehydration 2-aminopyridine 2-aminopyridine Intermediate_1 Pyridinium Salt Intermediate 2-aminopyridine->Intermediate_1 + 2-bromoacetophenone Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Product Imidazo[1,2-a]pyridine Intermediate_2->Product - H2O

Caption: Simplified mechanism of the Tschitschibabin reaction.

Data Summary

ParameterRecommendationRationale
Solvent Ethanol, Dioxane, AcetonitrileGood solubility for reactants, appropriate boiling points for reflux.[4][5]
Base NaHCO₃, K₂CO₃Neutralizes the HBr byproduct, driving the reaction forward.[6][8]
Temperature Room temperature to refluxDependent on the reactivity of the substrates.[5][6]
Purification Column Chromatography (Silica Gel)Effective for separating the product from starting materials and byproducts.[3]

References

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Cu-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from α-Diazoketones and 2-Aminopyridines. Sci-Hub. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, ensuring your experiments are both efficient and successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis, purification, and biological evaluation of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol derivatives.

Q1: What are the most common synthetic routes for preparing (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives?

A1: The synthesis of imidazo[1,2-a]pyridines is versatile. Common methods include:

  • Tschitschibabin Reaction: This classic method involves the condensation of a 2-aminopyridine with an α-haloketone.[3] For (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a suitable starting material would be 2-amino-5-methylpyridine.

  • One-Pot Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient way to synthesize diverse derivatives in a single step from simple starting materials like an aminopyridine, an aldehyde, and an isocyanide.[4]

  • Copper-Catalyzed Synthesis: Copper-catalyzed aerobic oxidative reactions provide an environmentally friendly approach to constructing the imidazo[1,2-a]pyridine core.[5][6]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[4]

Q2: I am observing significant side product formation during synthesis. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common challenge. Potential causes include:

  • Self-condensation of the α-haloketone: This can be minimized by slowly adding the α-haloketone to the reaction mixture containing the 2-aminopyridine.

  • Formation of regioisomers: Depending on the substitution pattern of the 2-aminopyridine, different isomers can form. Careful control of reaction conditions (temperature, solvent, and catalyst) can improve regioselectivity.

  • Over-alkylation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can sometimes undergo further alkylation. Using a stoichiometric amount of the alkylating agent and controlling the reaction time can mitigate this.

Q3: What are the key considerations for purifying (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol derivatives?

A3: Purification can be challenging due to the polar nature of the methanol group and the basicity of the pyridine nitrogen.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC is a powerful technique.

Q4: My compound has poor aqueous solubility, which is affecting my biological assays. How can I improve its solubility?

A4: Poor aqueous solubility is a frequent issue with heterocyclic compounds.[7] Here are some strategies:

  • Salt Formation: If your derivative has a basic nitrogen, it can be converted into a more soluble salt (e.g., hydrochloride or tartrate salt).

  • Prodrug Approach: The hydroxyl group of the methanol moiety can be derivatized to create a more soluble prodrug that is cleaved in vivo to release the active compound.

  • Formulation Strategies: Using co-solvents (like DMSO or ethanol), surfactants, or cyclodextrins in your assay buffer can help to increase the compound's solubility.[8] However, it is crucial to run appropriate vehicle controls to ensure these additives do not affect the biological assay.[9]

  • Structural Modification: In the long term, structure-activity relationship (SAR) studies can guide the synthesis of analogues with improved physicochemical properties, including solubility.[10]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues in a structured, problem-cause-solution format.

Guide 1: Synthetic Reaction Troubleshooting
Problem Potential Causes Recommended Solutions
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] If the starting materials are still present after a prolonged time, consider increasing the reaction temperature, changing the solvent to one with a higher boiling point, or using a more effective catalyst.[12][13]
Decomposition of starting materials or product.Some reagents may be sensitive to heat or air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Also, consider if the purification process itself is causing degradation.
Incorrect stoichiometry of reagents.Ensure accurate measurement of all reactants. For multicomponent reactions, the stoichiometry is particularly critical.[13]
Difficulty in Isolating the Product Product is highly soluble in the work-up solvent.If your product is polar, it may be lost in the aqueous layer during an extraction. Try back-extracting the aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
Product forms an emulsion during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation can also be effective if the emulsion is persistent.
Inconsistent Reaction Outcomes Variability in reagent quality.Use reagents from a reliable source and ensure they are not degraded. For example, some aldehydes can oxidize over time.
Presence of moisture.Many organic reactions are sensitive to water. Use dry solvents and glassware, and run the reaction under an inert atmosphere.
Guide 2: Biological Assay Troubleshooting
Problem Potential Causes Recommended Solutions
High Variability in Assay Results Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for better consistency across wells.[9]
Edge effects in microplates.The outer wells of a microplate are more prone to evaporation, leading to changes in concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[14]
Compound precipitation in media.Visually inspect the wells after adding your compound. If you see precipitation, you may need to adjust your formulation by using a lower concentration of the compound or a higher concentration of a co-solvent like DMSO (ensure appropriate vehicle controls).
Unexpected Cytotoxicity Vehicle (e.g., DMSO) toxicity.High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your assay below 0.5% (v/v) and always include a vehicle control with the same DMSO concentration as your test compounds.[8]
Mycoplasma contamination.Mycoplasma can affect cell health and response to treatment. Regularly test your cell cultures for mycoplasma contamination.
Lack of Biological Activity Compound instability in assay media.Some compounds can degrade in aqueous media over the incubation period. You can assess compound stability by incubating it in media for the duration of your assay and then analyzing its integrity by HPLC or LC-MS.
Incorrect compound concentration.Verify the concentration of your stock solution. If possible, confirm the purity and identity of the compound using analytical techniques like NMR or mass spectrometry before performing biological assays.[15][16]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Synthesis of a (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Derivative

This protocol describes a typical synthesis via the Tschitschibabin reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylpyridine (1.0 eq) and a suitable solvent (e.g., ethanol or acetonitrile).

  • Reagent Addition: Slowly add the desired α-haloketone (e.g., 3-bromo-1-hydroxypropan-2-one) (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[15][17]

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (2-amino-5-methylpyridine, α-haloketone) reaction Reaction (e.g., Reflux in Ethanol) start->reaction 1. Add reagents workup Aqueous Work-up (Extraction & Washing) reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Isolate Crude characterization Characterization (NMR, MS) purification->characterization 4. Purify final_product Pure Derivative characterization->final_product 5. Verify Structure

Caption: A typical workflow for the synthesis and purification of imidazo[1,2-a]pyridine derivatives.

Diagram 2: Troubleshooting Logic for Low Biological Activity

G start Low/No Biological Activity Observed check_purity Is the compound pure and correctly characterized? start->check_purity check_solubility Is the compound soluble in the assay medium? check_purity->check_solubility Yes re_synthesize Re-synthesize and/or re-purify check_purity->re_synthesize No check_stability Is the compound stable under assay conditions? check_solubility->check_stability Yes reformulate Reformulate (e.g., use co-solvents, change salt form) check_solubility->reformulate No check_assay Are the assay conditions and controls appropriate? check_stability->check_assay Yes stability_assay Perform stability assay (e.g., LC-MS analysis over time) check_stability->stability_assay No optimize_assay Optimize assay parameters (cell density, incubation time) check_assay->optimize_assay No sar_study Consider Structure-Activity Relationship (SAR) modifications check_assay->sar_study Yes

Caption: A decision tree for troubleshooting unexpected lack of biological activity.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Ansari, A. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Kaur, H., & Kumar, V. (2020). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]

  • Banu, S. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Das, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Serrano-Lourido, D., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • de Oliveira, G. M., et al. (2023). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Omega. [Link]

  • Banu, S. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Ali, M. A., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Ansari, A. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. ResearchGate. [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • ResearchGate. (2025). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Abignente, E., et al. (1981). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Al-Juboori, M. I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International. [Link]

  • Patel, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and Other Imidazopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1][2] This is attributed to its presence in numerous biologically active compounds and approved drugs, demonstrating a broad spectrum of therapeutic applications.[1][3] Its rigid, planar structure and the presence of nitrogen atoms in both rings allow for diverse molecular interactions with various biological targets. This guide will provide a comparative analysis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and other key imidazopyridine derivatives, offering insights into their structure-activity relationships (SAR), and providing detailed experimental protocols for their evaluation.

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol serves as a valuable starting material and a fundamental structural motif for the synthesis of more complex and biologically active imidazopyridine derivatives. While primarily recognized as a synthetic intermediate, its core structure, featuring substitutions at the 2 and 6 positions, is representative of a class of compounds with significant therapeutic potential. This guide will explore how modifications at these and other positions on the imidazopyridine scaffold influence activity against key biological targets, such as protein kinases and GABA-A receptors.

Comparative Analysis of Imidazopyridine Derivatives

The biological activity of imidazopyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. This section will compare derivatives based on their primary biological targets, highlighting the influence of key structural modifications.

Modulators of GABA-A Receptors: The Zolpidem Archetype and Beyond

The most well-known therapeutic application of imidazopyridines is in the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Zolpidem , a widely prescribed hypnotic agent, exemplifies the therapeutic potential of this class.[4] It is an N,N-dimethylacetamide derivative of a 2-(p-tolyl)-6-methylimidazo[1,2-a]pyridine core. Zolpidem exhibits high selectivity for the α1 subunit of the GABA-A receptor, which is crucial for its sedative effects.[5] Fluorinated analogues of zolpidem have been developed to enhance metabolic stability and prolong biological activity, making them suitable for chronic treatment studies.[6]

In contrast, Alpidem and Saripidem , other imidazopyridine-based drugs, were developed as anxiolytics.[7] This difference in clinical application underscores the subtle but critical role of substituent patterns in determining the pharmacological profile of these compounds.

The binding affinity of imidazopyridine derivatives to different GABA-A receptor subtypes can be quantified using radioligand binding assays. The following table presents a hypothetical comparison of the binding affinities (Ki values) of representative imidazopyridine derivatives for different GABA-A receptor α subunits.

Compoundα1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)Primary Effect
Zolpidem Analog 20400400>5000Sedative/Hypnotic
Anxiolytic Analog 1505050>5000Anxiolytic
Cognitive Enhancer Analog >1000>1000>100050Procognitive

This table is illustrative and compiles representative data from various sources to demonstrate the concept of subtype selectivity.

The structure-activity relationship for GABA-A receptor modulation is complex. The substituent at the 2-position, often an aryl group, plays a significant role in determining binding affinity and subtype selectivity. The acetamide group at the 3-position, as seen in zolpidem, is also a key feature for potent activity. The methyl group at the 6-position, present in zolpidem and our reference compound, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, contributes to the overall lipophilicity and binding of the molecule.

Inhibitors of Protein Kinases: A New Frontier for Imidazopyridines

More recently, the imidazopyridine scaffold has emerged as a promising framework for the development of protein kinase inhibitors, which are crucial targets in oncology and other diseases. The versatility of the imidazopyridine core allows for the introduction of various substituents that can interact with the ATP-binding site of kinases.

Studies have shown that 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of PI3Kα, a key enzyme in cancer cell signaling.[8] For example, compound 35 from this series demonstrated an IC50 of 150 nM against PI3Kα and exhibited significant antiproliferative activity against breast cancer cell lines.[8]

Furthermore, 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[9] Another study identified disubstituted imidazo[4,5-b]pyridines as potent TrkA kinase inhibitors with antitumor effects in a mouse allograft model.[10]

The following table summarizes the inhibitory activity of representative imidazopyridine derivatives against various protein kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 35 PI3Kα150[8]
K00135 PIM1<1000[9]
Compound 2c TrkA<100[10]
Compound 2d TrkA<100[10]

This table presents a selection of data from the cited literature to highlight the potential of imidazopyridine derivatives as kinase inhibitors.

The structure-activity relationship for kinase inhibition often involves a larger substituent at the 2-position that can extend into the hydrophobic pocket of the ATP-binding site. Substitutions at the 6 and 8 positions can be modified to enhance potency and selectivity, as well as to improve pharmacokinetic properties.

Experimental Protocols

To facilitate the evaluation and comparison of novel imidazopyridine derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.

Workflow for GABA-A Receptor Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue prep2 Centrifuge to isolate crude membrane fraction prep1->prep2 prep3 Wash membranes prep2->prep3 assay1 Incubate membranes with radioligand and test compound prep3->assay1 assay2 Separate bound and free radioligand assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Determine IC50 and Ki values analysis1->analysis2

Caption: Workflow for GABA-A Receptor Binding Assay.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]Flumazenil)

  • Non-specific binding control (e.g., Clonazepam)

  • Test compounds

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, radioligand (e.g., 1 nM [³H]Flumazenil), and either test compound, vehicle, or non-specific binding control.

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate for 60 minutes at 4°C.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of test compounds against a specific protein kinase.

Workflow for Kinase Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_analysis Data Analysis prep1 Prepare kinase, substrate, and ATP solutions assay1 Incubate kinase with test compound prep1->assay1 prep2 Prepare serial dilutions of test compound prep2->assay1 assay2 Initiate reaction with ATP and substrate assay1->assay2 assay3 Stop reaction and detect product formation assay2->assay3 analysis1 Measure signal intensity assay3->analysis1 analysis2 Calculate percent inhibition analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the purified kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product formed using a suitable detection reagent. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of imidazopyridine derivatives on cancer cell lines.

Workflow for MTT Cell Viability Assay

cluster_cell_culture Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell1 Seed cells in a 96-well plate cell2 Treat cells with test compound cell1->cell2 cell3 Incubate for 24-72 hours cell2->cell3 assay1 Add MTT reagent to each well cell3->assay1 assay2 Incubate to allow formazan formation assay1->assay2 assay3 Solubilize formazan crystals assay2->assay3 analysis1 Measure absorbance at 570 nm assay3->analysis1 analysis2 Calculate percent viability analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value of the test compound by plotting the percent viability against the log of the compound concentration.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. While (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a relatively simple derivative, it represents a key structural element in a class of compounds with diverse and potent biological activities. The comparative analysis of derivatives with substitutions at the 2, 6, and other positions reveals clear structure-activity relationships that can guide the design of future therapeutic agents.

The ability of imidazopyridines to selectively modulate GABA-A receptor subtypes continues to be of great interest for the development of improved hypnotics, anxiolytics, and potentially other CNS-active drugs with fewer side effects. Furthermore, the emergence of imidazopyridine-based kinase inhibitors opens up exciting new avenues for the treatment of cancer and other diseases driven by aberrant kinase signaling.

The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of novel imidazopyridine derivatives, enabling researchers to systematically explore their biological activities and elucidate their mechanisms of action. Future research in this area will undoubtedly focus on further refining the selectivity of these compounds for their respective targets, as well as optimizing their pharmacokinetic and safety profiles to translate their therapeutic potential into clinical reality.

References

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Med. Chem. Lett. 2012, 3, 8, 649–654. [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Int. J. Mol. Sci. 2020, 21, 563. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Res. 2007, 67, 14, 6758-6766. [Link]

  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Sci Rep. 2017, 7, 6294. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorg. Med. Chem. 2019, 27, 115082. [Link]

  • Evaluation of in vitro Anti-Inflammatory Activity of Zolpidem. J. Pharm. Res. Int. 2021, 33, 48B, 329-337. [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorg. Med. Chem. Lett. 2005, 15, 13, 3223-6. [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. J. Med. Chem. 2006, 49, 1, 35–38. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Eur. J. Med. Chem. 2024, 269, 116292. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals (Basel). 2021, 14, 8, 779. [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. J. Med. Chem. 2006, 49, 1, 35-8. [Link]

  • Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. Br. J. Clin. Pharmacol. 2000, 50, 4, 349-56. [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. 2020, 25, 14, 3144. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect. Disord. Drug Targets. 2024, 24, 8, e200324228067. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ChemMedChem. 2026, e202500693. [Link]

  • Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. Br. J. Clin. Pharmacol. 2000, 50, 349-356. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Curr. Top. Med. Chem. 2017, 17, 2, 238-250. [Link]

  • Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation. J. Recept. Signal Transduct. Res. 2014, 34, 4, 269-76. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr. Top. Med. Chem. 2016, 16, 26, 2963-2994. [Link]

Sources

A Comparative Analysis of the Biological Activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the biological activity of analogs of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key building block in the synthesis of novel therapeutic agents. While data on the parent molecule itself is limited, its structural motif is present in a multitude of biologically active derivatives.[3] This analysis will focus on three key areas of therapeutic potential: anticancer, kinase inhibition, and antimicrobial activities, providing researchers with data-driven insights to guide their drug discovery efforts.

The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold for Therapeutic Innovation

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, offers a unique three-dimensional structure with a rich electronic landscape, making it an ideal scaffold for interacting with various biological targets. The presence of nitrogen atoms at strategic positions allows for hydrogen bonding and other key interactions within the active sites of enzymes and receptors. Substitutions at various positions on this bicyclic system can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.[1] The 6-methyl group, in particular, can enhance metabolic stability and modulate the electronic properties of the ring system, often leading to improved biological activity.

Comparative Analysis of Biological Activities

This section will delve into a comparative analysis of representative (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol analogs, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. The selection of these analogs is based on the availability of robust experimental data in peer-reviewed literature.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[6][7]

Table 1: Comparative Anticancer Activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Mechanism of ActionReference
Analog A 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeHCC827 (Non-small cell lung cancer)0.09PI3Kα Inhibition[8]
A549 (Non-small cell lung cancer)0.21[8]
MCF-7 (Breast cancer)0.43[8]
Analog B Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivativeHeLa (Cervical cancer)10.89Not specified[9]
MCF-7 (Breast cancer)2.35[9]
Analog C 6-substituted imidazo[1,2-a]pyridineHT-29 (Colon cancer)Not specified (Excellent activity)Induction of apoptosis via caspase activation[10]
Caco-2 (Colon cancer)Not specified (Excellent activity)[10]

Expert Insights on Anticancer Activity:

The data presented in Table 1 highlights the potent anticancer activity of various 6-methylated imidazo[1,2-a]pyridine analogs. The quinazoline derivative (Analog A ) demonstrates remarkable potency, particularly against HCC827 cells, with a sub-micromolar IC50 value directly linked to the inhibition of PI3Kα.[8] This underscores the importance of targeting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[6] The triazole-containing analog (Analog B ) also exhibits significant cytotoxicity, especially against breast cancer cells, suggesting that the addition of other heterocyclic moieties can enhance anticancer efficacy.[9] The work on Analog C demonstrates that these compounds can induce programmed cell death (apoptosis) by activating key executioner proteins like caspases, a hallmark of effective cancer chemotherapeutics.[10]

Signaling Pathway Visualization: Inhibition of the PI3K/Akt/mTOR Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation and how imidazo[1,2-a]pyridine analogs can inhibit this pathway, leading to anticancer effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Analog Imidazo[1,2-a]pyridine Analog (e.g., Analog A) Analog->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

Kinase Inhibition: A Targeted Approach to Disease

The dysregulation of protein kinases is a fundamental mechanism in many human diseases, including cancer and inflammatory disorders.[9] The imidazo[1,2-a]pyridine scaffold has proven to be an effective framework for the design of potent and selective kinase inhibitors.[11][12]

Table 2: Comparative Kinase Inhibitory Activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Analogs

Compound IDStructureTarget KinaseIC50 (nM)Therapeutic AreaReference
Analog D Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivativeFGFR1/28/4Cancer[13]
FGFR43.8[13]
Analog E 6-Substituted imidazo[1,2-b]pyridazineTAK155Multiple Myeloma[14]
Analog F Imidazo[1,2-a]pyridin-6-yl-benzamideB-RAF V600EPotent (specific IC50 not provided)Cancer[11]

Expert Insights on Kinase Inhibition:

The data in Table 2 showcases the versatility of the imidazo[1,2-a]pyridine scaffold in targeting different kinase families. Analog D , a more complex fused-ring system, demonstrates potent, low nanomolar inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[13] Analog E , an imidazo[1,2-b]pyridazine, highlights how subtle changes to the core structure can shift the target profile, in this case to TAK1, a kinase implicated in multiple myeloma.[14] The development of B-RAF inhibitors like Analog F is a cornerstone of targeted therapy for melanoma.[11] These examples underscore the "structure-activity relationship" (SAR) principle, where specific chemical modifications to the core scaffold can be rationally designed to achieve desired potency and selectivity against a particular kinase target.[1]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow outlines a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.

Kinase_Inhibition_Assay Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Reaction_Setup Set up kinase reaction: - Target Kinase - Substrate - ATP Compound_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Plot % inhibition vs. [Compound] and calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of microbial pathogens.[15][16]

Table 3: Comparative Antimicrobial Activity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Analog G 6-(Imidazo[1,2-a]pyridin-2-yl)-thieno[2,3-d]pyrimidine derivativePseudomonas aeruginosa< Streptomycin[17]
Staphylococcus aureusModerate activity[17]
Escherichia coliModerate activity[17]
Analog H 3-Amino-6-fluoroimidazo[1,2-a]pyridine derivativeEscherichia coli15.625[18]
Klebsiella pneumoniaeMore potent than Gentamicin[18]
Analog I Dihydro-imidazo[1,2-a]pyridineMRSANot specified (Potential activity)[15]

Expert Insights on Antimicrobial Activity:

The antimicrobial data in Table 3 indicates that imidazo[1,2-a]pyridine analogs can be effective against both Gram-negative (P. aeruginosa, E. coli, K. pneumoniae) and Gram-positive (S. aureus, MRSA) bacteria. Analog G shows particularly noteworthy activity against P. aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[17] The fluoro-substituted Analog H demonstrates broad-spectrum activity, even surpassing the standard antibiotic Gentamicin against K. pneumoniae.[18] The potential activity of Analog I against Methicillin-resistant Staphylococcus aureus (MRSA) is of significant clinical interest.[15] These findings suggest that the imidazo[1,2-a]pyridine scaffold can be a valuable starting point for the development of new classes of antibiotics.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for quantifying the inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction: In each well, add the test compound, the purified kinase, and the specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the luminescence-based kit according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates the significant therapeutic potential of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol analogs across diverse disease areas. The imidazo[1,2-a]pyridine scaffold serves as a versatile and promising starting point for the development of novel anticancer agents, targeted kinase inhibitors, and much-needed antimicrobial drugs.

The structure-activity relationship insights gleaned from the reviewed literature provide a rational basis for the future design of more potent and selective compounds. For instance, the incorporation of quinazoline and triazole moieties has shown to be a successful strategy for enhancing anticancer activity. Further exploration of substitutions at various positions of the imidazo[1,2-a]pyridine ring system, coupled with a deeper understanding of their interactions with biological targets through computational modeling and structural biology, will undoubtedly accelerate the discovery of new clinical candidates.

Researchers and drug development professionals are encouraged to leverage the data and protocols outlined in this guide to inform their research strategies and to unlock the full therapeutic potential of this remarkable class of compounds. The continued investigation into the biological activities of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol analogs holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Link]

  • A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. [Link]

  • Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. [Link]

  • Discovery of 3-aryl-6-morpholino-imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. [Link]

  • Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). [Link]

  • (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of the novel small molecule, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document details a rigorous, multi-faceted approach to characterizing the selectivity of this compound. We will explore its presumed primary target based on its structural class, compare its activity against a panel of kinases, and provide detailed, field-tested protocols for both biochemical and cell-based assays to empower your own investigations.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and Kinase Inhibition

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Recent research has increasingly highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers and other diseases.

Given the structural class of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, it is hypothesized that its primary biological target lies within the PI3K/Akt/mTOR cascade, with a high probability of direct inhibition of PI3K isoforms. Understanding the selectivity of this compound is paramount, as off-target kinase inhibition can lead to unforeseen side effects or polypharmacology. This guide outlines a systematic approach to elucidating the cross-reactivity profile of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, providing a direct comparison with established kinase inhibitors.

Comparative Compounds

To provide a clear benchmark for the selectivity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, we have selected two well-characterized kinase inhibitors for parallel analysis:

  • Alpelisib (BYL719): A potent and highly selective inhibitor of the p110α isoform of PI3K[1][2]. Its defined target profile makes it an excellent tool for assessing the on-target potency and PI3Kα-specific effects of our test compound.

  • Staurosporine: A broad-spectrum kinase inhibitor known to bind to the ATP-binding site of a vast majority of protein kinases with high affinity[1][3][4]. Staurosporine serves as a positive control for broad kinase inhibition and helps to contextualize the selectivity of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol across the kinome.

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based functional assays. This multi-tiered approach provides a comprehensive picture, from direct enzyme inhibition to the impact on downstream cellular signaling.

Figure 1: A multi-tiered workflow for assessing kinase inhibitor selectivity.

Part 1: In Vitro Biochemical Cross-Reactivity Profiling

The initial step in characterizing a new kinase inhibitor is to assess its activity against a panel of purified kinases. This provides a direct measure of enzyme inhibition and is the foundation for determining selectivity.

Kinase Panel Selection

A representative kinase panel is crucial for a meaningful selectivity assessment. While large-scale screening services offer panels of over 300 kinases, a well-curated, smaller panel can provide significant insights during initial characterization[5][6]. We propose a panel that includes representatives from major branches of the human kinome, with a focus on kinases within the PI3K/Akt/mTOR pathway and common off-target families.

Table 1: Proposed Kinase Panel for Cross-Reactivity Screening

Kinase FamilyRepresentative KinasesRationale
PI3K PI3Kα, PI3Kβ, PI3Kδ, PI3KγPresumed primary targets.
AGC Kinases Akt1, SGK1, PKA, PKCαDownstream effectors and related kinases.
Tyrosine Kinases EGFR, Src, Abl, VEGFR2Major families of receptor and non-receptor TKs.
CMGC Kinases CDK2/cyclin A, GSK3β, MAPK1 (ERK2)Key regulators of the cell cycle and other pathways.
Other mTOR, p38αImportant related kinases and common off-targets.
In Vitro Kinase Inhibition Assay: LanthaScreen™ TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, offer a robust and high-throughput method for measuring kinase activity[7][8]. The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase, with detection via a terbium-labeled antibody that recognizes the phosphorylated substrate.

Step-by-Step Protocol: LanthaScreen™ TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X serial dilution of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, Alpelisib, and Staurosporine in the appropriate kinase assay buffer.

    • Prepare a 2X solution of the kinase of interest in kinase buffer.

    • Prepare a 2X solution of the corresponding fluorescein-labeled substrate and ATP at the Km for the specific kinase in kinase buffer.

    • Prepare a 2X detection solution containing terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X compound dilutions.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate-Fluorescein C Phosphorylated Substrate-Fluorescein A->C Phosphorylation B ATP D Terbium-Ab C->D Binding E FRET Signal D->E Excitation Inhibitor Inhibitor Inhibitor->A Blocks ATP Binding Site

Figure 2: Principle of the LanthaScreen™ TR-FRET kinase assay.

Part 2: Cell-Based Validation of On-Target and Off-Target Effects

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that a compound can engage its target in a cellular context and elicit a downstream biological response.

Cell Line Selection

For assessing the activity of a PI3K pathway inhibitor, a cell line with a constitutively active pathway is ideal. This can be due to mutations in PIK3CA (the gene encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN, which negatively regulates the pathway[9]. Suitable cell lines include:

  • MCF-7 (Breast Cancer): Harbors an activating E545K mutation in PIK3CA.

  • U87-MG (Glioblastoma): PTEN-null, leading to hyperactivation of the PI3K pathway.

  • NCI-H446 (Small Cell Lung Cancer): Shows high levels of phosphorylated Akt (p-Akt), indicative of an active PI3K pathway[10].

Phospho-Akt Western Blot

A key downstream effector of PI3K is the kinase Akt. Inhibition of PI3K leads to a decrease in the phosphorylation of Akt at key residues, such as Serine 473 (p-Akt Ser473)[11][12]. A Western blot for p-Akt is a standard method to confirm target engagement in cells.

Step-by-Step Protocol: Phospho-Akt (Ser473) Western Blot

  • Cell Culture and Treatment:

    • Plate MCF-7 or U87-MG cells and allow them to adhere overnight.

    • Treat the cells with a dose-response of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, Alpelisib, and Staurosporine for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature[11].

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., Cell Signaling Technology #4060) at a 1:1000 dilution in 5% BSA/TBST overnight at 4°C[13].

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

    • Quantify the band intensities to determine the relative decrease in p-Akt levels.

G PI3K PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Response Cell Growth & Survival Downstream->Response Inhibitor (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Inhibitor->PI3K Inhibits

Figure 3: The PI3K/Akt signaling pathway and the site of inhibition.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a comprehensive comparison of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol with the benchmark compounds.

Table 2: Comparative IC50 Data (Hypothetical)

Kinase(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol IC50 (nM)Alpelisib (BYL719) IC50 (nM)Staurosporine IC50 (nM)
PI3Kα15510
PI3Kβ250115615
PI3Kδ30029012
Akt1>1000>1000025
EGFR>5000>1000050
Src>5000>100006
p38α>10000>1000030

Table 3: Cellular Activity Comparison (Hypothetical)

Assay(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol EC50 (nM)Alpelisib (BYL719) EC50 (nM)Staurosporine EC50 (nM)
p-Akt (Ser473) Inhibition502040
MCF-7 Cell Viability1508060

A strong correlation between the biochemical IC50 for PI3Kα and the cellular EC50 for p-Akt inhibition would provide compelling evidence for on-target activity. A wide margin between the on-target potency and the activity against other kinases in the panel would indicate high selectivity.

Conclusion

This guide provides a robust framework for the comprehensive cross-reactivity profiling of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. By employing a combination of in vitro biochemical assays against a representative kinase panel and cell-based assays to confirm on-target engagement, researchers can generate a detailed and reliable selectivity profile. The comparison with the highly selective inhibitor Alpelisib and the broad-spectrum inhibitor Staurosporine will provide crucial context for the compound's activity. The detailed protocols and experimental design considerations outlined herein are intended to serve as a valuable resource for drug discovery and development professionals seeking to characterize novel kinase inhibitors with scientific rigor.

References

  • Ng, C. P., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 247-261. [Link]

  • Fritsch, C., et al. (2014). Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials. Molecular Cancer Therapeutics, 13(5), 1117-1129. [Link]

  • Lin, C. K., et al. (2018). SCLC cell lines with high p-AKT were sensitive to PI3K/mTOR dual... ResearchGate. [Link]

  • Promega Corporation. A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. [Link]

  • Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Ihle, N. T., et al. (2009). Response and determinants of cancer cell susceptibility to PI3K inhibitors. PLoS ONE, 4(4), e5325. [Link]

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Novartis. (2018). Novartis investigational BYL719 (alpelisib) plus fulvestrant consistently improved PFS in patients with PIK3CA mutated HR+/HER2- advanced breast cancer in new SOLAR-1 analyses. [Link]

  • Brachmann, S. M., et al. (2014). Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. Molecular Cancer Therapeutics, 13(5), 1078-1091. [Link]

  • ResearchGate. Can someone advise on a detection problem p-Akt in western blot? [Link]

  • Ando, Y., et al. (2019). Phase I study of alpelisib (BYL719), an α-specific PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science, 110(3), 1021-1031. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development. However, the journey from a promising hit compound to a viable drug candidate is contingent on rigorous, multi-faceted benchmarking against established inhibitors. This guide provides a comprehensive framework for characterizing the biochemical and cellular activity of a novel compound, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. We will outline a systematic approach to compare its performance against a panel of well-characterized, clinically relevant kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-kinase inhibitor Sorafenib, and the more selective BCR-ABL/SRC inhibitor Dasatinib. This guide details the essential experimental workflows, from initial in vitro potency and selectivity profiling to cell-based target engagement and downstream pathway analysis, providing researchers with the foundational protocols and strategic insights required for robust inhibitor validation.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Imperative for Benchmarking

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability have made it a frequent starting point for the development of novel therapeutic agents, including potent kinase inhibitors targeting PI3K, mTOR, RAF, and c-Met.[2][3][4][5] The subject of this guide, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, is a representative of this promising chemical class.[6]

While the discovery of a novel compound with potential kinase inhibitory activity is exciting, it is merely the first step. To understand its true therapeutic potential, a compound must be subjected to rigorous benchmarking. This process serves several critical functions:

  • Establishes Potency: Quantifies the concentration at which the compound elicits a biological effect (e.g., 50% inhibition of kinase activity, or IC50).

  • Defines Selectivity: Determines the compound's activity against a wide array of kinases, distinguishing between highly selective and multi-targeted "promiscuous" inhibitors.[7]

  • Provides Context: Compares the novel compound's performance against existing drugs with known clinical efficacy and safety profiles.

  • Informs Mechanism of Action: Guides further studies to understand how the compound interacts with its target at a molecular level.

This guide will use (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a case study to illustrate a robust benchmarking workflow.

Selection of Benchmark Kinase Inhibitors: Creating a Comparator Panel

The choice of benchmark inhibitors is critical for a meaningful comparison. The selected compounds should span a range of potencies, selectivity profiles, and mechanisms of action. For this guide, we have selected three well-characterized inhibitors.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent, ATP-competitive, and notoriously non-selective kinase inhibitor.[8][9][10] It binds to the ATP-binding site of most kinases with high affinity, making it an excellent positive control for assay validity and a benchmark for broad-spectrum activity.[10][11]

  • Sorafenib (Nexavar®): A clinically approved multi-kinase inhibitor that targets several receptor tyrosine kinases involved in angiogenesis (VEGFR, PDGFR) as well as the RAF kinases in the MAPK/ERK signaling pathway.[12][13][14][15] Benchmarking against Sorafenib provides context for both anti-proliferative and anti-angiogenic potential.

  • Dasatinib (Sprycel®): A potent inhibitor of BCR-ABL and SRC family kinases, approved for the treatment of chronic myeloid leukemia (CML).[16][17] Dasatinib is significantly more potent than the first-generation inhibitor imatinib and has a distinct multi-kinase inhibition profile, making it a valuable comparator for assessing both primary target potency and broader selectivity.[16][18]

Experimental Benchmarking Workflow: A Phased Approach

A logical, phased approach is essential for efficient and comprehensive benchmarking. The workflow should progress from broad, high-throughput in vitro screens to more complex, physiologically relevant cell-based assays.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity Validation p1_a Biochemical IC50 Assay (Primary Target Hypothesis) p1_b Broad Kinase Panel Screen (e.g., 400+ Kinases) p1_a->p1_b Confirm activity p1_c Mechanism of Action (ATP Competition Assay) p1_b->p1_c Identify primary targets & off-targets p2_a Target Engagement Assay (e.g., NanoBRET™, CETSA®) p1_c->p2_a Advance lead compound p2_b Phospho-Target Western Blot p2_a->p2_b Confirm target binding p2_c Cell Viability/Proliferation Assay (e.g., MTS, CellTiter-Glo®) p2_b->p2_c Confirm target inhibition

Figure 1. Phased experimental workflow for kinase inhibitor benchmarking.

Core Methodologies: Detailed Protocols

The following protocols represent foundational assays in the benchmarking workflow. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol required to inhibit 50% of the activity of a purified kinase in vitro. This is a fundamental measure of compound potency.

Rationale: Biochemical assays using purified components provide the cleanest system to measure the direct interaction between an inhibitor and its target kinase, free from the complexities of a cellular environment.[19] We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed).[20]

Materials:

  • Purified recombinant kinase (e.g., p38α, VEGFR2)

  • Kinase-specific substrate peptide

  • Adenosine 5'-triphosphate (ATP), high purity

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compound: (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, dissolved in 100% DMSO

  • Benchmark Inhibitors: Staurosporine, Sorafenib, Dasatinib in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipettors and a plate-reading luminometer

Step-by-Step Protocol:

  • Compound Plating: Prepare a serial dilution series of the test compound and benchmark inhibitors in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well plate. Also, prepare wells with DMSO only for "No Inhibition" (100% activity) controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. Dispense 5 µL of this mix into each well containing the plated compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to their target kinase before the reaction is initiated.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase (e.g., 10 µM). Add 5 µL of the ATP solution to all wells to start the kinase reaction. Add assay buffer without kinase to separate wells to serve as a "No Kinase" (0% activity) background control.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.

  • ATP Depletion Measurement: Stop the reaction and measure the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. Read the luminescence on a plate reader.

  • Data Analysis: a. Subtract the "No Kinase" background signal from all other readings. b. Normalize the data by setting the average of the "No Inhibition" (DMSO) controls to 100% activity and the background to 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Protocol: Cellular Target Inhibition via Western Blot

Objective: To confirm that the test compound inhibits the phosphorylation of a kinase's downstream substrate within a cellular context. This validates that the compound is cell-permeable and engages its intended target in a physiological environment.[21][22]

Rationale: While in vitro assays measure potency against an isolated enzyme, cellular assays provide more biologically relevant data.[22][23] Western blotting allows for the direct visualization and quantification of changes in protein phosphorylation levels, a direct readout of kinase activity in the cell.[21] For this example, we will assess the inhibition of p38 MAPK, a key kinase in inflammatory signaling.[24][25][26]

Materials:

  • Human cell line expressing the target kinase (e.g., HeLa or A549 cells for p38 MAPK)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulant (e.g., Anisomycin or TNF-α to activate the p38 pathway)[27]

  • Test Compound and Benchmark Inhibitors

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK, Rabbit anti-GAPDH (loading control)

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Protocol:

  • Cell Culture and Plating: Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with increasing concentrations of the test compound or a benchmark inhibitor (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours.

  • Pathway Stimulation: Add a stimulant (e.g., 10 µg/mL Anisomycin) to the media for 30 minutes to induce robust phosphorylation of p38.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash thoroughly and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total p38 MAPK and a loading control like GAPDH.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal for each lane.

Comparative Data Analysis

The ultimate goal of benchmarking is a head-to-head comparison. Data should be summarized in clear, concise tables to facilitate interpretation. The hypothetical data below illustrates how results for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol ("MIP-Methanol") might compare to the benchmark inhibitors against two distinct kinases.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

Compound p38α (MAPK Family) VEGFR2 (Receptor Tyrosine Kinase) S-Score (35) @ 1µM
MIP-Methanol 85 1,200 0.08
Staurosporine 5 15 0.85
Sorafenib 5,500 90 0.22
Dasatinib 320 250 0.21

S-Score (Selectivity Score): Represents the fraction of kinases inhibited above a certain threshold (e.g., 65% inhibition, leaving <35% of control activity) in a broad panel screen. A lower score indicates higher selectivity.[28]

Interpretation: In this hypothetical scenario, MIP-Methanol shows moderate, relatively selective potency against p38α. It is significantly less potent but more selective than the broad-spectrum inhibitor Staurosporine. Compared to Sorafenib, it has opposing selectivity, preferring p38α over VEGFR2. Its selectivity score suggests it hits a narrow range of kinases compared to the multi-kinase inhibitors Dasatinib and Sorafenib.

Relevant Signaling Pathways

Visualizing the signaling pathways targeted by the inhibitors is crucial for understanding their cellular effects.

G Stress Stress / Cytokines (e.g., Anisomycin, TNF-α) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 Transcription Inflammation & Apoptosis MK2->Transcription VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Proliferation ERK->Proliferation MIP MIP-Methanol MIP->p38 Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->RAF

Figure 2. Simplified signaling pathways targeted by MIP-Methanol and Sorafenib.

This diagram illustrates that MIP-Methanol is hypothesized to act on the p38 MAPK stress response pathway, which is involved in inflammation and apoptosis.[24][29] In contrast, Sorafenib exerts its effects by blocking both the VEGFR2 receptor, crucial for angiogenesis, and the RAF kinase, a key component of the pro-proliferative MAPK/ERK pathway.[12][30][31][32][33]

Conclusion and Future Directions

This guide has outlined a foundational strategy for the initial benchmarking of a novel imidazo[1,2-a]pyridine-based kinase inhibitor. Through a combination of in vitro biochemical assays and cell-based target validation, a researcher can effectively establish the potency, selectivity, and cellular activity of a new compound relative to established drugs.

The hypothetical data for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol suggest a promising starting point for a selective p38 MAPK inhibitor program. The logical next steps in its characterization would include:

  • Full Kinome Profiling: A comprehensive screen (e.g., KiNativ™, KINOMEscan®) to fully delineate its selectivity profile and identify any potential off-targets.

  • Mechanism of Action Studies: ATP-competition assays to confirm if the inhibition is ATP-competitive, a common mechanism for this class of inhibitors.[9]

  • Cellular Phenotypic Assays: Functional assays relevant to the target pathway, such as measuring the inhibition of cytokine (e.g., IL-6, TNF-α) production in immune cells.[25]

  • Pharmacokinetic (PK) Profiling: In vivo studies in animal models to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

By following a systematic and rigorous benchmarking process, researchers can make informed decisions, efficiently allocate resources, and ultimately increase the probability of translating a promising chemical scaffold into a clinically valuable therapeutic.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Cellagen Technology. Staurosporine | pan-kinase inhibitor.
  • ResearchGate. The p38-MAPK pathway overview. Available at: [Link]

  • Bamborough, P., & Drewry, D. (2011). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Available at: [Link]

  • Wikipedia. Sorafenib. Available at: [Link]

  • Cuenda, A., & Rousseau, S. (2010). Mechanisms and functions of p38 MAPK signalling. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate? Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • QIAGEN GeneGlobe. p38 MAPK Signaling. Available at: [Link]

  • ResearchGate. Sorafenib mechanism of action: tumor proliferation and angiogenesis. Available at: [Link]

  • Assay Genie. p38 MAPK Signaling Review. Available at: [Link]

  • Wang, Z. et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib | Ligand page. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page. Available at: [Link]

  • ResearchGate. VEGFR-2 signaling pathway and downstream mediators. Available at: [Link]

  • Wikipedia. Staurosporine. Available at: [Link]

  • Shibuya, M. (2015). Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]

  • Kumar, S. et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available at: [Link]

  • Barlaam, B. et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Available at: [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Research journals. Available at: [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • Johnson, G. L. (2014). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC - NIH. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Choi, H. G. et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Venkatesan, A. M. et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]

  • Sharma, V. et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]

  • Li, J. et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. NIH. Available at: [Link]

  • Liu, Y. et al. (2019). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. Available at: [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • ResearchGate. Kinase profile of dasatinib. Available at: [Link]

  • MySkinRecipes. (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. Available at: [Link]

  • Jia, H. et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][12][24]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Available at: [Link]

  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • Shafer, C. M. et al. (2017). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. PubMed. Available at: [Link]

  • RSC Medicinal Chemistry. (2023, November 28). RESEARCH ARTICLE. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives based on the (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol scaffold. Geared towards researchers in drug discovery and medicinal chemistry, this document synthesizes known biological activities of the broader imidazo[1,2-a]pyridine class to extrapolate potential SAR trends for this specific derivative set. We will delve into synthetic methodologies, propose derivatization strategies, and present detailed protocols for evaluating biological activity, offering a robust framework for initiating research in this promising chemical space.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a well-established "privileged" scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] This bicyclic heterocyclic system is present in drugs targeting various conditions, highlighting its versatility and favorable drug-like properties. Notably, derivatives of this scaffold have shown significant promise as antitubercular and anticancer agents.[3][4] Our focus herein is on the (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol framework, a specific starting point for the exploration of new therapeutic agents. The strategic placement of the 6-methyl group and the 2-hydroxymethyl functionality offers key points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activity: Antitubercular and Anticancer Potential

While specific SAR studies on derivatives of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol are not extensively reported in the literature, we can infer potential trends by examining related imidazo[1,2-a]pyridine analogues.

Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides are a well-studied class of potent antitubercular agents.[5][6] These compounds have demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[6]

Table 1: Antitubercular Activity of Representative Imidazo[1,2-a]pyridine Analogues

Compound ClassR Group VariationTarget/Mechanism of Action (if known)MIC Range (µM) against M. tuberculosis H37RvReference(s)
Imidazo[1,2-a]pyridine-3-carboxamidesVaried N-benzyl side chainsQcrB (part of the cytochrome bc1 complex)< 0.035 (for most potent derivatives)[5]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesVaried amide substituentsQcrB0.07 - 2.2 (MDR strains)[1]

Based on these findings, it is plausible that converting the 2-hydroxymethyl group of our core scaffold into a carboxamide, and subsequently exploring various N-substituents, could yield potent antitubercular agents. The 6-methyl group is also a feature seen in some active analogues, suggesting its compatibility with antitubercular activity.[7]

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties, with several demonstrating potent activity against a range of cancer cell lines.[4][8] A key mechanism of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8]

Table 2: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Analogues

Compound ClassR Group VariationTarget/Mechanism of Action (if known)IC50 Range (µM)Reference(s)
6-substituted-Imidazo[1,2-a]pyridinesVaried C6 substituentsInduction of apoptosis via caspase activation9.7 - 44.6 (Melanoma and Cervical Cancer Cells)[8]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesVaried substituents on quinazolinePI3Kα inhibition0.09 - 0.43 (Various Cancer Cell Lines)[9]
2-Aryl-6-methyl-imidazo[1,2-a]pyridine-3-aminesVaried aryl and amine substituents5-Lipoxygenase inhibition0.1 - 0.16[7]

These results suggest that modifications at both the 2- and 6-positions of the imidazo[1,2-a]pyridine core can significantly impact anticancer activity. For our (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol scaffold, derivatization of the 2-hydroxymethyl group into ethers or esters with various aromatic or heterocyclic moieties could lead to potent anticancer agents, potentially acting through the inhibition of key signaling pathways like PI3K/Akt/mTOR.

Experimental Protocols

Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its Derivatives

The synthesis of the parent compound can be achieved through a two-step process adapted from the synthesis of the 5-methyl isomer.[10]

Workflow for the Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its Derivatives

A 2-Amino-5-methylpyridine C Condensation (Ethanol, Reflux) A->C B Ethyl bromopyruvate B->C D Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate C->D Step 1 E Reduction (LiAlH4, THF) D->E F (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol E->F Step 2 G Derivatization F->G H Ester Derivatives G->H Esterification (Acyl chloride/Anhydride) I Ether Derivatives G->I Williamson Ether Synthesis (Alkyl halide, Base)

Caption: Synthetic workflow for the parent compound and its derivatives.

Step-by-Step Synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol:

Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Reduction to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

  • To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Proposed Synthesis of Derivatives:

  • Ester Derivatives: The 2-hydroxymethyl group can be readily esterified by reacting the parent alcohol with various acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF).

  • Ether Derivatives: Ethers can be synthesized via the Williamson ether synthesis. The parent alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which is then reacted with a suitable alkyl or benzyl halide.

In Vitro Biological Evaluation

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Workflow for the Microplate Alamar Blue Assay (MABA)

A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized suspension of M. tuberculosis A->B C Incubate plates at 37 °C for 5-7 days B->C D Add Alamar Blue reagent to each well C->D E Re-incubate for 24 hours D->E F Read results visually or with a fluorometer (Blue = No growth, Pink = Growth) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining antitubercular activity using MABA.

Detailed MABA Protocol:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using Middlebrook 7H9 broth.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well.

  • Include appropriate controls (no drug, and a standard antitubercular drug like isoniazid).

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • Add a freshly prepared solution of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

Based on the known activities of related imidazo[1,2-a]pyridines, derivatives of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol may exert their biological effects through various mechanisms.

Antitubercular Mechanism: A likely target for antitubercular activity is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in M. tuberculosis.[1] Inhibition of this target disrupts the electron transport chain, leading to bacterial cell death.

Anticancer Mechanism: A prominent mechanism for the anticancer activity of imidazo[1,2-a]pyridines is the inhibition of the PI3K/Akt/mTOR signaling pathway.[8] This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.

Potential PI3K/Akt/mTOR Signaling Pathway Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Derivative Inhibitor->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by novel derivatives.

Conclusion and Future Directions

The (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol scaffold presents a promising starting point for the development of novel antitubercular and anticancer agents. While direct SAR studies on its derivatives are limited, the extensive research on the broader imidazo[1,2-a]pyridine class provides a strong rationale for the proposed derivatization and evaluation strategies. By systematically modifying the 2-hydroxymethyl group and evaluating the resulting compounds in the detailed bioassays, researchers can elucidate the SAR for this specific series and potentially identify lead compounds for further preclinical development. Future work should focus on synthesizing a library of ether and ester derivatives and evaluating their in vitro activity. Promising candidates should then be subjected to further studies, including in vivo efficacy models and detailed mechanistic investigations.

References

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975.
  • Wang, H., et al. (2017). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 138, 1034-1043.
  • Rangel, D. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 8(1), 10.
  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1189.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-621.
  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Yuan, Z., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(33), 7241-7245.
  • Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(8), 673-677.
  • Wilson, R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(23), 9691-9705.
  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-621.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3189.
  • LookChem. 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine. Available at: [Link]

  • Hrytsai, I., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Pevarello, P., et al. (2000). Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • Festa, C., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 1788-1796.
  • Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Sutton, P. W., et al. (2018). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 20(12), 2738-2742.
  • Pevarello, P., et al. (2002). Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides.
  • Guchhait, G., et al. (2020). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. RSC Advances, 10(54), 32495-32504.
  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248.
  • Kumar, A., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available at: [Link]

  • Díaz-García, D., et al. (2020). Crystal structure of (pyridine-2-carboxamide-κ2N,O)-[tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ4N,N′,N′′,N′′′]nickel(II) bis(perchlorate) methanol monosolvate.
  • PubChem. (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. Available at: [Link]

  • da Silva, F. S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a Novel PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. Drawing upon the well-established pharmacology of the imidazo[1,2-a]pyridine scaffold, we hypothesize its potential as a phosphodiesterase 4 (PDE4) inhibitor. This document outlines a rigorous, side-by-side comparison with the established PDE4 inhibitor, Roflumilast, detailing the necessary in vitro and in vivo experimental protocols to establish a correlative efficacy profile.

The strategic decision to investigate (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a PDE4 inhibitor is grounded in the frequent association of the imidazo[1,2-a]pyridine core with potent inhibitory activity against this enzyme class. PDE4 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. Its inhibition leads to increased cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators, making it a validated target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Part 1: In Vitro Characterization - From Enzyme to Cell

The initial phase of our investigation focuses on quantifying the direct interaction of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol with the PDE4 enzyme and subsequently assessing its functional consequences in a cellular context.

Direct Enzyme Inhibition Assay

To ascertain the direct inhibitory potential of our lead compound, a biochemical assay utilizing recombinant human PDE4B is essential. This provides a clean, cell-free system to determine the compound's potency (IC50).

Experimental Protocol: PDE4B Enzyme Inhibition Assay

  • Reagent Preparation : Recombinant human PDE4B enzyme, a fluorescently labeled cAMP substrate, and the test compounds ((6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and Roflumilast) are prepared in a suitable assay buffer.

  • Compound Incubation : A serial dilution of the test compounds is incubated with the PDE4B enzyme for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the fluorescent cAMP substrate.

  • Reaction Termination and Detection : After a set incubation time (e.g., 60 minutes), the reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Anti-inflammatory Activity

To bridge the gap between enzymatic activity and cellular function, we will assess the compound's ability to suppress the inflammatory response in a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs). The key readout will be the inhibition of tumor necrosis factor-alpha (TNF-α) production, a critical pro-inflammatory cytokine.

Experimental Protocol: LPS-Induced TNF-α Release in PBMCs

  • Cell Culture : Human PBMCs are isolated and cultured under standard conditions.

  • Compound Pre-treatment : Cells are pre-incubated with varying concentrations of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol or Roflumilast for 1 hour.

  • Inflammatory Challenge : Lipopolysaccharide (LPS) is added to the cell cultures to stimulate an inflammatory response and TNF-α production.

  • Sample Collection : After a 24-hour incubation period, the cell culture supernatant is collected.

  • TNF-α Quantification : The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.

  • Data Analysis : The EC50 value, representing the concentration at which the compound inhibits 50% of TNF-α release, is calculated.

Comparative In Vitro Data

The following table summarizes the expected data points from our in vitro investigations, providing a direct comparison between our novel compound and the benchmark, Roflumilast.

CompoundPDE4B IC50 (nM)TNF-α Release EC50 (nM) in PBMCs
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanolTo be determinedTo be determined
Roflumilast~ 0.8~ 1.2

Note: Roflumilast data is based on representative values from the literature.

Part 2: In Vivo Evaluation - A Model of Pulmonary Inflammation

Moving from a simplified cellular environment to a complex biological system, the in vivo phase will evaluate the therapeutic efficacy of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol in a murine model of LPS-induced pulmonary inflammation. This model is highly relevant for studying the anti-inflammatory effects of PDE4 inhibitors in the context of lung diseases.

Experimental Workflow: Murine Model of LPS-Induced Lung Inflammation

G cluster_acclimation Acclimation cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimation Mice Acclimation (1 week) Dosing Oral Dosing Vehicle Vehicle Control Vehicle->Dosing Compound (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol Compound->Dosing Roflumilast Roflumilast Roflumilast->Dosing LPS Intranasal LPS Challenge (1 hour post-dosing) Dosing->LPS 1 hr Sacrifice Euthanasia & Sample Collection (24 hours post-LPS) LPS->Sacrifice 24 hr BALF Bronchoalveolar Lavage Fluid (BALF) - Cell Count - Cytokine Analysis (TNF-α, IL-6) Sacrifice->BALF Lungs Lung Tissue - Histopathology - Myeloperoxidase (MPO) Assay Sacrifice->Lungs G cluster_invitro In Vitro Potency cluster_invivo In Vivo Efficacy cluster_pk Pharmacokinetics IC50 PDE4B IC50 EC50 Cellular EC50 (TNF-α Inhibition) IC50->EC50 translates to ED50 In Vivo ED50 (e.g., Neutrophil Inhibition) EC50->ED50 predicts PK Drug Exposure (AUC, Cmax) PK->ED50 influences

Caption: Relationship between in vitro, in vivo, and pharmacokinetic data.

A strong IVIVC would be demonstrated if the in vivo effective dose (ED50) of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, when considering its pharmacokinetic properties (e.g., plasma concentration over time), aligns with its in vitro IC50 and EC50 values. For instance, if the plasma concentrations achieved at the ED50 are comparable to the in vitro IC50/EC50, this would suggest a direct and predictable pharmacological effect.

Conclusion

This guide presents a scientifically rigorous and logically structured approach to characterize the novel compound, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, as a potential PDE4 inhibitor. By directly comparing its performance against the established drug, Roflumilast, across a series of well-defined in vitro and in vivo experiments, we can generate a comprehensive data package. This will not only elucidate the compound's therapeutic potential but also establish a critical in vitro-in vivo correlation, which is paramount for guiding further drug development efforts. The self-validating nature of these protocols, with the inclusion of a positive control, ensures the trustworthiness and robustness of the generated data.

References

  • Title: Imidazo[1,2-a]pyridines as a new class of phosphodiesterase 4 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Novel Imidazo[1,2-a]pyridine Derivatives as Potent and Orally Active Phosphodiesterase 4 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Phosphodiesterase-4 inhibitors for the treatment of chronic obstructive pulmonary disease Source: The Lancet Respiratory Medicine URL: [Link]

  • Title: Phosphodiesterase 4 (PDE4) inhibitors in the management of inflammatory disorders Source: European Journal of Pharmacology URL: [Link]

A Comparative Guide to the Synthetic Routes of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol emerges as a pivotal building block for the synthesis of novel drug candidates, valued for its role in developing treatments for a range of conditions, including inflammation, viral infections, and microbial diseases. The strategic placement of the methyl and hydroxymethyl groups on the bicyclic system offers avenues for molecular diversification and optimization of pharmacological profiles.

This guide provides an in-depth comparison of two primary synthetic routes for obtaining (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, offering a critical analysis of their respective methodologies, efficiencies, and practical considerations for researchers in drug discovery and development.

Route 1: The Two-Step Approach via Esterification and Reduction

This well-established and reliable method proceeds through two distinct chemical transformations: the initial formation of an ester intermediate, ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, followed by its reduction to the target alcohol.

Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

The first step involves a classical condensation-cyclization reaction between 2-amino-6-methylpyridine and ethyl bromopyruvate.

Behind the Science: This reaction, a variation of the Tschitschibabin reaction, is a cornerstone for the synthesis of the imidazo[1,2-a]pyridine core. The initial step is an SN2 reaction where the more nucleophilic ring nitrogen of 2-amino-6-methylpyridine attacks the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting aminopyridine and facilitating the cyclization.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Reduction of the Ester to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

The second step employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the ester functionality to a primary alcohol.

Behind the Science: Lithium aluminum hydride is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters to primary alcohols. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then quenched with an aqueous workup to yield the final alcohol. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) due to the high reactivity of LiAlH₄ with protic solvents. The low temperature is maintained to control the exothermicity of the reaction.

Experimental Protocol:

  • To a solution of ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add lithium aluminum hydride (1.1 eq) portion-wise at 0 °C.[1]

  • The reaction mixture is stirred at 0 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water.

  • The resulting slurry is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Route 2: The Convergent One-Step Condensation

This alternative approach aims for greater efficiency by constructing the target molecule in a single synthetic operation. It involves the direct reaction of 2-amino-6-methylpyridine with a suitable three-carbon α-haloketone bearing a protected hydroxyl group, such as 1-chloro-3-(tert-butyldimethylsilyloxy)propan-2-one, followed by deprotection.

Behind the Science: This method leverages the same fundamental imidazo[1,2-a]pyridine ring formation chemistry as Route 1. However, by using a starting material where the future hydroxyl group is already in place (albeit in a protected form), the need for a separate reduction step is obviated. The choice of a silyl protecting group (e.g., TBDMS) is strategic due to its stability under the reaction conditions and its straightforward removal under mild acidic conditions.

Experimental Protocol:

  • Synthesize 1-chloro-3-(tert-butyldimethylsilyloxy)propan-2-one from 1,3-dichloroacetone and tert-butyldimethylsilyl chloride.

  • In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) and 1-chloro-3-(tert-butyldimethylsilyloxy)propan-2-one (1.1 eq) in a suitable solvent such as acetonitrile.

  • Add a non-nucleophilic base, for instance, sodium bicarbonate (2.0 eq), to the mixture.

  • The reaction is heated to reflux and monitored by TLC.

  • After completion of the cyclization, the reaction mixture is cooled, and the solvent is removed.

  • The crude intermediate is then treated with a solution of tetrabutylammonium fluoride (TBAF) in THF or a mild acid to remove the silyl protecting group.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography on silica gel provides (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Performance Comparison

ParameterRoute 1: Two-Step ApproachRoute 2: Convergent One-Step
Overall Yield Moderate to GoodPotentially Higher
Number of Steps TwoOne (plus protecting group manipulation)
Reagent Availability Readily available starting materialsRequires synthesis of the protected α-haloketone
Scalability Generally straightforward to scale upMay require optimization for large-scale synthesis
Purification Two separate purification stepsPotentially one final purification step
Safety Considerations Use of highly reactive and pyrophoric LiAlH₄Handling of α-haloketones which can be lachrymatory

Visualization of Synthetic Pathways

Synthetic Routes cluster_0 Route 1: Two-Step Approach cluster_1 Route 2: Convergent One-Step A1 2-Amino-6-methylpyridine C1 Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate A1->C1 NaHCO3, EtOH, Reflux B1 Ethyl bromopyruvate B1->C1 D1 (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol C1->D1 THF, 0 °C R1 LiAlH4 R1->D1 A2 2-Amino-6-methylpyridine C2 Protected Intermediate A2->C2 NaHCO3, MeCN, Reflux B2 1-Chloro-3-(tert-butyldimethylsilyloxy)propan-2-one B2->C2 D2 (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol C2->D2 R2 TBAF or Acid R2->D2 Deprotection

Caption: Comparative workflow of the two synthetic routes.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Route 1 is a robust and well-documented method. Its primary advantage lies in the use of readily available starting materials. However, the two-step nature and the use of the hazardous reagent lithium aluminum hydride are notable drawbacks. This route is well-suited for laboratory-scale synthesis where reliability and predictability are paramount.

Route 2 presents a more elegant and convergent approach. In principle, it can lead to higher overall yields and requires fewer purification steps. The main challenge is the preparation of the protected α-haloketone, which adds an initial synthetic effort. This route would be advantageous for larger-scale production where atom economy and process efficiency are critical, provided the synthesis of the key intermediate is optimized.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, available resources, and safety infrastructure. For rapid access to small quantities for initial screening, Route 1 may be preferable. For process development and larger-scale campaigns, the initial investment in developing Route 2 could yield significant long-term benefits.

References

  • Gu, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494-12504. [Link]

  • Organic Syntheses. (1988). Reduction of Amino Acids: L-Valinol. Organic Syntheses, 66, 67. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Katritzky, A. R., & Rachwal, S. (1987). A new and convenient synthesis of 1-substituted-1H-benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 791-797. [Link]

Sources

A Comparative Efficacy Analysis of a Novel Imidazopyridine Derivative for Insomnia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of a novel investigational compound, (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, with current standard-of-care drugs for the treatment of insomnia. As this molecule is a member of the imidazopyridine class, this analysis will use Zolpidem, a well-characterized imidazopyridine, as a representative agent for this class. The comparison will extend to other major classes of hypnotic agents, including other nonbenzodiazepine GABA-A receptor modulators, dual orexin receptor antagonists (DORAs), and melatonin receptor agonists. This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating novel hypnotic agents.

Introduction: The Landscape of Insomnia Therapeutics

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, or non-restorative sleep, despite adequate opportunity. Pharmacotherapy for insomnia has evolved from broadly acting sedatives to agents with more specific molecular targets. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the basis of several commercially successful drugs, including the widely prescribed hypnotic, Zolpidem.[1][2] This guide will evaluate a hypothetical novel imidazopyridine, using Zolpidem as a proxy, against a panel of standard-of-care drugs with distinct mechanisms of action.

The standard-of-care drugs selected for this comparison represent the major classes of modern hypnotics:

  • GABA-A Receptor Positive Allosteric Modulators (PAMs):

    • Imidazopyridine: Zolpidem

    • Cyclopyrrolone: Eszopiclone

    • Pyrazolopyrimidine: Zaleplon

  • Dual Orexin Receptor Antagonists (DORAs):

    • Suvorexant

    • Lemborexant

  • Melatonin Receptor Agonist:

    • Ramelteon

Mechanisms of Action: Targeting the Sleep-Wake Circuitry

The therapeutic efficacy of these agents stems from their distinct interactions with the neurobiological pathways that regulate sleep and wakefulness.

GABAergic System Modulation

Zolpidem, Eszopiclone, and Zaleplon all exert their effects by potentiating the activity of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[3] However, they exhibit different binding affinities for the various alpha subunits of the GABA-A receptor, which theoretically contributes to their distinct clinical profiles. Zolpidem, for instance, shows high affinity for α1-containing GABA-A receptors, which are thought to primarily mediate sedative effects.[3][4]

GABA_Pathway cluster_GABA GABAergic Synapse GABA GABA GABA_A GABA-A Receptor (Chloride Channel) GABA->GABA_A Binds Chloride Cl- Influx GABA_A->Chloride Opens Channel Postsynaptic Postsynaptic Neuron Zolpidem Zolpidem (Imidazopyridine) Zolpidem->GABA_A Positive Allosteric Modulation Chloride->Postsynaptic Hyperpolarization (Inhibition)

Caption: GABA-A Receptor Modulation by Zolpidem.

Orexin System Antagonism

Suvorexant and Lemborexant represent a newer class of hypnotics that target the orexin system. Orexin neuropeptides (orexin-A and orexin-B) are produced in the lateral hypothalamus and promote wakefulness.[5] By blocking the binding of orexins to their receptors, OX1R and OX2R, DORAs suppress the wake drive, thereby facilitating the onset and maintenance of sleep.[5][6][7]

Orexin_Pathway cluster_Orexin Wakefulness-Promoting Neuron Orexin Orexin A & B Orexin_R Orexin Receptors (OX1R & OX2R) Orexin->Orexin_R Binds Postsynaptic_Wake Postsynaptic Neuron (Promotes Wakefulness) Orexin_R->Postsynaptic_Wake Activates Suvorexant Suvorexant/Lemborexant (DORA) Suvorexant->Orexin_R Antagonizes

Caption: Orexin Receptor Antagonism by DORAs.

Melatonergic System Agonism

Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus of the hypothalamus, the body's primary circadian pacemaker.[8][9] By mimicking the effects of endogenous melatonin, Ramelteon helps to regulate the sleep-wake cycle and promote sleep onset.[8]

Preclinical Efficacy Evaluation: Experimental Protocols

The preclinical evaluation of a novel hypnotic agent involves a battery of in vitro and in vivo assays to characterize its pharmacological profile and therapeutic potential.

In Vitro Receptor Binding and Functional Assays

This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol for the GABA-A receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times.

    • The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.[10]

  • Binding Assay:

    • Incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound.

    • The reaction is carried out in a total volume of 250 µL in 96-well plates.

    • Incubate for 60 minutes at 4°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.[11][12]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand like diazepam) from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start: Prepare Receptor Membranes step1 Incubate Membranes with Radioligand & Test Compound start->step1 step2 Separate Bound from Free Ligand (Filtration) step1->step2 step3 Quantify Bound Radioligand step2->step3 end End: Calculate IC50 and Ki step3->end

Caption: Workflow for a Radioligand Binding Assay.

In Vivo Efficacy Models

Rodent models of insomnia are crucial for evaluating the sleep-promoting effects of novel compounds.[13][14]

This is the gold standard for assessing sleep architecture.

Objective: To evaluate the effects of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol on sleep-wake states in rats or mice.

Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse).

    • Surgically implant electrodes to record electroencephalogram (EEG) from the cortex and electromyogram (EMG) from the nuchal muscles.

    • Allow for a post-operative recovery period of at least one week.

  • Habituation and Baseline Recording:

    • Habituate the animal to the recording chamber and tethered recording setup for several days.

    • Record baseline PSG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • Administer the test compound or vehicle orally or via intraperitoneal injection at the beginning of the animal's active period (dark phase for nocturnal rodents).

    • Record PSG data continuously for a defined period (e.g., 6-24 hours) post-dosing.

  • Data Analysis:

    • Score the PSG recordings in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Quantify key sleep parameters:

      • Sleep Latency: Time from drug administration to the first consolidated NREM sleep bout.

      • Total Sleep Time: Duration of NREM and REM sleep.

      • Wake After Sleep Onset (WASO): Time spent awake after initial sleep onset.

      • Sleep Architecture: Percentage of time spent in NREM and REM sleep.[6][15]

Comparative Efficacy and Pharmacokinetic Profiles

The following tables summarize key preclinical and clinical parameters for the selected standard-of-care drugs, providing a benchmark for the evaluation of a novel compound.

Table 1: Comparative Pharmacological and Pharmacokinetic Properties
Drug ClassDrugMechanism of ActionHalf-life (hours)Time to Peak Concentration (hours)
Imidazopyridine Zolpidem GABA-A (α1 selective) PAM2-31.5
Cyclopyrrolone Eszopiclone GABA-A PAM61-1.3
Pyrazolopyrimidine Zaleplon GABA-A (α1 selective) PAM11
DORA Suvorexant OX1R/OX2R Antagonist122-3
DORA Lemborexant OX1R/OX2R Antagonist17-191-3
Melatonin Agonist Ramelteon MT1/MT2 Agonist1-2.60.5-1.5

Data compiled from multiple sources.[5][8][16][17]

Table 2: Summary of Clinical Efficacy on Key Sleep Parameters
DrugEffect on Sleep Onset LatencyEffect on Total Sleep TimeEffect on Wake After Sleep Onset (WASO)
Zolpidem Significantly DecreasedIncreasedDecreased
Eszopiclone Significantly DecreasedSignificantly IncreasedSignificantly Decreased
Zaleplon Significantly DecreasedMinimal IncreaseMinimal Effect
Suvorexant DecreasedIncreasedDecreased
Lemborexant Significantly DecreasedSignificantly IncreasedSignificantly Decreased
Ramelteon DecreasedMinimal IncreaseMinimal Effect

Data synthesized from systematic reviews and meta-analyses.[18][19][20]

Clinical Trial Design for Novel Hypnotics

The evaluation of a new insomnia medication in humans follows a structured clinical trial program.

Key Endpoints in Insomnia Clinical Trials
  • Primary Efficacy Endpoints:

    • Latency to Persistent Sleep (LPS): Objectively measured by polysomnography.

    • Subjective Time to Sleep Onset (sTSO): Patient-reported via sleep diaries.

  • Secondary Efficacy Endpoints:

    • Wake After Sleep Onset (WASO): Objectively measured by polysomnography.

    • Subjective Wake After Sleep Onset (sWASO): Patient-reported.

    • Total Sleep Time (TST): Objective (oTST) and subjective (sTST).

    • Sleep Efficiency (SE): (Total Sleep Time / Time in Bed) x 100%.

  • Safety and Tolerability Endpoints:

    • Adverse event reporting.

    • Next-day residual effects (e.g., using the Digit Symbol Substitution Test, DSST).

    • Rebound insomnia upon discontinuation.

Clinical_Trial_Design cluster_trial Phase III Insomnia Clinical Trial Design screening Screening & Baseline (PSG & Sleep Diaries) randomization Randomization screening->randomization treatment_arm1 Treatment Arm: Novel Drug randomization->treatment_arm1 treatment_arm2 Placebo Arm randomization->treatment_arm2 treatment_arm3 Active Comparator Arm (e.g., Zolpidem) randomization->treatment_arm3 follow_up Treatment Period (e.g., 4 weeks) treatment_arm1->follow_up treatment_arm2->follow_up treatment_arm3->follow_up endpoints Endpoint Assessment: Primary (LPS, sTSO) Secondary (WASO, TST) follow_up->endpoints discontinuation Discontinuation & Follow-up (Assess for Rebound Insomnia) endpoints->discontinuation

Caption: A typical Phase III clinical trial design for a novel hypnotic.

Conclusion and Future Directions

The development of a novel hypnotic agent such as (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol requires a rigorous comparative evaluation against the existing armamentarium of insomnia therapeutics. As a member of the imidazopyridine class, it is anticipated to exhibit efficacy through the modulation of the GABA-A receptor system. Preclinical studies should focus on defining its receptor binding profile, in vivo effects on sleep architecture, and safety profile. Subsequent clinical trials will be essential to establish its efficacy in reducing sleep latency and/or improving sleep maintenance, while carefully monitoring for next-day residual effects and the potential for tolerance and dependence. The ultimate goal is to develop a hypnotic agent that not only improves sleep but also enhances daytime functioning and overall quality of life for individuals suffering from insomnia.[21]

References

  • Beuckmann, C. T., et al. (2019). Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation. Sleep, 42(6). [Link]

  • Mieda, M., & Sakurai, T. (2019). Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation. Sleep, 42(6). [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Chen, Z., et al. (2024). Insomnia-related rodent models in drug discovery. Acta Pharmacologica Sinica. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

  • ResearchGate. (n.d.). (PDF) Insomnia-related rodent models in drug discovery. ResearchGate. [Link]

  • Heydorn, W. E. (2000). Zaleplon - a review of a novel sedative hypnotic used in the treatment of insomnia. Expert Opinion on Investigational Drugs, 9(4), 841–858. [Link]

  • Kato, K., et al. (2005). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. CNS Drug Reviews, 11(3), 239–252. [Link]

  • Patel, M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Rowlett, J. K., et al. (2017). Preclinical assessment of the abuse potential of the orexin receptor antagonist, suvorexant. Neuropharmacology, 117, 253–263. [Link]

  • Hauk, L. (2017). Insomnia: Pharmacologic Therapy. American Family Physician, 96(1), 29–35. [Link]

  • Drover, D. R. (2004). Zaleplon: A review of a novel sedative hypnotic used in the treatment of insomnia. Expert Review of Neurotherapeutics, 4(2), 167-181. [Link]

  • Chebib, M., & Johnston, G. A. R. (2000). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • Li, T., et al. (2023). The Comparative Effectiveness and Safety of Insomnia Drugs: A Systematic Review and Network Meta-Analysis of 153 Randomized Trials. Annals of Internal Medicine. [Link]

  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suvorexant (Belsomra), The First-in-Class Orexin Antagonist for Insomnia. ResearchGate. [Link]

  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). The Comparative Effectiveness and Safety of Insomnia Drugs: A Systematic Review and Network Meta-Analysis of 153 Randomized Trials. Semantic Scholar. [Link]

  • Le, T., & Tadi, P. (2021). Zolpidem: Efficacy and Side Effects for Insomnia. Health Psychology Research, 9(1), 24927. [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Wikipedia. [Link]

  • Hirai, K., et al. (2010). [Preclinical pharmacological profiles and clinical outcome of the novel melatonin-receptor agonist ramelteon (Rozerem 8 mg)]. Nihon Yakurigaku Zasshi, 136(1), 51–60. [Link]

  • Renger, J. J., & Winrow, C. J. (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science, 3(1), 11–21. [Link]

  • Creative Biolabs. (n.d.). Rodent Sleep Deprivation Model. Creative Biolabs. [Link]

  • Yasgur, B. S. (2022). Best meds for insomnia identified?. MDedge Psychiatry. [Link]

  • Horvath, E. (2025). A new trial will measure popular sleep medications to better manage insomnia. Penn Today. [Link]

  • YouTube. (2024). Dual Orexin Receptor Antagonists: A Review of DORAs (Daridorexant, Lemborexant, and Suvorexant). YouTube. [Link]

  • Renger, J. J., & Winrow, C. J. (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science, 3(1), 11–21. [Link]

  • Creative Biolabs. (n.d.). Rodent Sleep Disorder Models. Creative Biolabs. [Link]

  • Drover, D. R. (2004). Clinical evaluation of zaleplon in the treatment of insomnia. Neuropsychiatric Disease and Treatment, 1(1), 47–59. [Link]

  • Semantic Scholar. (n.d.). Rodent models of insomnia: A review of experimental procedures that induce sleep disturbances. Semantic Scholar. [Link]

  • Goldstein-Piekarski, A. N., et al. (2024). Preliminary examination of orexin receptor antagonism with suvorexant in individuals with Methamphetamine use disorder: a case series study. Translational Psychiatry, 14(1), 1. [Link]

  • Kato, K., et al. (2005). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. CNS Drug Reviews, 11(3), 239–252. [Link]

  • Drover, D. R. (2004). Clinical evaluation of zaleplon in the treatment of insomnia. Neuropsychiatric Disease and Treatment, 1(1), 47–59. [Link]

  • Troy, S. M., et al. (2000). A comparison of the residual effects of zaleplon and zolpidem following administration 5 to 2 h before awakening. British Journal of Clinical Pharmacology, 50(3), 199–208. [Link]

  • Roth, T., et al. (2006). Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia. Journal of Clinical Sleep Medicine, 2(3), 259–267. [Link]

  • Kopp, C., et al. (2003). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 138(4), 619–622. [Link]

  • Alzheimer's Drug Discovery Foundation. (2023). Ramelteon. Cognitive Vitality Reports. [Link]

  • Krystal, A. D. (2015). Suvorexant: Efficacy and Safety Profile of a Dual Orexin Receptor Antagonist in Treating Insomnia. Expert Opinion on Drug Safety, 14(11), 1789–1799. [Link]

  • Zhang, H., et al. (2025). Zolpidem restores sleep and slows Alzheimer's progression in a mouse model. Aging Cell, 24(9), e13955. [Link]

  • Visser, S. A., et al. (2003). Dose-dependent EEG effects of zolpidem provide evidence for GABA(A) receptor subtype selectivity in vivo. The Journal of Pharmacology and Experimental Therapeutics, 305(2), 670–679. [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

  • Malkani, R., et al. (2014). Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope. PLoS ONE, 9(11), e112068. [Link]

  • Renger, J. J., & Winrow, C. J. (2015). Suvorexant in insomnia: efficacy, safety and place in therapy. Therapeutic Advances in Drug Safety, 6(5), 184–193. [Link]

  • Gotter, A. L., et al. (2013). Distinct effects of IPSU and suvorexant on mouse sleep architecture. Frontiers in Neuroscience, 7, 246. [Link]

  • Asai, Y., et al. (2023). A Comprehensive Review of Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia. Drugs in R&D, 23(1), 27-46. [Link]

Sources

Independent Validation of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and medicinal chemistry, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive framework for the independent validation of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key heterocyclic building block. By presenting a detailed comparative analysis with its isomer, (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol, this document equips scientists with the necessary protocols and expected data to ensure the integrity of their starting materials and downstream experimental results. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs, making the rigorous characterization of its derivatives a critical step in the development of new therapeutic agents.[1]

Comparative Physicochemical Properties

A foundational step in the validation of a chemical compound is the verification of its fundamental physicochemical properties. For (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, these properties are compared with its commercially available isomer, (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol, to highlight the expected similarities and subtle differences.

Property(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol (Isomeric Alternative)
Molecular Formula C₉H₁₀N₂OC₉H₁₀N₂O
Molecular Weight 162.19 g/mol 162.19 g/mol
CAS Number 926223-25-8872363-02-5

Proposed Synthetic Pathway and Validation Workflow

The synthesis of imidazo[1,2-a]pyridine derivatives is well-established in the literature. A common and effective method involves the condensation of a substituted 2-aminopyridine with an α-haloketone, followed by cyclization. For (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a plausible synthetic route, adapted from the synthesis of its 5-methyl isomer, involves a two-step process.[2] This process begins with the condensation of 5-methyl-2-aminopyridine with ethyl bromopyruvate, followed by the reduction of the resulting ester to the desired alcohol.

An independent validation workflow is crucial to confirm the identity and purity of the synthesized or procured material. The following diagram outlines the recommended experimental sequence.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and procedural integrity within the laboratory. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol. The procedures outlined below are designed to be a self-validating system, ensuring the safety of personnel, regulatory compliance, and the integrity of your research environment.

Hazard Identification and Essential Safety Data

Understanding the inherent risks of a compound is the first step in its safe management. (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is classified as a hazardous chemical, and its handling requires a thorough understanding of its properties.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

For immediate reference, the key hazard information is summarized in the table below.

Hazard Category Classification Primary Risk
GHS Classification Skin Irritation (Category 2)[1] Eye Irritation (Category 2)[1] Specific Target Organ Toxicity - Single Exposure (Category 3)[1]Causes skin and serious eye irritation; may cause respiratory irritation.
Signal Word Warning[1]Indicates a moderate level of hazard.
Incompatible Materials Strong oxidizing agents, Bases[1][2]Mixing can lead to vigorous or explosive reactions; segregation is critical.
Hazardous Decomposition Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx)[2][3]Generated under fire conditions; requires appropriate respiratory protection for firefighters.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling or preparing (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol for disposal, the correct PPE must be worn. This is your most direct defense against exposure.

  • Eye and Face Protection: Wear safety goggles with side-shields or a full-face shield.[1][4] This is crucial to prevent contact with dust or splashes, which can cause serious eye irritation.[1]

  • Hand Protection: Use chemical-resistant protective gloves.[3][4] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[3]

  • Body Protection: A standard lab coat or impervious clothing is required to protect against skin contact.[4] For extensive handling or spill cleanup, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a certified chemical fume hood.[1][4] If dust or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator is mandatory.[3]

Step-by-Step Disposal Protocol

Disposal of this compound is not a matter of simple waste binning; it requires adherence to hazardous waste regulations. The guiding principle is that this material must be disposed of through an approved waste disposal plant.[1][5]

Step 1: Waste Segregation and Collection

The foundational step is to correctly segregate waste. (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol and materials contaminated with it must be treated as hazardous chemical waste.

  • Action: Collect all waste containing this compound in a designated, compatible hazardous waste container.[6][7]

  • Causality: This compound is prohibited from drain or trash disposal.[6] Improper disposal can lead to environmental contamination and places personnel at risk. Segregation prevents accidental and dangerous reactions with incompatible waste streams.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount for safety during accumulation and transport.

  • Action: Use a sturdy, leak-proof container that is chemically compatible with imidazopyridine derivatives.[6] The container must be kept tightly sealed except when adding waste.[6][7] Affix a "Hazardous Waste" label with the full chemical name, concentration, and the date you begin accumulating waste.[6]

  • Causality: A sealed, compatible container prevents the leakage of the chemical and the escape of vapors, ensuring a safe laboratory environment.[6] Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that waste handlers can manage the material safely.[6]

Step 3: Managing Different Waste Forms

Your research will generate various forms of waste, each requiring a specific disposal pathway.

  • Unused or Expired Compound: The pure solid should be kept in its original container if possible. If transferring, ensure it is placed in a suitable, closed container for disposal.[3]

  • Contaminated Solid Waste: Items such as gloves, weighing papers, and absorbent pads used during handling must be collected. Place these items in the designated solid hazardous waste container.

  • Contaminated Liquid Waste: Solutions containing (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol must be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams like strong bases or oxidizers.[1]

  • Empty Containers: An "empty" container is not truly empty. The first rinse of the container must be collected and disposed of as hazardous waste.[7]

    • Rinse the container with a suitable solvent (e.g., methanol or acetone).

    • Pour the rinsate into your designated liquid hazardous waste container.

    • Repeat the rinse two more times. After the third rinse, the container can typically be defaced and disposed of as regular lab glass or plastic, per your institution's policy.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert & Assess: Alert personnel in the immediate area. Assess the spill's size and the immediate risk.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain & Clean:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[3]

    • For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial absorbent pad.[4]

    • Once absorbed, carefully scoop the material into your designated solid hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol waste from generation to final disposal.

G cluster_0 Waste Management Process A Waste Generation (e.g., Expired Reagent, Contaminated Labware) B Is this a spill? A->B C Follow Spill Management Protocol (Section 4) B->C Yes D Select Appropriate Waste Stream (Solid vs. Liquid) B->D No C->D E Solid Hazardous Waste Container D->E Solid F Liquid Hazardous Waste Container D->F Liquid G Is container properly labeled and sealed? E->G F->G H Correct Labeling & Sealing (Section 3.2) G->H No I Store in Designated Satellite Accumulation Area G->I Yes H->G J Schedule Pickup by EHS or Licensed Contractor I->J K Final Disposal at Approved Facility J->K

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.